Product packaging for Diltiazem(Cat. No.:CAS No. 56209-45-1)

Diltiazem

货号: B1195970
CAS 编号: 56209-45-1
分子量: 414.5 g/mol
InChI 键: HSUGRBWQSSZJOP-RTWAWAEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Diltiazem is a 5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate in which both stereocentres have S configuration. A calcium-channel blocker and vasodilator, it is used as the hydrochloride in the management of angina pectoris and hypertension. It has a role as a calcium channel blocker, a vasodilator agent and an antihypertensive agent. It is a conjugate base of a this compound(1+). It is an enantiomer of an ent-diltiazem.
This compound is a benzothiazepine derivative with antihypertensive and vasodilating properties. Approved in 1982 by the FDA, it is a member of the non-dihydropyridine calcium channel blockers drug class. It works through various mechanisms of action, but it primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. Compared to dihydropyridine drugs, such as [nifedipine], that preferentially act on vascular smooth muscle and [verapamil] that directly acts on the heart muscle, this compound displays an intermediate specificity to target both the cardiac and vascular smooth muscle. Being a potent vasodilator, this compound is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter. Apart from its main FDA-approved indications, this compound has also been used for numerous off-label indications, such as anal fissures (in topical formulations), migraine prophylaxis, pulmonary hypertension, and rest-related cramps in the lower extremities. Typically available in extended-release oral and intravenous formulations, this compound is marketed under various brand names with Cardizem and Tiazac being the most common ones.
This compound is a Calcium Channel Blocker. The mechanism of action of this compound is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor.
This compound hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. This compound therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
This compound is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. This compound blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 6 approved and 25 investigational indications.
This compound is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, this compound, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: this compound Hydrochloride (active moiety of);  this compound Malate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O4S B1195970 Diltiazem CAS No. 56209-45-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGRBWQSSZJOP-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022940
Record name (+)-Diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White crystalline powder

CAS No.

56209-45-1, 42399-41-7
Record name dl-cis-Diltiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56209-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Diltiazem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diltiazem
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187-188, 212 °C (decomposes), 231 °C
Record name Diltiazem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DILTIAZEM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Diltiazem's Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of diltiazem, a benzothiazepine calcium channel blocker, on L-type voltage-gated calcium channels (CaV1.2). This compound is a cornerstone therapy for various cardiovascular diseases, and a thorough understanding of its interaction with L-type calcium channels is critical for ongoing research and the development of novel therapeutics.

Core Mechanism of Action: State-Dependent Pore Blockade

This compound exerts its therapeutic effects by directly inhibiting the influx of calcium ions through the pore of L-type calcium channels.[1][2] This inhibition is not a simple occlusion but a nuanced, state-dependent process. This compound exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[3][4] This "use-dependent" or "frequency-dependent" blockade means that this compound is more effective at blocking channels in tissues that are frequently depolarizing, such as cardiac muscle and vascular smooth muscle.[1][3][5]

The binding site for this compound is located within the central cavity of the channel's pore, on the intracellular side of the selectivity filter.[3][6] This site is formed by the pore-lining transmembrane segments IIIS6 and IVS6 of the α1 subunit.[1][6][7] By binding to this site, this compound physically obstructs the passage of calcium ions.[3][6]

Quantitative Analysis of this compound's Potency

The inhibitory potency of this compound on L-type calcium channels is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental conditions.

Channel State/Condition Preparation IC50 (µM) Reference
Use-dependentWild-type CaV1.2 in tsA-201 cells95 ± 5[1]
Use-dependent (quaternary this compound)Wild-type CaV1.2 in tsA-201 cells85 ± 9[1]
Resting stateCaVAb (ancestral bacterial channel)41[3]
Use-dependentCaVAb (ancestral bacterial channel)10.4[3]
Closed-channel block (0.03 Hz, Ca2+ carrier)Cardiac CaV1.2CM in HEK cells~200[5]
Closed-channel block (0.03 Hz, Ca2+ carrier)Smooth muscle CaV1.2SM in HEK cells~100[5]
pH 7.2Human mesenteric arterial myocytes51[8]
pH 9.2Human mesenteric arterial myocytes20[8]
High-affinity componentCone photoreceptors4.9[9]
Low-affinity componentCone photoreceptors100.4[9]
GeneralhCaV1.2 recordings11 ± 3[10]

Allosteric Modulation and Structural Insights

The interaction of this compound with the L-type calcium channel is further complicated by allosteric modulation by other drugs, particularly dihydropyridines (DHPs) like amlodipine. This compound and DHPs bind to distinct but allosterically coupled sites.[3] The binding of a DHP can alter the conformation of the this compound binding site, potentially leading to a higher affinity state for this compound that may mimic the voltage-dependent inactivated state.[3][11]

X-ray crystallography studies using the ancestral bacterial calcium channel (CaVAb) as a model have provided atomic-level insights into this compound's binding.[3][6] These studies have revealed two distinct binding poses for this compound, a lower-affinity pose and a higher-affinity pose, which may be influenced by the presence of allosteric modulators and the channel's conformational state.[3] In the high-affinity pose, the tertiary amino group of this compound projects into the ion selectivity filter, directly interacting with key residues to block ion conduction.[3][11]

Experimental Protocols

A detailed understanding of this compound's mechanism of action has been achieved through a combination of electrophysiological, biochemical, and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through L-type calcium channels in the presence and absence of this compound.

Objective: To characterize the voltage- and frequency-dependence of this compound blockade of L-type calcium channels.

Methodology:

  • Cell Culture: Culture cells expressing the L-type calcium channel of interest (e.g., tsA-201 cells transfected with CaV1.2 subunits) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

    • Establish a whole-cell recording configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a resting state.

    • Apply depolarizing voltage steps to elicit calcium currents.

  • This compound Application: Prepare a stock solution of this compound (e.g., in DMSO) and dilute it to the desired final concentrations in the external solution. Perfuse the cells with the this compound-containing solution.

  • Data Analysis: Measure the peak current amplitude and decay kinetics before and after this compound application. Calculate the percentage of block at different this compound concentrations and fit the data to a dose-response curve to determine the IC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to L-type calcium channels.

Objective: To quantify the binding characteristics of this compound to its receptor on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing L-type calcium channels in a lysis buffer and prepare a membrane fraction by centrifugation.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that binds to the this compound site (or a competing site) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a competition binding equation to calculate the Ki (inhibition constant), which is a measure of this compound's binding affinity.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of this compound bound to the L-type calcium channel.

Objective: To visualize the atomic interactions between this compound and the L-type calcium channel.

Methodology:

  • Protein Expression and Purification: Express and purify a stable form of the L-type calcium channel, often an ancestral bacterial homolog like CaVAb, which is more amenable to crystallization.[3]

  • Crystallization: Co-crystallize the purified channel protein with this compound. This involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-drug complex.

  • Analysis: Analyze the final structure to identify the specific amino acid residues that interact with this compound and to understand the conformational changes induced by drug binding.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action.

Diltiazem_Signaling_Pathway cluster_membrane Cell Membrane LTCC L-type Ca²⁺ Channel LTCC->Ca_intracellular Vasodilation Vasodilation/ Decreased Contractility LTCC->Vasodilation Inhibition leads to This compound This compound This compound->LTCC Blocks Ca_extracellular->LTCC Influx Contraction Muscle Contraction Ca_intracellular->Contraction Initiates

Caption: this compound's blockade of L-type calcium channels.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_biochemistry Biochemistry cluster_structural Structural Biology Cell_Culture Cell Culture with CaV1.2 Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Data_Acquisition Record Ca²⁺ Currents Patch_Clamp->Data_Acquisition Analysis_Ephys Determine IC50 Data_Acquisition->Analysis_Ephys Membrane_Prep Membrane Preparation Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Quantification Measure Radioactivity Binding_Assay->Quantification Analysis_Biochem Determine Kd Quantification->Analysis_Biochem Protein_Purification Purify CaVAb Crystallization Co-crystallize with this compound Protein_Purification->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Structure_Determination Determine 3D Structure Data_Collection->Structure_Determination

Caption: Workflow of key experiments to study this compound.

Diltiazem_Binding_Logic cluster_channel L-type Calcium Channel Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound This compound->Open High Affinity Binding This compound->Inactivated Highest Affinity Binding DHP Dihydropyridine DHP->Inactivated Allosteric Modulation

Caption: State-dependent binding of this compound.

References

In Vitro Pharmacological Properties of Diltiazem Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem hydrochloride, a benzothiazepine derivative, is a cornerstone in the management of various cardiovascular disorders. Its therapeutic efficacy is primarily attributed to its action as a non-dihydropyridine L-type calcium channel blocker. This in-depth technical guide elucidates the core in vitro pharmacological properties of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. The guide details its mechanism of action on voltage-gated calcium channels and other ion channels, presents quantitative data on its potency and binding affinities, outlines key experimental protocols for its study, and visualizes the associated cellular signaling pathways.

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound exerts its principal pharmacological effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1] This action is state-dependent, with this compound showing a higher affinity for the open and inactivated states of the channel.[2][3] By binding to the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in a less permeable state, thereby reducing intracellular calcium concentration.[1] This leads to a cascade of downstream effects, including vasodilation of coronary and peripheral arteries, a reduction in myocardial contractility (negative inotropy), and a decrease in heart rate (negative chronotropy) by slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes.[1][4]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by the blockade of L-type calcium channels by this compound in a vascular smooth muscle cell.

Diltiazem_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel (α1 subunit) Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int This compound This compound This compound->L_type Blocks Relaxation Muscle Relaxation This compound->Relaxation Promotes Calmodulin Calmodulin Ca2+_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's blockade of L-type calcium channels reduces intracellular calcium, leading to muscle relaxation.

Quantitative In Vitro Data

The potency of this compound has been quantified in various in vitro systems. The following tables summarize key inhibitory and binding constants.

Table 1: Inhibitory Concentrations (IC50) of this compound
TargetCell/Tissue TypeExperimental ConditionIC50 ValueReference(s)
L-type Ca²⁺ ChannelsVascular Smooth Muscle CellsInhibition of Angiotensin II-induced [³H]thymidine incorporation6.6 ± 2.8 µM[5]
L-type Ca²⁺ Channels (Resting State)Ca_VAb (ancestral Ca_V channel)Electrophysiology41 µM[6]
L-type Ca²⁺ Channels (Use-dependent)Ca_VAb (ancestral Ca_V channel)Electrophysiology (1 Hz pulse)10.4 µM[6]
hKv1.5 K⁺ ChannelsCHO CellsElectrophysiology (Biphasic)4.8 ± 1.5 nM & 42.3 ± 3.6 µM[7]
Kv4.3 K⁺ ChannelsCHO CellsElectrophysiology (Biphasic)62.6 ± 11.1 nM & 109.9 ± 12.8 µM[7]
fKv1.4 K⁺ ChannelsXenopus OocytesElectrophysiology241.04 ± 23.06 µmol/L[8][9]
5-HT₃ ReceptorsHEK 293 CellsWhole-cell voltage clamp5.5 µM[2]
Sodium-induced Ca²⁺ ReleaseRabbit Heart Mitochondria4.5 µmol/L[10]
Glucocerebrosidase (Gcc)In vitro enzyme assaypH 6.5~160 µM[11]
Table 2: Binding Affinities (pIC50) of this compound and its Metabolites
CompoundTargetTissuepIC50 (-log IC50 [M])Reference(s)
This compound[³H]this compound binding siteRat Cerebral Cortex6.87[4]
M1 (desacetyl-diltiazem)[³H]this compound binding siteRat Cerebral Cortex6.72[4]
MA (N-desmethyl-diltiazem)[³H]this compound binding siteRat Cerebral Cortex6.49[4]
M2 (N-desmethyl, desacetyl-diltiazem)[³H]this compound binding siteRat Cerebral Cortex6.03[4]
M4 (O-desmethyl, desacetyl-diltiazem)[³H]this compound binding siteRat Cerebral Cortex5.51[4]
M6 (N-desmethyl, O-desmethyl, desacetyl-diltiazem)[³H]this compound binding siteRat Cerebral Cortex5.33[4]

Effects on Other Ion Channels and Cellular Processes

Beyond its primary action on L-type calcium channels, this compound exhibits effects on other ion channels and cellular functions in vitro.

  • Potassium Channels: this compound has been shown to block several types of voltage-gated potassium channels, including hKv1.5, Kv4.3, and fKv1.4, which contribute to cardiac action potential repolarization.[7][8][9] This blockade is typically concentration-, voltage-, and frequency-dependent.[7][8]

  • Sodium Channels: At higher concentrations (e.g., 5 µg/ml), this compound can reduce the maximum rate of rise (Vmax) of the action potential in canine ventricular and Purkinje fibers, suggesting an inhibitory effect on sodium channels.[12]

  • 5-HT₃ Receptors: this compound acts as a non-competitive, open-channel blocker of recombinant 5-HT₃ receptors expressed in HEK 293 cells.[2]

  • Mitochondrial Function: In isolated rabbit heart mitochondria, d-cis-diltiazem stereospecifically inhibits sodium-induced calcium release.[10] This can lead to an increase in intramitochondrial calcium, potentially enhancing ATP synthesis.[10]

  • Pharmacological Chaperone Activity: this compound has been shown to act as a pharmacological chaperone for mutant glucocerebrosidase in Gaucher disease patient cells.[11][13] At the neutral pH of the endoplasmic reticulum, it can inhibit the enzyme and increase its heat stability, suggesting a role in promoting proper protein folding.[11][13]

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current (I_Ca,L_)

This protocol is designed to measure the effect of this compound on L-type calcium currents in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK 293 cells expressing Ca_v1.2).

Experimental Workflow

Patch_Clamp_Workflow A Cell Preparation (e.g., cardiomyocytes on coverslips) B Prepare Solutions (External and Internal) A->B C Pull and Fire-Polish Glass Micropipettes B->C D Establish Whole-Cell Configuration C->D E Record Baseline I_Ca,L D->E F Apply Voltage-Clamp Protocol (e.g., depolarizing steps) E->F G Perfuse with this compound Solution F->G H Record I_Ca,L in presence of this compound G->H I Data Analysis (e.g., IC50 determination) H->I Calcium_Imaging_Workflow A Plate Cells on Coverslips B Load Cells with Calcium Indicator (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Mount Coverslip on Microscope C->D E Record Baseline Fluorescence D->E F Apply Stimulus (e.g., high K⁺, agonist) E->F G Record Fluorescence Change F->G H Incubate with this compound G->H I Re-apply Stimulus H->I J Record Fluorescence Change in Presence of this compound I->J K Data Analysis (quantify [Ca²⁺]i changes) J->K

References

Diltiazem's Effect on Vascular Smooth Muscle Relaxation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a potent vasodilator widely utilized in the management of cardiovascular diseases. Its therapeutic efficacy is primarily attributed to its ability to induce relaxation of vascular smooth muscle, thereby leading to a reduction in peripheral vascular resistance and blood pressure. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced vascular smooth muscle relaxation. Quantitative pharmacological data are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a non-dihydropyridine calcium channel blocker that exerts its primary effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells.[1][2] It achieves this by binding to the L-type voltage-gated calcium channels in the cell membrane.[2] This blockade prevents the increase in intracellular Ca²⁺ concentration that is a critical trigger for the initiation of muscle contraction. By reducing the availability of intracellular Ca²⁺, this compound effectively uncouples membrane depolarization from the contractile machinery of the smooth muscle cell, leading to relaxation and vasodilation.[2]

Signaling Pathway of this compound-Induced Vasorelaxation

The process of this compound-induced vascular smooth muscle relaxation involves a well-defined signaling cascade. Upon blockade of L-type calcium channels by this compound, the subsequent reduction in intracellular Ca²⁺ concentration sets off a series of events culminating in muscle relaxation.

cluster_0 This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Inhibits CaM_Complex Ca²⁺-Calmodulin Complex Formation Intracellular_Ca->CaM_Complex Reduces Relaxation Relaxation Intracellular_Ca->Relaxation Promotes Calmodulin Calmodulin Calmodulin->CaM_Complex MLCK_active Myosin Light Chain Kinase (Active) CaM_Complex->MLCK_active Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_inactive->MLCK_active pMLC Phosphorylated Myosin Light Chain MLCK_active->pMLC Phosphorylates MLC Myosin Light Chain MLC->pMLC Actin_Myosin Actin-Myosin Cross-bridge Formation pMLC->Actin_Myosin Contraction Contraction Actin_Myosin->Contraction

Figure 1: this compound's signaling pathway in vascular smooth muscle relaxation.

Quantitative Pharmacological Data

The potency of this compound in inducing vascular smooth muscle relaxation has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key parameters used to express this potency.

Parameter Value (Molar) Vessel Type Vasoconstrictor Species Reference
IC₅₀5 x 10⁻⁷AortaPotassiumRabbit[3]
EC₅₀2.77 x 10⁻⁷AortaKClRabbit[4]
EC₅₀6.94 x 10⁻⁷Coronary ArteryKClHuman[5]

Experimental Protocols

Wire Myography for Assessment of Vasorelaxation

Wire myography is a standard in vitro technique to assess the contractile and relaxant properties of isolated small arteries.[6][7][8][9][10]

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted arterial rings.

Materials:

  • Isolated arterial segments (e.g., mesenteric artery, aorta)[6]

  • Wire myograph system[7]

  • Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution[7]

  • High potassium PSS (KPSS) for viability testing[7]

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • This compound hydrochloride

  • Acetylcholine (for endothelium integrity check)[7]

  • Data acquisition system

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate arterial segments and place them in cold PSS.

    • Carefully clean the vessels of surrounding connective and adipose tissue.

    • Mount the arterial rings on the wires of the myograph jaws in a chamber filled with PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[7]

  • Equilibration and Normalization:

    • Allow the mounted vessels to equilibrate for approximately 40 minutes under a physiologically relevant preload.[7]

    • Perform a normalization procedure to determine the optimal resting tension for maximal active tension development.[9]

  • Viability and Endothelium Integrity Check:

    • Assess the viability of the smooth muscle by inducing contraction with KPSS.[7]

    • Check the integrity of the endothelium by inducing relaxation with acetylcholine in vessels pre-contracted with a submaximal concentration of a vasoconstrictor. A relaxation of over 80% is typically considered indicative of an intact endothelium.[4]

  • Concentration-Response Curve:

    • Induce a stable, submaximal contraction in the arterial rings using a vasoconstrictor like phenylephrine or KCl.

    • Once a plateau is reached, add cumulative concentrations of this compound to the organ bath, allowing the relaxation to stabilize at each concentration before adding the next.

    • Record the relaxant responses as a percentage of the pre-contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal relaxation (Emax).

A Isolate & Mount Arterial Ring B Equilibrate & Normalize A->B C Assess Viability (KPSS) B->C D Check Endothelium Integrity (ACh) C->D E Induce Submaximal Contraction (e.g., PE) D->E F Cumulative Addition of this compound E->F G Record Relaxation F->G G->F Next Concentration H Data Analysis (EC₅₀, Emax) G->H

Figure 2: Experimental workflow for wire myography assessment of this compound.
Calcium Imaging in Vascular Smooth Muscle Cells

Calcium imaging allows for the direct visualization of changes in intracellular Ca²⁺ concentration in response to stimuli.[11][12][13]

Objective: To measure the effect of this compound on intracellular Ca²⁺ levels in cultured vascular smooth muscle cells.

Materials:

  • Cultured vascular smooth muscle cells

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-8)[13]

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound hydrochloride

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Culture and Dye Loading:

    • Culture vascular smooth muscle cells on glass coverslips suitable for microscopy.

    • Wash the cells with a serum-free medium.[11]

    • Load the cells with a fluorescent Ca²⁺ indicator by incubating them in a medium containing the dye for 30 minutes at 37°C.[11][13]

    • Wash the cells with HBSS to remove excess dye.[11]

  • Baseline Fluorescence Measurement:

    • Mount the coverslip in a live-cell imaging chamber on the microscope stage.

    • Record the baseline fluorescence intensity of the cells before the addition of any compounds.

  • Stimulation and this compound Application:

    • Induce an increase in intracellular Ca²⁺ by stimulating the cells with a vasoconstrictor (e.g., angiotensin II).

    • After observing a stable increase in fluorescence, perfuse the chamber with a solution containing this compound.

  • Image Acquisition and Analysis:

    • Continuously record the fluorescence intensity throughout the experiment.

    • Analyze the change in fluorescence over time to quantify the effect of this compound on intracellular Ca²⁺ levels. The fluorescence signal is proportional to the intracellular Ca²⁺ concentration.

Structure-Activity Relationship

The vasodilatory activity of this compound is intrinsically linked to its chemical structure, specifically the benzothiazepine nucleus.[14][15] Key structural features contribute to its pharmacological profile.

Figure 3: Key structural features of this compound for its vasodilatory activity.
  • Benzothiazepine Core: This heterocyclic ring system is fundamental to the molecule's ability to interact with the L-type calcium channel.[15]

  • cis-Configuration: The stereochemistry of the molecule is crucial, with the cis-isomer exhibiting significantly greater potency than the trans-isomer.

  • p-Methoxy Phenyl Group: This group at position 2 of the benzothiazepine ring contributes to the potency of the compound.

  • Basic Amino Group: The dimethylaminoethyl side chain at position 5 is important for the molecule's interaction with the calcium channel.

  • Acetyl Group: The acetyl group at position 3 also plays a role in the pharmacological activity.

Conclusion

This compound's efficacy as a vasodilator is a direct consequence of its ability to block L-type calcium channels in vascular smooth muscle, leading to a reduction in intracellular calcium and subsequent muscle relaxation. The signaling pathway is well-characterized, and its pharmacological effects can be reliably quantified using established in vitro techniques such as wire myography and calcium imaging. A clear understanding of its structure-activity relationship provides a foundation for the development of novel analogs with potentially improved therapeutic profiles. This guide serves as a comprehensive resource for researchers and professionals engaged in the study and development of cardiovascular therapeutics.

References

Beyond the Channel Block: An In-depth Technical Guide to the Molecular Targets of Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diltiazem, a cornerstone in the management of cardiovascular diseases, is primarily recognized for its potent inhibition of L-type calcium channels. However, a growing body of evidence reveals a more complex pharmacological profile, with this compound interacting with a range of other molecular targets. This guide provides a comprehensive overview of these "off-target" effects, offering insights into the broader mechanisms of action of this compound and potential avenues for future drug development.

Mitochondrial Sodium-Calcium Exchanger (NCLX)

One of the most well-documented non-L-type calcium channel targets of this compound is the mitochondrial sodium-calcium exchanger (NCLX). This antiporter plays a crucial role in maintaining mitochondrial calcium homeostasis. This compound has been shown to inhibit the Na+-dependent Ca2+ efflux from mitochondria in various tissues, including the heart and brain.[1][2][3][4] This inhibition is stereospecific, with the (+)-isomers of this compound being significantly more potent than the (-)-isomers.[1]

Quantitative Data: Inhibition of Mitochondrial Na+/Ca2+ Exchanger
CompoundTissueIC50 (µM)Reference
(+)-cis-DiltiazemGuinea-pig heart mitochondria10-20[1]
(+)-trans-DiltiazemGuinea-pig heart mitochondria10-20[1]
d-cis-DiltiazemRabbit heart mitochondria5[2]
d-cis-DiltiazemRabbit heart mitochondria7[4]
l-cis-DiltiazemRabbit heart mitochondria350[2]
Signaling Pathway: this compound's Impact on Mitochondrial Calcium

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial sodium-calcium exchanger.

cluster_mito Mitochondrion cluster_cyto Cytosol Mito_Ca Ca²⁺ NCLX Na⁺/Ca²⁺ Exchanger (NCLX) Mito_Ca->NCLX Ca_out Ca²⁺ NCLX->Ca_out Na_in 3Na⁺ Na_in->NCLX This compound This compound This compound->NCLX Inhibition

This compound inhibits the mitochondrial Na+/Ca²⁺ exchanger.
Experimental Protocol: Measurement of Na+-Induced Ca2+ Release from Heart Mitochondria

This protocol is based on methodologies described in the literature for assessing the effect of this compound on the mitochondrial Na+/Ca2+ exchanger.[4]

1. Isolation of Mitochondria:

  • Rabbit hearts are excised and placed in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • The tissue is minced and homogenized using a Potter-Elvehjem homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 600 x g for 10 min) to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed (e.g., 8,000 x g for 15 min) to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in a suitable buffer.

2. Measurement of Ca2+ Flux:

  • Mitochondrial Ca2+ fluxes are monitored using a Ca2+-sensitive indicator dye, such as Arsenazo III or a fluorescent Ca2+ indicator (e.g., Fura-2).

  • Mitochondria are suspended in a reaction medium containing a respiratory substrate (e.g., succinate) and the Ca2+ indicator.

  • A baseline measurement of extramitochondrial Ca2+ concentration is established.

  • Ca2+ uptake by mitochondria is initiated by the addition of a known amount of CaCl2.

  • Once a steady state of Ca2+ uptake is reached, ruthenium red is added to inhibit the mitochondrial Ca2+ uniporter, preventing further Ca2+ uptake.

  • Na+-induced Ca2+ release is then initiated by the addition of NaCl.

  • The effect of this compound is assessed by pre-incubating the mitochondria with various concentrations of the drug before the addition of NaCl.

  • The rate of Ca2+ release is measured by monitoring the change in absorbance or fluorescence of the Ca2+ indicator over time.

P-glycoprotein (P-gp)

This compound and its primary metabolite, desacetyl-diltiazem (M1), have been shown to interact with P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[5] P-gp is an efflux pump that plays a significant role in drug absorption, distribution, and excretion. The interaction of this compound with P-gp can lead to drug-drug interactions.[6][7]

Quantitative Data: Interaction with P-glycoprotein

While specific IC50 or Ki values for this compound's direct inhibition of P-gp are not consistently reported in the initial search results, studies have demonstrated its modulatory effects. For instance, the flux rate of the this compound metabolite M1 from the serosal to the luminal compartment in rat jejunum was 6- to 7-fold higher than in the opposite direction, and this was inhibited by the P-gp inhibitor verapamil.[5]

Experimental Workflow: Investigating P-glycoprotein-Mediated Transport

The following diagram outlines a typical workflow to assess the interaction of a compound like this compound with P-glycoprotein.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Everted gut sac preparation or Caco-2 cell monolayer exp1 Add this compound/Metabolite to apical or basolateral side prep1->exp1 exp2 Incubate for a defined period exp1->exp2 exp3 Collect samples from both compartments exp2->exp3 analysis1 Quantify compound concentration (e.g., by HPLC-MS/MS) exp3->analysis1 analysis2 Calculate apparent permeability coefficients (Papp) analysis1->analysis2 analysis3 Determine efflux ratio (Papp B-A / Papp A-B) analysis2->analysis3

Workflow for assessing P-gp mediated transport.
Experimental Protocol: Everted Sac Method for Intestinal Transport Studies

This protocol is based on the methodology described for studying the intestinal metabolism and transport of this compound.[5]

1. Preparation of Everted Sacs:

  • A segment of the rat jejunum is excised and immediately placed in ice-cold, oxygenated buffer.

  • The segment is gently flushed to remove intestinal contents.

  • The intestine is then everted over a glass rod.

  • One end of the everted segment is ligated, and the sac is filled with a known volume of buffer. The other end is then ligated to form a sac.

2. Transport Experiment:

  • The everted sac is incubated in a flask containing oxygenated buffer and the test compound (this compound or its metabolite).

  • The flask is incubated in a shaking water bath at 37°C for a specified period.

  • At the end of the incubation, the sac is removed, and the volume and concentration of the compound in the serosal (internal) and mucosal (external) fluids are determined.

  • To assess P-gp involvement, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

3. Analysis:

  • The concentration of the test compound and its metabolites in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Other Potential Molecular Targets

Cyclic Nucleotide-Gated (CNG) Channels

In the retina, this compound has been found to inhibit cyclic-nucleotide gated (CNG) channels, which are crucial for phototransduction.[8] The inhibition of cone photoreceptor Ca2+ channels by this compound was shown to be biphasic, with a high-affinity component (IC50 = 4.9 µM) and a low-affinity component (IC50 = 100.4 µM).[8]

Glucocerebrosidase (GCase)

Interestingly, this compound has been identified as a potential pharmacological chaperone for certain mutant forms of the lysosomal enzyme glucocerebrosidase (GCase), which is deficient in Gaucher disease.[9] At a neutral pH, characteristic of the endoplasmic reticulum, this compound was shown to inhibit GCase and increase its thermal stability, properties consistent with a pharmacological chaperone.[9] For instance, at pH 7.0, 500 µM this compound increased the half-life of GCase at 50°C by 300%.[9]

Cytochrome P450 3A4 (CYP3A4)

This compound is a known moderate inhibitor of the metabolic enzyme cytochrome P450 3A4 (CYP3A4).[6][10] This inhibition is a key factor in many of the clinically relevant drug-drug interactions observed with this compound.

Conclusion

While this compound's therapeutic efficacy is primarily attributed to its blockade of L-type calcium channels, its interactions with other molecular targets, including the mitochondrial Na+/Ca2+ exchanger, P-glycoprotein, CNG channels, and glucocerebrosidase, contribute to its complex pharmacological profile. A deeper understanding of these off-target effects is crucial for optimizing its clinical use, anticipating potential drug-drug interactions, and exploring novel therapeutic applications for this compound and its derivatives. The detailed experimental methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in this endeavor.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Diltiazem in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of diltiazem, a calcium channel blocker, in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Pharmacokinetics of this compound in Animal Models

This compound is well-absorbed after oral administration in animal species, but it undergoes a significant first-pass metabolism, which can influence its bioavailability.[1][2] It is extensively distributed throughout the body and is 52% to 81% bound to serum proteins, with the binding percentage varying among species.[1] The elimination of this compound is rapid in species like the beagle dog, with a reported half-life of approximately 2.24 hours, which is attributed to high plasma clearance.[1]

Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs, the most commonly used animal models for preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

StrainDose and RouteT1/2 (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Vd (L/kg)CL (mL/min/kg)Reference
Sprague-Dawley20 mg/kg (oral)------[3]
Sprague-Dawley20 mg/kg (intra-arterial)------[3]
Sprague-Dawley20 mg/kg (subcutaneous, single dose)------[4]
Sprague-Dawley5 mg/kg (subcutaneous, multiple doses)------[4]
Ovariectomized non-pregnant2 mg/kg (IV bolus)1.02 ± 0.22---0.256 ± 0.0463.2 ± 0.3[5]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

BreedDose and RouteT1/2 (h)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Vd (L/kg)CL (mL/min/kg)Reference
BeagleNot Specified2.24----46.1 ± 4.8[1]
Not Specified1 mg/kg (IV)------[6]
Not Specified5 mg/kg (oral, acute)------[6]
Not Specified5 mg/kg (oral, chronic)------[6]

Note: '-' indicates that the data was not provided in the cited source.

Metabolism of this compound

This compound is extensively metabolized in the liver via several key pathways, including deacetylation, N-demethylation, and O-demethylation.[1] The primary metabolites resulting from these processes include N-desmethylthis compound (MA), desacetylthis compound (M1), and desacetyl N-monodesmethyl this compound (M2).[7] Some of these metabolites, such as M1 and MA, are pharmacologically active.[8] The cytochrome P450 (CYP) enzyme system, particularly CYP3A and to a lesser extent CYP2D6, plays a crucial role in the metabolism of this compound.[9][10]

Metabolic Profile in Different Species

There are notable species-specific differences in the metabolic profile of this compound. In rats, the major metabolites found in plasma are M2, followed by M6, MA, M1, and M4.[3] In dogs, after oral administration, the plasma concentrations of metabolites were found to be in the descending order of A2, this compound, M1, and M2.[11]

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

Primary metabolic pathways of this compound.

Experimental Protocols

This section outlines typical methodologies employed in the pharmacokinetic and metabolism studies of this compound in animal models.

Animal Models and Husbandry
  • Species and Strain: Male Sprague-Dawley rats (350-450 g) and Beagle dogs are commonly used.[3][4] Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats have also been utilized for specific studies.[12]

  • Housing and Acclimation: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimation period of at least one week is recommended before the start of the experiment.[13]

Drug Administration and Blood Sampling
  • Formulation: this compound hydrochloride is often dissolved in a suitable vehicle such as sterile saline for injections or prepared as a suspension for oral gavage.[13]

  • Routes of Administration:

    • Oral (p.o.): Administered via gavage.[3]

    • Intravenous (i.v.): Administered as a bolus injection or infusion.[5][6]

    • Subcutaneous (s.c.): Administered as an injection.[4]

    • Intra-arterial (i.a.): Administered over a short period.[3]

  • Blood Sampling:

    • Blood samples (e.g., 0.3 mL for rats) are collected at predetermined time points (e.g., 0, 1, 2, 3, 4, 5, 6, and 8 hours post-dose) via an indwelling catheter or from a suitable vein (e.g., tail vein in rats).[4]

    • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[13]

Analytical Methodology
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method for the quantification of this compound and its metabolites in plasma.[3][11][14][15]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[15]

  • Chromatographic Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm).[14]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.9) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[14]

    • Flow Rate: Typically around 1.0 to 1.75 mL/min.[14]

    • Detection: UV detection at a wavelength of approximately 239 nm.[14][15]

    • Internal Standard: An appropriate internal standard (e.g., loxapine or diazepam) is used for quantification.[14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

G A Animal Acclimation & Baseline Measurements B Randomization into Treatment Groups A->B C This compound Administration (e.g., Oral Gavage, IV Injection) B->C D Serial Blood Sampling at Pre-defined Time Points C->D E Plasma Separation and Storage D->E F Sample Analysis (HPLC-UV) E->F G Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2, etc.) F->G H Metabolite Identification and Quantification F->H I Data Interpretation and Reporting G->I H->I

Typical experimental workflow for a this compound pharmacokinetic study.

References

Diltiazem's Impact on Intracellular Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed therapeutic agent for cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] Its clinical efficacy is intrinsically linked to its profound impact on intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates intracellular Ca²⁺, with a focus on its interaction with L-type calcium channels and the subsequent downstream effects. This document summarizes key quantitative data, details common experimental protocols for studying these effects, and provides visual representations of the involved signaling cascades and experimental workflows.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

This compound's primary mechanism of action is the inhibition of voltage-gated L-type Ca²⁺ channels (Caᵥ1.2), which are pivotal in the excitation-contraction coupling of cardiac and smooth muscle cells.[1][2] By binding to the α1 subunit of the L-type calcium channel, this compound reduces the influx of Ca²⁺ ions during the depolarization phase of the action potential.[1] This interaction is state-dependent, with this compound showing a higher affinity for the open and inactivated states of the channel, leading to a use-dependent blockade.[2][3]

The reduction in intracellular Ca²⁺ concentration leads to several key physiological outcomes:

  • Vasodilation: In vascular smooth muscle, the decreased Ca²⁺ influx results in relaxation, leading to vasodilation of coronary and peripheral arteries and a subsequent reduction in blood pressure.[1][4]

  • Negative Inotropic Effect: In cardiomyocytes, reduced Ca²⁺ availability diminishes the force of contraction.[1]

  • Negative Chronotropic and Dromotropic Effects: this compound slows the heart rate by affecting the sinoatrial (SA) node and slows conduction through the atrioventricular (AV) node.[1]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on ion channels have been quantified across various experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for understanding the potency of this compound.

Channel/ConditionCell TypeIC₅₀ (µM)Holding Potential (mV)Reference
L-type Ca²⁺ Channel (Caᵥ1.2)
Resting State BlockCaᵥAb expressed in tsA-201 cells41-120[5]
Use-Dependent BlockCaᵥAb expressed in tsA-201 cells10.4-120[5]
Wild-type Caᵥ1.2tsA-201 cells85 ± 9Not Specified[3]
IBa Inhibition at pHo 7.2Human mesenteric arterial myocytes51-60[6]
IBa Inhibition at pHo 9.2Human mesenteric arterial myocytes20-60[6]
Other Channels
fKv1.4ΔN Potassium ChannelXenopus oocytes241.04 ± 23.06Not Specified[7]
Sarcoplasmic Reticulum Ca²⁺ Uptake
Active Ca²⁺ UptakeChicken skeletal muscle SR~260Not Applicable[8]

Downstream Effects on Intracellular Calcium Signaling

Beyond the direct blockade of L-type Ca²⁺ channels, this compound influences other aspects of intracellular Ca²⁺ homeostasis.

Sarcoplasmic Reticulum Calcium Handling

The initial influx of Ca²⁺ through L-type channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR).[9][10][11] By inhibiting the initial Ca²⁺ trigger, this compound indirectly reduces CICR, further contributing to the decrease in cytosolic Ca²⁺ available for muscle contraction.[9]

Some studies suggest that this compound may also have a direct effect on the SR. For instance, it has been shown to prevent ATP-induced calcium accumulation and cause a rapid release of accumulated calcium from the SR in rabbit skeletal muscle.[12] In diabetic cardiomyopathy models, this compound treatment has been observed to improve Ca²⁺ homeostasis by potentially blocking diastolic SR Ca²⁺ leak and stabilizing ryanodine receptors.[13]

Calmodulin-Dependent Pathways

Calcium ions that enter the cell bind to calmodulin, which then activates downstream signaling cascades, including myosin light chain kinase (MLCK) in smooth muscle and Ca²⁺/calmodulin-dependent protein kinase (CaMKII) in cardiac muscle.[9][14] By reducing the initial Ca²⁺ influx, this compound attenuates the activation of these calmodulin-dependent pathways, leading to reduced muscle contractility.[9]

Experimental Protocols for Studying this compound's Effects

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a fundamental technique for studying the effects of this compound on ion channel function at the single-channel or whole-cell level.[2]

Objective: To measure the effect of this compound on L-type Ca²⁺ channel currents.

Methodology:

  • Cell Preparation: Culture cells expressing L-type Ca²⁺ channels (e.g., cardiomyocytes, vascular smooth muscle cells, or HEK293 cells transfected with the channel) on glass coverslips.[2]

  • Solution Preparation:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[2]

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[2]

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to the final working concentrations in the external solution on the day of the experiment.[7]

  • Recording:

    • Establish a whole-cell patch-clamp configuration.[15]

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state.[2]

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV) to elicit Ca²⁺ currents.[2]

    • To study use-dependent block, apply a train of short depolarizing pulses.[2]

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the percentage of inhibition. Fit concentration-response data to the Hill equation to calculate the IC₅₀.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture patch Establish Whole-Cell Configuration cell_prep->patch sol_prep Solution Preparation sol_prep->patch record Apply Voltage Protocol & Record Currents patch->record drug_app Apply this compound record->drug_app Perfusion analyze Measure Current Inhibition & Calculate IC50 record->analyze drug_app->record G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Seeding dye_load Fura-2 AM Loading cell_prep->dye_load image Fluorescence Imaging (340/380nm Excitation) dye_load->image stim Apply Stimulus & this compound image->stim Baseline analyze Calculate F340/F380 Ratio & Determine [Ca2+]i image->analyze stim->image Record Response G cluster_membrane Plasma Membrane cluster_cytosol Cytosol AP Action Potential (Depolarization) L_type L-type Ca2+ Channel AP->L_type Opens Ca_influx Ca2+ Influx L_type->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin RyR Ryanodine Receptor Ca_influx->RyR Triggers Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin Binds Ca2+ MLCK MLCK Ca_Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain CICR CICR SR Sarcoplasmic Reticulum SR_Ca_release SR Ca2+ Release RyR->SR_Ca_release SR_Ca_release->Calmodulin This compound This compound This compound->L_type Inhibits

References

An In-depth Technical Guide to the Negative Inotropic and Chronotropic Effects of Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic efficacy is largely attributed to its distinct negative inotropic (force of contraction) and chronotropic (heart rate) effects on the heart. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental investigation of these effects for researchers, scientists, and drug development professionals.

Molecular Mechanism of Action: Targeting the L-type Calcium Channel

The principal molecular target of this compound is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), which is crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[1][2] this compound exhibits a "use-dependent" or "state-dependent" block, meaning it has a higher affinity for the channel in its open and inactivated states compared to the resting state.[3] This property is particularly relevant in rapidly firing cardiac tissues.[3]

This compound's binding site is located within the pore of the channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[4] This interaction physically obstructs the influx of calcium ions into the cardiomyocyte during the plateau phase of the cardiac action potential.[2] The reduced intracellular calcium concentration is the primary trigger for this compound's negative inotropic and chronotropic effects.[5]

The Negative Inotropic Effect of this compound

The negative inotropic effect of this compound manifests as a reduction in the force of myocardial contraction. This is a direct consequence of the diminished intracellular calcium concentration.

Signaling Pathway for Negative Inotropy

The process of cardiac muscle contraction, known as excitation-contraction coupling, is critically dependent on a surge in intracellular calcium. This compound intervenes in this pathway at a crucial juncture.

By blocking the L-type calcium channels, this compound curtails the initial influx of calcium into the cardiomyocyte.[2] This initial calcium entry is essential as it triggers a much larger release of calcium from the sarcoplasmic reticulum via ryanodine receptors, a process termed calcium-induced calcium release.[2] The subsequent decrease in the overall cytosolic calcium concentration leads to reduced binding of calcium to troponin C. This, in turn, prevents the conformational changes in the troponin-tropomyosin complex necessary for the interaction of actin and myosin filaments, resulting in a weaker myocardial contraction.[2]

Inotropic_Effect This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx (Reduced) L_type_Ca_Channel->Ca_Influx Inhibits CICR Calcium-Induced Calcium Release (CICR) (Diminished) Ca_Influx->CICR Cytosolic_Ca Cytosolic [Ca²⁺] (Decreased) CICR->Cytosolic_Ca SR Sarcoplasmic Reticulum SR->CICR via Ryanodine Receptors Troponin_C Ca²⁺ binding to Troponin C (Reduced) Cytosolic_Ca->Troponin_C Actin_Myosin Actin-Myosin Interaction (Inhibited) Troponin_C->Actin_Myosin Contraction Myocardial Contraction (Decreased Force) Actin_Myosin->Contraction

Caption: this compound's Negative Inotropic Signaling Pathway.
Quantitative Data on Negative Inotropic Effects

The following table summarizes key quantitative data from various studies investigating the negative inotropic effects of this compound.

ParameterSpecies/TissueThis compound ConcentrationEffectReference
IC50 for L-type Ca²⁺ Channel BlockHuman Mesenteric Arterial Myocytes20 µM (at pH 9.2, holding potential -60 mV)50% inhibition of Ba²⁺ current[6]
IC50 for L-type Ca²⁺ Channel BlockCaV1.2b expressed in Xenopus oocytes87 ± 13 µM50% inhibition of current[7]
IC50 for fKv1.4ΔN BlockXenopus oocytes241.04 ± 23.06 µmol/L50% inhibition of K⁺ current[8]
Tension DevelopmentHuman Atrial and Ventricular Myocardium> 10⁻⁶ MVoltage and use-dependent blockade of Ca²⁺ channel and tension suppression[9]
Use-dependent block of CaVAbBacterial voltage-gated calcium channelIC50 = 10.4 µM50% inhibition after a train of depolarizations[10]
Resting state block of CaVAbBacterial voltage-gated calcium channelIC50 = 41 µM50% inhibition at a holding potential of -120 mV[10]

The Negative Chronotropic Effect of this compound

This compound's negative chronotropic effect is characterized by a decrease in heart rate. This is achieved by its action on the specialized pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes.

Signaling Pathway for Negative Chronotropy

The spontaneous depolarization of pacemaker cells, which sets the rhythm of the heart, is largely dependent on the influx of calcium through L-type calcium channels during phase 0 of the action potential.

This compound's blockade of these channels in SA and AV nodal cells leads to a slowing of the rate of depolarization and a decrease in the conduction velocity of the electrical impulse.[2] This results in a longer time to reach the threshold for firing an action potential, thereby reducing the heart rate.[2] this compound also prolongs the effective refractory period within the AV node, further contributing to its rate-controlling effects.[2]

Chronotropic_Effect This compound This compound L_type_Ca_Channel_Nodal L-type Calcium Channel (SA/AV Nodal Cells) This compound->L_type_Ca_Channel_Nodal Blocks Ca_Influx_Nodal Ca²⁺ Influx (Reduced) L_type_Ca_Channel_Nodal->Ca_Influx_Nodal Inhibits Phase0_Depolarization Phase 0 Depolarization (Slowed) Ca_Influx_Nodal->Phase0_Depolarization Conduction_Velocity Conduction Velocity (Decreased) Phase0_Depolarization->Conduction_Velocity Heart_Rate Heart Rate (Decreased) Phase0_Depolarization->Heart_Rate Leads to AV_Conduction AV Nodal Conduction (Slowed) Conduction_Velocity->AV_Conduction

Caption: this compound's Negative Chronotropic Signaling Pathway.
Quantitative Data on Negative Chronotropic Effects

The following table presents quantitative data on the electrophysiological effects of this compound that contribute to its negative chronotropic action.

ParameterSubjectsThis compound DosageEffectReference
Sinus Cycle Length (SCL)10 patients with suspected coronary artery disease60 mg thrice dailyNo significant change alone; significantly higher with propranolol[11]
AV Nodal Wenckebach Cycle Length (AVWB)10 patients with suspected coronary artery disease60 mg thrice dailyNo significant change alone; significantly higher with propranolol[11]
Corrected Sinus Node Recovery Time17 normal subjects0.15 mg/kg bolus + 0.3 mg/kg/h infusionLengthened from 305 ± 115 ms to 451 ± 283 ms[12]
Wenckebach Point17 normal subjects0.15 mg/kg bolus + 0.3 mg/kg/h infusionDepressed from 163 ± 23 to 147 ± 25[12]
Sinus Cycle LengthPatients with sick sinus syndromeIV administrationSignificantly prolonged (up to 50% in some cases)[13]
PR Interval6 normal volunteers300 mg single oral doseAverage maximum prolongation of 14%[13]
Heart RateHypertensive patients240-420 mg once dailySmall but statistically significant decrease compared to placebo[14]
Heart RatePatients with atrial fibrillation360 mg/dayMost effective dose for reducing heart rate[15]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the negative inotropic and chronotropic effects of this compound.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.[16][17]

Objective: To assess the direct effects of this compound on myocardial contractility (inotropy) and heart rate (chronotropy).

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Animal model (e.g., rat, rabbit, guinea pig)

  • Anesthetic and anticoagulant (e.g., heparin)

  • Surgical instruments

  • Pressure transducer and data acquisition system

  • This compound stock solution

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it with a perfusion cannula connected to the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow rate.[17] This forces the aortic valve to close and directs the perfusate into the coronary arteries.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) to reach a steady state of function.

  • This compound Administration: Introduce this compound into the perfusate at various concentrations.

  • Data Acquisition: Continuously record left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), and heart rate.

  • Data Analysis: Analyze the changes in LVDP and dP/dt as measures of inotropy and the change in heart rate as a measure of chronotropy at different this compound concentrations to generate dose-response curves.

Langendorff_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Heparin) Start->Animal_Prep Heart_Excision Heart Excision Animal_Prep->Heart_Excision Cannulation Aortic Cannulation Heart_Excision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) Cannulation->Perfusion Instrumentation LV Balloon & ECG Electrodes Perfusion->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Diltiazem_Admin This compound Administration (Dose-Response) Stabilization->Diltiazem_Admin Data_Acquisition Record LVDP, dP/dt, Heart Rate Diltiazem_Admin->Data_Acquisition Data_Analysis Analyze Inotropic & Chronotropic Effects Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Langendorff Heart Perfusion.
Whole-Cell Patch Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel currents in isolated cardiomyocytes.[18][19]

Objective: To characterize the effects of this compound on L-type calcium currents in ventricular and pacemaker cardiomyocytes.

Materials:

  • Inverted microscope

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • Cell culture of isolated cardiomyocytes

  • External and internal pipette solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate cardiomyocytes from cardiac tissue and plate them on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit L-type calcium currents.

  • Baseline Recording: Record baseline calcium currents in the absence of this compound.

  • This compound Application: Perfuse the cell with an external solution containing this compound at a known concentration.

  • Data Recording: Record the calcium currents in the presence of this compound.

  • Data Analysis: Measure the peak current amplitude and kinetics before and after this compound application to determine the extent of channel block. Construct dose-response curves to calculate the IC50 value.

Patch_Clamp_Workflow Start Start Cell_Prep Cardiomyocyte Isolation & Plating Start->Cell_Prep Pipette_Prep Micropipette Fabrication Cell_Prep->Pipette_Prep Seal_Formation Giga-ohm Seal Formation Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp & Protocol Application Whole_Cell->Voltage_Clamp Baseline_Rec Record Baseline L-type Ca²⁺ Currents Voltage_Clamp->Baseline_Rec Diltiazem_App This compound Application Baseline_Rec->Diltiazem_App Drug_Rec Record Currents in Presence of this compound Diltiazem_App->Drug_Rec Data_Analysis Analyze Channel Block & Kinetics Drug_Rec->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Whole-Cell Patch Clamp.
Intracellular Calcium Imaging

This technique utilizes fluorescent indicators to visualize and quantify changes in intracellular calcium concentration in real-time.[20][21]

Objective: To measure the effect of this compound on intracellular calcium transients in cardiomyocytes.

Materials:

  • Fluorescence microscope with a high-speed camera

  • Isolated cardiomyocytes

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Physiological salt solution

  • This compound stock solution

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with the cell-permeant form of the calcium indicator (e.g., Fura-2 AM).[20] Intracellular esterases will cleave the AM group, trapping the fluorescent dye inside the cell.

  • Cell Plating: Plate the dye-loaded cells in an imaging chamber.

  • Microscopy Setup: Place the chamber on the stage of the fluorescence microscope.

  • Baseline Imaging: Perfuse the cells with a physiological salt solution and record baseline calcium transients, which can be elicited by electrical field stimulation. For ratiometric dyes like Fura-2, excite the dye at two different wavelengths (e.g., 340 nm and 380 nm) and record the emission at a single wavelength (e.g., 510 nm).[22]

  • This compound Perfusion: Introduce this compound into the perfusion solution at the desired concentration.

  • Image Acquisition: Record the changes in fluorescence intensity or ratio in the presence of this compound.

  • Data Analysis: Analyze the amplitude and kinetics of the calcium transients before and after this compound application. The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 is proportional to the intracellular calcium concentration.

Conclusion

This compound exerts its negative inotropic and chronotropic effects through a well-defined mechanism centered on the blockade of L-type voltage-gated calcium channels. This leads to a reduction in intracellular calcium availability, thereby diminishing myocardial contractility and slowing the heart rate. The in-depth understanding of these actions, facilitated by the experimental protocols detailed in this guide, is paramount for the continued development of cardiovascular therapeutics and for optimizing the clinical application of this compound. The provided quantitative data and signaling pathway diagrams offer a robust framework for researchers in the field.

References

The Expanding Therapeutic Landscape of Diltiazem: A Preclinical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diltiazem, a benzothiazepine calcium channel blocker, has long been a cornerstone in the management of cardiovascular conditions such as hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and reduced cardiac workload. However, a growing body of preclinical research is uncovering a surprising range of novel therapeutic applications for this well-established drug. These emerging areas of investigation, spanning from oncology and neuroprotection to anti-inflammatory and antimicrobial activities, suggest that the full therapeutic potential of this compound may be far from realized. This technical guide provides a comprehensive overview of the most compelling preclinical findings, detailing the experimental evidence, proposed mechanisms of action, and methodologies for each novel application.

Cardiovascular Applications Beyond Vasodilation

While its cardiovascular effects are well-documented, preclinical studies are exploring this compound's utility in more specific and complex cardiac pathologies.

Hypertrophic Cardiomyopathy (HCM)

Preclinical evidence strongly suggests that this compound can prevent the development of hypertrophic cardiomyopathy. In mouse models of HCM with a specific gene mutation (αMHC403/+), early administration of this compound was shown to normalize the levels of key sarcoplasmic reticulum proteins and prevent the pathological changes associated with the disease.[1] Animal studies have indicated that altered intracellular calcium handling is an early event in the development of HCM, and this compound appears to attenuate the emergence of the disease.[2] These preclinical findings have prompted pilot clinical trials to assess if this compound can decrease the development or progression of HCM in individuals with sarcomere gene mutations before the onset of hypertrophy.[3][4]

Table 1: Preclinical Effects of this compound in a Mouse Model of Hypertrophic Cardiomyopathy

ParameterWild-TypeαMHC403/+ (Untreated)αMHC403/+ (this compound-Treated)Reference
Sarcoplasmic Reticulum Ca2+NormalReducedRestored to Normal[1]
Calsequestrin LevelsNormalDiminishedRestored to Normal[1]
Ryanodine Receptor (RyR2) ExpressionNormalDecreasedRestored to Normal[1]
Cardiac HistologyNormalHypertrophy and DisarrayNormal[1]

Experimental Protocol: Mouse Model of Hypertrophic Cardiomyopathy

  • Animal Model: αMHC403/+ mice carrying an Arg403Gln missense mutation in the α cardiac myosin heavy chain gene, maintained on a 129/SvEv genetic background.[1][5]

  • Treatment: this compound was orally administered to pre-hypertrophic male αMHC403/+ mice for 30 weeks.[1]

  • Analysis: Cardiac hemodynamics were profiled, and levels of sarcoplasmic reticulum Ca2+-binding proteins (calsequestrin), ryanodine receptor (RyR2), and its associated membrane proteins were assessed. Cardiac histology was also examined for signs of hypertrophy and myocyte disarray.[1]

Logical Relationship: this compound's Action in Preclinical HCM

cluster_0 Pathogenesis of HCM cluster_1 This compound Intervention Sarcomere Mutation Sarcomere Mutation Ca2+ Dysregulation Ca2+ Dysregulation Sarcomere Mutation->Ca2+ Dysregulation leads to Altered SR Proteins Altered SR Proteins Ca2+ Dysregulation->Altered SR Proteins causes Cardiac Hypertrophy Cardiac Hypertrophy Altered SR Proteins->Cardiac Hypertrophy results in This compound This compound L-type Ca2+ Channel Inhibition L-type Ca2+ Channel Inhibition This compound->L-type Ca2+ Channel Inhibition induces L-type Ca2+ Channel Inhibition->Ca2+ Dysregulation corrects Restored SR Protein Levels Restored SR Protein Levels L-type Ca2+ Channel Inhibition->Restored SR Protein Levels restores Prevention of Pathology Prevention of Pathology Restored SR Protein Levels->Prevention of Pathology prevents

This compound's mechanism in preventing HCM.
Aortic Aneurysm

In a preclinical study using ApoE-deficient mice, this compound was found to block the formation of angiotensin II-induced aortic aneurysms.[6] This protective effect was independent of its blood pressure-lowering properties and was attributed to the inhibition of Interleukin-6 (IL-6)-induced AP-1 promoter activity in macrophages.[6]

Novel Applications in Oncology

Recent preclinical research has illuminated a potential role for this compound in cancer therapy, particularly in inhibiting metastasis and enhancing the efficacy of other anticancer agents.

Inhibition of Breast Cancer Metastasis

Studies utilizing both mouse and human triple-negative breast cancer (TNBC) cell lines have demonstrated that this compound can decrease colony formation and cell migration.[7] The proposed mechanism involves the upregulation of Growth Differentiation Factor-15 (GDF-15), which in turn reverses the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[7][8] In vivo experiments in tumor-bearing mice have confirmed that this compound treatment reduces cancer metastasis and nodule formation.[7]

Table 2: In Vitro Effects of this compound on Triple-Negative Breast Cancer Cells

Cell LineThis compound ConcentrationEffect on Cell Migration (Fold Change vs. Control)Effect on Colony FormationReference
JC (mouse)100 µM0.66 ± 0.11Inhibited[7]
4T1 (mouse)100 µM0.59 ± 0.12Inhibited[7]
MDA-MB-231 (human)100 µM0.63 ± 0.02Inhibited[7]

Experimental Protocol: In Vitro Cancer Cell Migration Assay

  • Cell Lines: Mouse (JC, 4T1) and human (MDA-MB-231) triple-negative breast cancer cell lines were used.[7]

  • Treatment: Cells were treated with varying concentrations of this compound (10-100 µM) for 24 hours.[7]

  • Analysis: Cell migration was assessed using a standard wound-healing assay or a Boyden chamber assay. The expression of epithelial markers (E-cadherin, ZO-1) and mesenchymal markers (Snail, Twist) was determined by Western blot.[7][8]

Signaling Pathway: this compound's Anti-Metastatic Action

This compound This compound GDF-15 Growth Differentiation Factor-15 (GDF-15) This compound->GDF-15 increases expression of EMT Epithelial-Mesenchymal Transition (EMT) GDF-15->EMT reverses Metastasis Metastasis EMT->Metastasis promotes

This compound's inhibition of metastasis via GDF-15.
Enhancement of Apoptosis in Prostate Cancer

In prostate cancer cell lines, this compound has been shown to enhance the apoptotic effects of proteasome inhibitors like lactacystin and bortezomib.[9] While this compound alone did not induce apoptosis in proteasome inhibitor-resistant cells, its combination with these agents led to a dose-dependent and synergistic increase in apoptosis.[9] This suggests a potential for this compound as an adjuvant therapy in prostate cancer.

Neuroprotective Applications

This compound's ability to modulate calcium signaling has led to investigations into its neuroprotective potential in various neurological disorders.

Alzheimer's Disease (AD)

In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular streptozotocin (ICV-STZ), this compound demonstrated significant neuroprotective and anti-dementia effects.[10][11] Treatment with this compound improved cognitive function and ameliorated the biochemical alterations induced by ICV-STZ, including reducing oxidative stress, pro-inflammatory markers, and amyloid-beta protein expression.[10] Another study using an aluminum chloride-induced dementia model in mice also showed that this compound reversed behavioral and biochemical deficits.[12]

Table 3: Neuroprotective Effects of this compound in an ICV-STZ Rat Model of Alzheimer's Disease

ParameterICV-STZ (Untreated)ICV-STZ + this compound (10, 20, 40 mg/kg)Reference
Cognitive FunctionImpairedSignificantly Improved[10]
Nitrite LevelsIncreasedAmeliorated[10]
Pro-inflammatory Cytokines (TNF-α, IL-1β)IncreasedAmeliorated[10]
Anti-oxidative Enzyme LevelsAlteredAmeliorated[10]
Amyloid-Beta (Aβ) Protein ExpressionIncreasedRestored[10]

Experimental Protocol: ICV-STZ-Induced Sporadic Alzheimer's Disease Model

  • Animal Model: Rats were used for the study.[10]

  • Induction of AD: Sporadic Alzheimer's disease was induced by a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[10]

  • Treatment: this compound was administered orally at doses of 10, 20, and 40 mg/kg daily for 21 days, starting one hour before the ICV-STZ injection.[10]

  • Analysis: Cognitive impairments were assessed using passive avoidance and Morris water maze tasks. Brain tissues were analyzed for anti-oxidative enzyme status, pro-inflammatory markers, and amyloid-beta protein expression using ELISA, Western blotting, and immunostaining techniques.[10]

Promotion of Axon Regeneration

Preclinical studies have revealed that this compound can promote regenerative axon growth. In cultures of adult mouse dorsal root ganglion (DRG) neurons and cortical neurons, this compound enhanced axon length in the presence of inhibitory chondroitin sulfate proteoglycans (CSPGs).[13] This suggests a potential therapeutic role for this compound in central nervous system injuries.

Spinal Cord Ischemia-Reperfusion Injury

In a rabbit model of spinal cord ischemia-reperfusion injury, this compound infusion significantly improved hind-limb motor function.[14] This was accompanied by better histopathological findings and a reduction in the pro-inflammatory cytokine IL-6, along with an increase in the anti-inflammatory cytokine IL-10.[14] These findings point to the cytoprotective and anti-inflammatory properties of this compound in this context.

Anti-inflammatory and Antimicrobial Properties

Beyond its specific applications, this compound exhibits broader anti-inflammatory and, more recently discovered, antimicrobial effects.

Modulation of Inflammatory Cytokines

Several preclinical and clinical studies have highlighted this compound's ability to modulate the inflammatory response. It has been shown to reduce levels of the pro-inflammatory cytokine IL-6 and increase the anti-inflammatory cytokine IL-10 in various contexts, including cardiopulmonary bypass and unstable angina.[15][16][17]

Antimicrobial and Antiviral Activity

A recent study has repurposed this compound, demonstrating its antimicrobial properties. It exhibited significant activity against Gram-positive bacteria, notably Staphylococcus epidermidis and Staphylococcus aureus, by effectively reducing biofilm formation.[18][19] The same study also found that this compound has potent antiviral activity against the Coxsackie B4 virus, with an IC50 value lower than the reference antiviral drug, Acyclovir.[18][19]

Table 4: Antimicrobial and Antiviral Activity of this compound

OrganismActivityQuantitative MeasureReference
Staphylococcus epidermidisAnti-biofilm95.1% reduction[18][19]
Staphylococcus aureusAnti-biofilm90.7% reduction[18][19]
Coxsackie B4 VirusAntiviralIC50 of 35.8 ± 0.54 µg/mL[18][19]

Experimental Workflow: Assessing Anti-Biofilm and Antiviral Activity

cluster_0 Anti-Biofilm Activity cluster_1 Antiviral Activity Bacterial Culture Bacterial Culture This compound Treatment This compound Treatment Bacterial Culture->this compound Treatment Crystal Violet Staining Crystal Violet Staining This compound Treatment->Crystal Violet Staining Quantification Quantification Crystal Violet Staining->Quantification Virus and Host Cells Virus and Host Cells This compound Incubation This compound Incubation Virus and Host Cells->this compound Incubation MTT Assay MTT Assay This compound Incubation->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination

Workflow for antimicrobial and antiviral testing.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound possesses a diverse and previously underappreciated range of therapeutic activities. Its potential applications in hypertrophic cardiomyopathy, cancer metastasis, neurodegenerative diseases, and infectious diseases warrant further investigation. The well-established safety profile of this compound makes it an attractive candidate for drug repurposing, potentially accelerating the development of novel treatments for these challenging conditions. For researchers and drug development professionals, these findings open up new avenues of exploration for a familiar therapeutic agent, highlighting the continued importance of preclinical research in uncovering the hidden potential of existing drugs.

References

Diltiazem's Anti-Inflammatory Potential: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem, a benzothiazepine calcium channel blocker, is widely recognized for its therapeutic applications in cardiovascular diseases. Beyond its established role in regulating blood pressure and heart rate, a growing body of evidence highlights its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound's anti-inflammatory effects in various cellular models, offering detailed experimental protocols and a comprehensive overview of the underlying molecular mechanisms. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to investigate and harness the anti-inflammatory potential of this compound.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade. As a calcium channel blocker, its primary mechanism involves the inhibition of L-type calcium channels, which reduces the influx of calcium ions into cells.[1][2][3] This reduction in intracellular calcium can, in turn, affect various downstream signaling events that are critical for inflammatory responses.

The key anti-inflammatory actions of this compound observed in cellular models include:

  • Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to suppress the production and release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), Interleukin-1β (IL-1β), and Interleukin-18 (IL-18).[4][5][6][7]

  • Upregulation of Anti-inflammatory Cytokines: Conversely, this compound treatment can lead to a significant increase in the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][8]

  • Suppression of the NF-κB Signaling Pathway: A crucial mechanism underlying this compound's anti-inflammatory effects is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[5][6] this compound has been observed to reduce the nuclear translocation of key NF-κB subunits, such as p65 and RelB.[5]

  • Inhibition of the NLRP3 Inflammasome: this compound can suppress the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that plays a critical role in the maturation and secretion of IL-1β and IL-18.[6]

  • Reduction of Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by inhibiting the production of reactive oxygen species in inflammatory cells like neutrophils.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of this compound in cellular and in vivo models.

ParameterCell/Model SystemStimulantThis compound Concentration/DoseObserved EffectReference
Cytokine Modulation
IL-6Patients undergoing cardiopulmonary bypassCardiopulmonary bypass1 µg/kg/min infusionSignificantly lower IL-6 levels compared to control[7]
IL-10Patients with unstable anginaUnstable angina30-60 mg, three times daily (oral)Significant increase in plasma IL-10 concentrations[4][8]
IL-12Human dendritic cellsLipopolysaccharide (LPS) or CD40LNot specifiedDownregulation of IL-12 production[4][5]
IL-1βRat model of liver injuryThioacetamideNot specifiedSuppression of IL-1β levels[6]
IL-18Rat model of liver injuryThioacetamideNot specifiedSuppression of IL-18 levels[6]
Inhibition of Reactive Oxygen Species (ROS)
Elastase Release (IC50)Human neutrophilsPhorbol-myristate-acetate (PMA)144.5 µM50% inhibition of elastase release
Elastase Release (IC50)Human neutrophilsformyl-methionyl-leucylphenylalanine (fMLP)132.8 µM50% inhibition of elastase release
Superoxide Anion Production (IC50)Human neutrophilsPMA422 µM50% inhibition of superoxide anion production
Superoxide Anion Production (IC50)Human neutrophilsfMLP78 µM50% inhibition of superoxide anion production
Hypochlorous Acid Production (IC50)Human neutrophilsPMA138 µM50% inhibition of hypochlorous acid production
Hydroxyl Radical Production (IC50)Human neutrophilsPMA165 µM50% inhibition of hydroxyl radical production

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound in cellular models.

Protocol 1: Assessment of this compound's Effect on Cytokine Production in Macrophages

Objective: To quantify the effect of this compound on the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages stimulated with Lipopolysaccharide (LPS).

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human/mouse macrophages.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Differentiate monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

    • After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with PBS.

  • This compound Treatment:

    • Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Add the this compound dilutions to the macrophage cultures and incubate for 1 hour. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition by this compound compared to the LPS-stimulated control.

    • Generate dose-response curves and determine the IC50 value for each cytokine if applicable.

Protocol 2: Evaluation of this compound's Effect on NF-κB Activation

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by assessing the nuclear translocation of the p65 subunit in stimulated macrophages.

Cell Line: Human or murine macrophage cell line (e.g., RAW 264.7 or differentiated THP-1).

Materials:

  • Macrophage cell line

  • Complete culture medium

  • This compound hydrochloride

  • LPS

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed macrophages onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation. Include an unstimulated control group.

  • Immunofluorescence Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in cytoplasmic fluorescence and an increase in nuclear fluorescence indicate translocation.

Protocol 3: Assessment of this compound's Effect on NLRP3 Inflammasome Activation

Objective: To investigate the inhibitory effect of this compound on the NLRP3 inflammasome by measuring the secretion of IL-1β and the cleavage of caspase-1.

Cell Line: Primary bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete culture medium

  • LPS

  • ATP (Adenosine triphosphate) or Nigericin (NLRP3 activators)

  • This compound hydrochloride

  • Opti-MEM or serum-free medium

  • ELISA kit for IL-1β

  • Reagents for Western blotting (lysis buffer, primary antibodies against caspase-1 and IL-1β, secondary antibody)

Procedure:

  • Priming Step:

    • Seed macrophages in a 6-well plate.

    • Prime the cells with LPS (500 ng/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • This compound Treatment:

    • After priming, wash the cells and replace the medium with Opti-MEM.

    • Treat the cells with different concentrations of this compound for 1 hour.

  • NLRP3 Activation:

    • Stimulate the cells with a second signal to activate the NLRP3 inflammasome, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for IL-1β measurement by ELISA.

    • Lyse the cells to prepare protein extracts for Western blotting.

  • IL-1β Quantification (ELISA):

    • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

  • Caspase-1 Cleavage (Western Blot):

    • Perform Western blotting on the cell lysates to detect the cleaved (active) form of caspase-1 (p20 or p10 subunit).

  • Data Analysis:

    • Compare the levels of secreted IL-1β and cleaved caspase-1 in this compound-treated cells to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its anti-inflammatory effects.

Diltiazem_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Ca2+ L-type Ca2+ Channel->Ca2+ Ca2+ Influx TLR4 TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Activates This compound This compound This compound->L-type Ca2+ Channel Inhibits This compound->NF-kB Pathway Inhibits NLRP3 Inflammasome NLRP3 Inflammasome This compound->NLRP3 Inflammasome Inhibits Ca2+->NF-kB Pathway Modulates Ca2+->NLRP3 Inflammasome Modulates NF-kB NF-kB NF-kB Pathway->NF-kB Translocation IL-1b/18 IL-1b/18 NLRP3 Inflammasome->IL-1b/18 Cleavage & Secretion Pro-IL-1b/18 Pro-IL-1b/18 Pro-IL-1b/18->NLRP3 Inflammasome Pro-inflammatory Cytokines Pro-inflammatory Cytokines LPS LPS LPS->TLR4 Gene Transcription Gene Transcription NF-kB->Gene Transcription Induces Gene Transcription->Pro-IL-1b/18 Gene Transcription->Pro-inflammatory Cytokines Experimental_Workflow cluster_analysis Analysis Methods Cell Culture\n(e.g., Macrophages) Cell Culture (e.g., Macrophages) This compound\nPre-treatment This compound Pre-treatment Cell Culture\n(e.g., Macrophages)->this compound\nPre-treatment Step 1 Inflammatory\nStimulation\n(e.g., LPS) Inflammatory Stimulation (e.g., LPS) This compound\nPre-treatment->Inflammatory\nStimulation\n(e.g., LPS) Step 2 Incubation Incubation Inflammatory\nStimulation\n(e.g., LPS)->Incubation Step 3 Sample\nCollection\n(Supernatant & Lysate) Sample Collection (Supernatant & Lysate) Incubation->Sample\nCollection\n(Supernatant & Lysate) Step 4 Analysis Analysis Sample\nCollection\n(Supernatant & Lysate)->Analysis Step 5 ELISA (Cytokines) ELISA (Cytokines) Analysis->ELISA (Cytokines) Western Blot\n(NF-kB, Caspase-1) Western Blot (NF-kB, Caspase-1) Analysis->Western Blot\n(NF-kB, Caspase-1) Immunofluorescence\n(NF-kB Translocation) Immunofluorescence (NF-kB Translocation) Analysis->Immunofluorescence\n(NF-kB Translocation) ROS Assay ROS Assay Analysis->ROS Assay

References

Methodological & Application

Diltiazem Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of diltiazem hydrochloride in various in vitro assays. This compound hydrochloride is a non-dihydropyridine calcium channel blocker widely used in research to investigate its effects on cellular processes, particularly those involving calcium signaling.[1][2]

Preparation of this compound Hydrochloride Solutions

Proper preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible results in in vitro studies. The solubility of this compound hydrochloride is pH-dependent.[3]

1.1. Stock Solution Preparation

For most in vitro applications, a high-concentration stock solution is prepared in an organic solvent and then diluted to the final working concentration in aqueous buffers or cell culture media.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound hydrochloride. It is readily soluble in DMSO at concentrations of at least 12.4 mg/mL.[4]

  • Protocol for 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is 450.98 g/mol .

    • To prepare a 10 mM stock solution, dissolve 4.51 mg of this compound hydrochloride in 1 mL of anhydrous DMSO.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C for up to 3 months to minimize freeze-thaw cycles.[4] this compound is light-sensitive, so it is recommended to store solutions in light-protecting containers.[5]

1.2. Working Solution Preparation

Working solutions are prepared by diluting the stock solution into the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium immediately before use.

  • Important Consideration: this compound hydrochloride is less soluble in aqueous solutions compared to DMSO. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause precipitation.[4] To avoid this, it is recommended to perform serial dilutions.

  • Protocol for Preparing Working Solutions:

    • Thaw a frozen aliquot of the this compound hydrochloride stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

    • Prepare fresh aqueous dilutions for each experiment.

1.3. Solubility Data

The solubility of this compound hydrochloride is significantly influenced by pH.

Solvent/BufferpHSolubility
DMSO-≥ 12.4 mg/mL[4]
Aqueous Solution3.6879.03 mg/mL[3]
Aqueous Solution6.0378.68 mg/mL[3]
PBS7.471.42 mg/mL[3]

This compound Hydrochloride's Mechanism of Action: L-type Calcium Channel Blockade

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2).[1][2] These channels are crucial for the influx of calcium ions (Ca²⁺) into cells, which triggers a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] this compound binds to the α1 subunit of the L-type calcium channel, leading to a reduction in calcium influx.[1]

Diltiazem_Signaling_Pathway Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (Ca_v1.2) Depolarization->LTCC activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx mediates This compound This compound This compound->LTCC inhibits Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Cellular_Response Cellular Responses (e.g., Muscle Contraction, Gene Expression) Intracellular_Ca->Cellular_Response triggers

This compound's inhibitory effect on L-type calcium channel signaling.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to study the effects of this compound hydrochloride.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Prepare serial dilutions of this compound hydrochloride in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate cell viability read_absorbance->analyze end End analyze->end

Workflow for the MTT cell viability assay.

3.2. Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to measure ion channel currents in individual cells.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the entire cell membrane.

  • Protocol:

    • Cell Preparation: Isolate and culture the cells of interest (e.g., cardiomyocytes, neurons) on glass coverslips.

    • Solution Preparation:

      • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

      • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • This compound Application: Prepare working concentrations of this compound by diluting the stock solution in the external solution immediately before use.

    • Recording:

      • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

      • Establish a whole-cell patch-clamp configuration on a selected cell using a patch-clamp amplifier and data acquisition system.

      • Apply a voltage-clamp protocol to elicit Ca²⁺ currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to various potentials (e.g., -40 mV to +60 mV).

    • Data Acquisition and Analysis:

      • Record baseline currents in the absence of this compound.

      • Perfuse the cell with the this compound-containing external solution and record currents until a steady-state effect is reached.

      • Analyze the peak current amplitude and current-voltage (I-V) relationship.

      • Construct dose-response curves by applying a range of this compound concentrations to determine the IC₅₀ value.

3.3. Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The fluorescence intensity of the dye changes upon binding to calcium, allowing for the visualization and quantification of intracellular calcium levels.

  • Protocol:

    • Cell Preparation: Plate cells on glass-bottom dishes or coverslips.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

      • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

      • Wash the cells with fresh HBSS to remove excess dye.

    • Imaging:

      • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging (for Fura-2).

      • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Data Acquisition and Analysis:

      • Record the fluorescence intensity at both excitation wavelengths over time, before and after the addition of this compound and any stimulating agents (e.g., high potassium solution to induce depolarization).

      • Calculate the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations of this compound hydrochloride in various in vitro assays.

Table 1: IC₅₀ Values of this compound Hydrochloride in Different Cell Lines and Assays

Cell Line/TissueAssayIC₅₀
Human A2780 cellsMTT assay (antiproliferative activity)163 µM[6]
Adriamycin-resistant human A2780/ADR cellsCalcein AM assay (P-glycoprotein inhibition)49 µM[6]
CHO cells expressing Ca_v1.2Patch clamp (Ca_v1.2 current inhibition)0.76 µM[6]
HEK293 cells expressing α-1C subunitTwo-electrode voltage-clamp (L-type calcium channel inhibition)44 µM[6]
Guinea pig ventricular myocytesWhole-cell patch clamp (L-type calcium channel inhibition)0.63 µM[6]
Cone photoreceptorsPatch clamp (high-affinity Ca²⁺ channel block)4.9 µM[7]
Cone photoreceptorsPatch clamp (low-affinity Ca²⁺ channel block)100.4 µM[7]
Cultured rat aortic smooth muscle cellsQuin2 microfluorometry (inhibition of histamine-induced Ca²⁺ influx)0.18 µM[8]

Table 2: Effective Concentrations of this compound Hydrochloride in In Vitro Assays

Cell Line/TissueAssayConcentration RangeObserved Effect
MHCC97H (Hepatocellular Carcinoma)Proliferation assay100 µMInhibition of proliferation[5]
7402 (Hepatocellular Carcinoma)Proliferation assay50 µMInhibition of proliferation[5]
4T1 (Mouse Breast Cancer)Colony Formation Assay10 - 100 µMDecreased colony formation[5]
MDA-MB-231 (Human Breast Cancer)Colony Formation Assay10 - 100 µMDecreased colony formation[5]
Porcine coronary arterial stripsFura-2 fluorometry10⁻⁸ M to 10⁻⁵ MInhibition of histamine-induced Ca²⁺ elevation and tension[9]

These protocols and data provide a comprehensive guide for researchers utilizing this compound hydrochloride in in vitro studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols: Studying Diltiazem's Effect on Cardiomyocyte Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a benzothiazepine calcium channel blocker widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic effects are primarily mediated by its action on L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiomyocytes.[2] this compound exhibits cardioselectivity, meaning it has a greater affinity for calcium channels in the heart muscle compared to those in the peripheral vasculature.[2] By inhibiting the influx of calcium ions into cardiomyocytes, this compound leads to a decrease in the force of contraction (negative inotropic effect), a reduction in heart rate (negative chronotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[3]

These application notes provide a detailed protocol for studying the effects of this compound on the contractility of isolated adult rat ventricular cardiomyocytes. The protocols cover the isolation of primary cardiomyocytes, methods for measuring contractility, and expected outcomes based on the known mechanism of action of this compound.

Mechanism of Action of this compound on Cardiomyocytes

This compound primarily targets the L-type voltage-gated calcium channels (Ca1.2) on the sarcolemma of cardiomyocytes.[1][2] The influx of calcium through these channels upon depolarization of the cell membrane is a critical trigger for the subsequent release of a larger amount of calcium from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR).[2] This surge in intracellular calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, which results in muscle contraction.

By blocking the L-type calcium channels, this compound reduces the initial calcium influx, thereby attenuating the CICR and the overall intracellular calcium transient.[2] This leads to a decrease in the availability of calcium for binding to troponin C, resulting in a reduced force of contraction.

Diltiazem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates CICR Ca²⁺-Induced Ca²⁺ Release Ca_influx->CICR Triggers SR Sarcoplasmic Reticulum (SR) SR->CICR Releases Ca²⁺ Ca_transient ↑ Intracellular [Ca²⁺] CICR->Ca_transient Troponin_C Troponin C Ca_transient->Troponin_C Binds to Actin_Myosin Actin-Myosin Cross-bridging Troponin_C->Actin_Myosin Initiates Contraction Cardiomyocyte Contraction Actin_Myosin->Contraction

This compound's signaling pathway in cardiomyocytes.

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound on cardiomyocyte contractility and related parameters from various studies.

ParameterSpecies/SystemThis compound ConcentrationEffectReference
IC50 (Negative Inotropic Effect) Human Myocardium7.18 x 10-6 M50% inhibition of contraction[4]
Sarcomere Shortening Mouse Cardiomyocytes1 µMAttenuated isoprenaline-induced increase in contraction amplitude[5]
Calcium Transient Mouse Cardiomyocytes1 µMAttenuated isoprenaline-induced increase in Ca2+ transient amplitude[5]
K+-Induced Contraction Porcine Coronary Artery10-6 MInhibition of Ca2+ influx and tension development[6]

Experimental Protocols

I. Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol is adapted from established methods utilizing Langendorff perfusion for enzymatic digestion of the heart.[7][8][9][10]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia: Sodium pentobarbital (50 mg/kg, intraperitoneal)

  • Heparin (1000 U/kg, intraperitoneal)

  • Perfusion Buffer (Ca2+-free Tyrode's solution): NaCl, KCl, KH2PO4, MgSO4, HEPES, Glucose. pH 7.4, gassed with 100% O2.

  • Digestion Buffer: Perfusion buffer with Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.05 mg/mL).

  • Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS).

  • Calcium Reintroduction Buffers: Perfusion buffer with incremental CaCl2 concentrations (e.g., 0.125 mM, 0.25 mM, 0.5 mM, 1.0 mM).

  • Langendorff perfusion system.

Procedure:

  • Anesthetize the rat and administer heparin.

  • Once deeply anesthetized, perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Perfusion Buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Perfusion Buffer at 37°C to clear the heart of blood.

  • Switch the perfusion to the Digestion Buffer and perfuse for 15-25 minutes, or until the heart becomes pale and flaccid.

  • Remove the heart from the apparatus, excise the atria, and gently mince the ventricular tissue in Stop Buffer.

  • Mechanically dissociate the cells by gently triturating the tissue with a wide-bore pipette.

  • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

  • Allow the cardiomyocytes to settle by gravity for 10-15 minutes.

  • Carefully aspirate the supernatant and gently resuspend the cell pellet in the first calcium reintroduction buffer (0.125 mM CaCl2).

  • Repeat the settling and resuspension steps with increasing calcium concentrations, allowing 5-10 minutes between each step.

  • After the final calcium step (1.0 mM CaCl2), the cardiomyocytes are ready for experimental use.

Cardiomyocyte_Isolation_Workflow Start Anesthetize Rat & Excise Heart Cannulation Aortic Cannulation on Langendorff Apparatus Start->Cannulation Perfusion Retrograde Perfusion with Ca²⁺-free Buffer Cannulation->Perfusion Digestion Enzymatic Digestion (Collagenase/Protease) Perfusion->Digestion Mincing Mince Ventricular Tissue in Stop Buffer Digestion->Mincing Dissociation Mechanical Dissociation (Trituration) Mincing->Dissociation Filtration Filter Cell Suspension Dissociation->Filtration Settling Gravity Sedimentation Filtration->Settling Ca_Reintroduction Stepwise Calcium Reintroduction Settling->Ca_Reintroduction Ready Viable Cardiomyocytes Ready for Experiments Ca_Reintroduction->Ready

Workflow for isolating adult rat cardiomyocytes.
II. Measurement of Cardiomyocyte Contractility

A. Video-Based Sarcomere Shortening Assay

This method allows for the direct measurement of the contractile function of individual cardiomyocytes.[11][12][13][14][15]

Materials:

  • Isolated cardiomyocytes.

  • Laminin-coated culture dishes or coverslips.

  • Inverted microscope with video recording capabilities.

  • Electrical field stimulation system.

  • Image analysis software with sarcomere length detection capabilities.

  • This compound stock solution.

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to adhere for 1-2 hours.

  • Mount the dish on the microscope stage, which is maintained at 37°C.

  • Superfuse the cells with a Tyrode's solution containing 1.0 mM CaCl2.

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.

  • Record baseline contractility for a stable period (e.g., 2-3 minutes).

  • Introduce this compound into the superfusion solution at the desired concentrations (e.g., 10-8 M to 10-5 M). A typical incubation time before recording is 5-10 minutes to allow for drug equilibration.

  • Record videos of cardiomyocyte contraction at each this compound concentration.

  • Analyze the videos using software to measure the following parameters:

    • Sarcomere Length: Diastolic and systolic sarcomere length.

    • Fractional Shortening: ((Diastolic Length - Systolic Length) / Diastolic Length) * 100%.

    • Contraction Velocity: Maximum rate of sarcomere shortening.

    • Relaxation Velocity: Maximum rate of sarcomere re-lengthening.

B. Atomic Force Microscopy (AFM) for Contractile Force Measurement

AFM can be used to measure the mechanical properties and contractile forces of single cardiomyocytes.[16][17][18][19][20]

Materials:

  • Isolated cardiomyocytes.

  • Laminin-coated glass-bottom dishes.

  • Atomic Force Microscope.

  • This compound stock solution.

Procedure:

  • Plate cardiomyocytes on laminin-coated dishes.

  • Mount the dish on the AFM stage.

  • Position the AFM cantilever over a single, viable cardiomyocyte.

  • Engage the tip with the cell surface and record baseline force-distance curves and rhythmic contractile forces.

  • Introduce this compound into the culture medium at desired concentrations.

  • After an incubation period (e.g., 10-15 minutes), re-engage the tip on the same cell and record the changes in contractile force.

  • Analyze the data to determine the peak contractile force and the rate of force development and relaxation.

Contractility_Measurement_Workflow cluster_preparation Cell Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Plating Plate Isolated Cardiomyocytes on Laminin-coated Surface Adhesion Allow Adhesion (1-2 hours) Plating->Adhesion Baseline Record Baseline Contractility Adhesion->Baseline Diltiazem_Incubation Incubate with this compound (Varying Concentrations) Baseline->Diltiazem_Incubation Post_Treatment Record Post-Treatment Contractility Diltiazem_Incubation->Post_Treatment Video_Analysis Video Analysis: - Sarcomere Shortening - Contraction/Relaxation Velocity Post_Treatment->Video_Analysis AFM_Analysis AFM Analysis: - Contractile Force - Force Development Rate Post_Treatment->AFM_Analysis Dose_Response Generate Dose-Response Curves Video_Analysis->Dose_Response AFM_Analysis->Dose_Response

Experimental workflow for measuring cardiomyocyte contractility.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cardiomyocyte contractility. By employing these methods, researchers can obtain detailed quantitative data on the negative inotropic effects of this compound and further elucidate its mechanism of action at the cellular level. This information is valuable for both basic cardiovascular research and the development of novel cardiac therapies.

References

Application Notes and Protocols for Diltiazem in Patch-Clamp Studies of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing diltiazem in patch-clamp electrophysiology studies to investigate the function and modulation of ion channels. This compound, a benzothiazepine calcium channel blocker, is a crucial pharmacological tool for understanding calcium homeostasis and its role in various physiological and pathological processes.

Introduction to this compound

This compound is a non-dihydropyridine calcium channel blocker widely used in treating cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (CaV1.2), which are pivotal in excitation-contraction coupling in cardiac and smooth muscle cells.[3] In the context of patch-clamp studies, this compound serves as a specific blocker to dissect the contribution of L-type calcium channels to cellular electrical activity and to probe the biophysical properties of these channels.

Mechanism of Action

This compound exhibits a state-dependent block of L-type calcium channels, demonstrating a higher affinity for the open and inactivated states of the channel over the resting state.[4] It binds to the α1 subunit of the L-type calcium channel, specifically interacting with transmembrane segments IIIS6 and IVS6.[3][5] This interaction stabilizes the inactivated state of the channel, thereby slowing its recovery and reducing the influx of calcium ions during depolarization.[3] This leads to a decrease in the force of contraction in cardiac muscle (negative inotropy), relaxation of vascular smooth muscle (vasodilation), and a reduced heart rate (negative chronotropy).[2][3] While its primary target is the L-type calcium channel, at higher concentrations, this compound has been shown to affect other ion channels, including certain voltage-gated potassium channels.[3][6][7]

Signaling Pathway of this compound Action

This compound's primary effect is the direct blockade of L-type calcium channels, which in turn reduces the intracellular calcium concentration. This reduction in calcium influx is the key event that leads to its physiological effects.

Diltiazem_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (CaV1.2) This compound->L_type_Ca_Channel inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca increases Physiological_Response Physiological Response (e.g., Muscle Relaxation, Decreased Heart Rate) Intracellular_Ca->Physiological_Response leads to

This compound's primary signaling pathway.

Quantitative Data: this compound's Effect on Ion Channels

The following tables summarize the inhibitory concentrations (IC50) and other quantitative effects of this compound on various ion channels as determined by patch-clamp studies.

Table 1: IC50 Values of this compound for Various Ion Channels

Ion ChannelCell TypeIC50NotesReference(s)
L-type Ca²⁺ Channel (CaV1.2)Cardiac Myocytes~1-10 µMUse-dependent block[4]
L-type Ca²⁺ ChannelCone PhotoreceptorsHigh affinity: 4.9 µMLow affinity: 100.4 µMBiphasic dose-response[8]
CaVAb (ancestral CaV channel)-41 µMResting state block[9]
CaV1.2CM (cardiac splice variant)tsA-201 cells77 ± 13 µM-[10]
CaV1.2b (smooth muscle splice variant)tsA-201 cells87 ± 13 µM-[10]
CaV1.2SM (smooth muscle splice variant)tsA-201 cells75 ± 13 µM-[10]
hKv1.5 Potassium ChannelMouse Fibroblast CellsHigh affinity: 4.8 ± 1.5 nMLow affinity: 42.3 ± 3.6 µMBiphasic dose-response[6]
Kv4.3 Potassium ChannelChinese Hamster Ovary CellsHigh affinity: 62.6 ± 11.1 nMLow affinity: 109.9 ± 12.8 µMBiphasic dose-response[6]
fKv1.4ΔN Potassium ChannelXenopus Oocytes241.04 ± 23.06 µmol/L-[11]
Mitochondrial Na⁺-Ca²⁺ ExchangerGuinea-pig heart mitochondria10-20 µMFor (+)-optical isomers[12]

Table 2: Effects of this compound on Channel Gating Properties

Ion ChannelGating ParameterEffect of this compoundReference(s)
hKv1.5Activation (V₀.₅)Shift to more negative potentials (-16.5 mV to -20.4 mV)[6]
hKv1.5Inactivation (V₀.₅)Shift to more negative potentials (-22.4 mV to -28.2 mV)[6]
Kv4.3Inactivation (V₀.₅)Shift to more negative potentials (-33.1 mV to -38.2 mV) at 10 nM[6]
CaV1.2CMActivation (V₀.₅)-7.9 mV shift at 100 µM[10]
CaV1.2SMActivation (V₀.₅)~ -3 mV shift at 100 µM[10]
CaV1.2bActivation (V₀.₅)~ -3 mV shift at 100 µM[10]
CaV1.2CMSteady-state inactivation (V₀.₅)-7.9 mV shift[10]
CaV1.2SMSteady-state inactivation (V₀.₅)-16.2 mV shift[10]
CaV1.2bSteady-state inactivation (V₀.₅)-12.7 mV shift[10]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on ion channels using the whole-cell patch-clamp technique. Specific parameters may need to be optimized for the cell type and ion channel of interest.

Cell Preparation
  • Cell Culture : Culture cells expressing the ion channel of interest (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a heterologous expression system like HEK293 or CHO cells) on glass coverslips suitable for microscopy and patch-clamp recording.[3]

  • Cell Health : Ensure cells are healthy and at a suitable confluency for single-cell recordings (typically 50-70%).[3]

Solutions

External (Bath) Solution (in mM):

  • 135 NaCl

  • 5.4 KCl

  • 1.8 CaCl₂ (or BaCl₂ as a charge carrier to reduce Ca²⁺-dependent inactivation)[13]

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[3]

Internal (Pipette) Solution (in mM):

  • 120 CsCl

  • 10 EGTA

  • 5 Mg-ATP

  • 0.4 Na-GTP

  • 10 HEPES

  • Adjust pH to 7.2 with CsOH.[3]

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water).

  • Prepare working concentrations by diluting the stock solution in the external solution immediately before use to avoid precipitation and degradation.[3]

Electrophysiological Recording
  • Pipette Pulling : Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[3]

  • Giga-seal Formation : Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.[14]

  • Series Resistance and Capacitance Compensation : Compensate for the series resistance and cell capacitance to ensure accurate voltage control and current recording.[3]

Voltage-Clamp Protocols

To Elicit L-type Ca²⁺ Currents:

  • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state.[3]

  • Apply depolarizing voltage steps to various potentials (e.g., -40 mV to +60 mV) for 200-300 ms to activate the channels.[3]

To Study Use-Dependent Block:

  • Apply a train of short depolarizing pulses (e.g., to +10 mV for 100 ms at a frequency of 0.1 to 1 Hz).[3] This protocol enhances the block by this compound, which has a higher affinity for open and inactivated channels.

To Assess Steady-State Inactivation:

  • Use a two-pulse protocol. A long conditioning prepulse (e.g., 5 seconds) to various potentials is followed by a test pulse to a potential that elicits a maximal current (e.g., +10 mV).[3] This protocol helps determine the voltage at which half of the channels are inactivated.

Experimental Workflow

The following diagram illustrates a typical workflow for a patch-clamp experiment investigating the effects of this compound.

Diltiazem_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Giga_Seal Pipette_Pull Pipette Pulling & Filling Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents (Control) Whole_Cell->Baseline_Rec Drug_App Perfuse with this compound Baseline_Rec->Drug_App Drug_Rec Record Currents in Presence of this compound Drug_App->Drug_Rec Washout Washout with Control Solution Drug_Rec->Washout Data_Analysis Analyze Peak Current, I-V Relationship, Gating Kinetics Drug_Rec->Data_Analysis Washout->Data_Analysis Dose_Response Construct Dose-Response Curve (Determine IC₅₀) Data_Analysis->Dose_Response

Typical workflow for a patch-clamp experiment with this compound.

Data Acquisition and Analysis

  • Baseline Recording : Record stable baseline currents in the control external solution before applying this compound.[3]

  • Drug Application : Perfuse the cell with the this compound-containing external solution until the drug effect reaches a steady state.[3]

  • Data Analysis :

    • Measure the peak current amplitude to quantify the extent of the block.

    • Construct current-voltage (I-V) relationships to assess changes in the voltage-dependence of activation.

    • Analyze the kinetics of channel activation and inactivation.

    • To determine the IC50 value, apply a range of this compound concentrations and construct a dose-response curve.[3]

Conclusion

This compound is an invaluable tool for the study of L-type calcium channels and their role in cellular physiology. By employing the detailed protocols and understanding the quantitative effects outlined in these application notes, researchers can effectively utilize this compound in patch-clamp studies to generate high-quality, reproducible data. Careful attention to experimental details, including solution composition, voltage protocols, and data analysis, is crucial for successful outcomes.

References

Application Notes and Protocols for Testing Diltiazem Efficacy in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models of hypertension for evaluating the therapeutic efficacy of Diltiazem, a non-dihydropyridine calcium channel blocker. This document outlines detailed experimental protocols, presents quantitative data from preclinical studies, and visualizes key signaling pathways and experimental workflows.

Introduction to Animal Models of Hypertension

The appropriate selection of an animal model is a critical step in the preclinical assessment of antihypertensive agents like this compound. The following models are widely employed to mimic different aspects of human hypertension.

  • Spontaneously Hypertensive Rat (SHR): This is the most extensively used genetic model of essential hypertension, developing high blood pressure without any external intervention, thereby closely resembling primary hypertension in humans.[1]

  • Dahl Salt-Sensitive (S) Rat: This genetic model is characterized by its pronounced sensitivity to sodium intake. A high-salt diet induces severe hypertension in these rats, making them an invaluable tool for investigating the mechanisms of salt-sensitive hypertension.[1]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model involves the administration of a mineralocorticoid (DOCA) and a high-salt diet, often combined with unilateral nephrectomy, leading to volume-dependent hypertension with a neurogenic component.[2]

  • L-NAME-Induced Hypertensive Rat: Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), leads to a reduction in nitric oxide production and subsequent hypertension.

  • Renovascular Hypertension (Two-Kidney, One-Clip Goldblatt Model): This surgical model replicates hypertension resulting from renal artery stenosis. Constriction of one renal artery activates the renin-angiotensin-aldosterone system (RAAS), causing elevated blood pressure.[1]

This compound: Mechanism of Action

This compound is a calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac muscle.[1] This action leads to vasodilation, a decrease in peripheral resistance, and a reduction in heart rate and contractility, ultimately lowering blood pressure.[1]

Data Presentation: Efficacy of this compound in Hypertensive Animal Models

The following tables summarize the quantitative effects of this compound on blood pressure and heart rate in various rat models of hypertension.

Table 1: Effect of this compound in Spontaneously Hypertensive Rats (SHR)

DosageRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Change in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
30 mg/kg (twice daily)Oral gavage3 weeks↓ 9% (from 183 ± 4 to 167 ± 4 mmHg)Not ReportedNot ReportedNo significant change[1]
10-60 mg/kgOralAcuteDose-dependent decreaseNot ReportedNot ReportedNo tachycardia[3]
0.03-1 mg/kgIntravenousAcuteDose-dependent decreaseNot ReportedNot Reported[4]
30 mg/kg/dayOral8 weeksNot ReportedSignificant suppression of progressive increaseNot ReportedNot Reported[4]
10, 30, 100 mg/kgOralAcuteGreater % decrease than in normotensive ratsNot ReportedNot ReportedNot Reported[5]
0.1, 0.3, 1.0, 3.0 mg/kgIntravenousAcuteGreater % decrease than in normotensive ratsNot ReportedNot ReportedNot Reported[5]

Table 2: Effect of this compound in Renovascular Hypertensive Rats

DosageRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Change in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
40-50 mg/kg/dayOral8 weeks↓ from 208 ± 5 to 155 ± 3 mmHgNot ReportedNot ReportedNot Reported[6]
0.1-2.5 mg/kgIntravenous10-min perfusionDose-dependent decrease (ED50 ~1 mg/kg)Not ReportedNot ReportedNot Reported[7]
50 mg/kgOralAcuteDecreaseNot ReportedNot ReportedNot Reported[4]
100, 300, 600 mg/kg/dayMixed in food4 monthsNo significant changeNo significant changeNo significant changeNo significant change[8]

Table 3: Effect of this compound in L-NAME-Induced Hypertensive Rats

DosageRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Change in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)Reference
100 mg/kg/dayOral8 weeksNot ReportedReduced from 186 ± 7 mmHgNot ReportedNot Reported

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

Objective: To assess the dose-dependent antihypertensive effect of this compound in SHRs.

Materials:

  • Male SHRs (14-16 weeks old)

  • Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3 consecutive days.

  • Grouping: Randomly assign SHRs to different treatment groups (e.g., Vehicle, this compound 10 mg/kg, 30 mg/kg, 100 mg/kg) and include a WKY control group.

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) following drug administration.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group.

DOCA-Salt Hypertensive Rat Model

Objective: To evaluate the efficacy of this compound in a model of mineralocorticoid-induced hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Deoxycorticosterone acetate (DOCA) pellets or injectable solution

  • 1% Sodium Chloride (NaCl) drinking water

  • This compound hydrochloride

  • Vehicle

  • Surgical instruments for uninephrectomy (optional but common)

  • Blood pressure measurement system

Protocol:

  • Hypertension Induction:

    • Anesthetize the rats (e.g., with Ketamine and Xylazine).

    • Perform a left unilateral nephrectomy through a flank incision.

    • Implant a DOCA pellet (e.g., 100 mg/kg) subcutaneously or administer DOCA (e.g., 40 mg/kg, s.c.) twice weekly.

    • Replace drinking water with 1% NaCl solution.

    • Allow 3-6 weeks for hypertension to develop, monitoring blood pressure weekly.

  • Grouping and Treatment: Once hypertension is established, randomize the rats into vehicle and this compound treatment groups.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route for the study duration.

  • Efficacy Evaluation: Monitor blood pressure regularly throughout the treatment period.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., cardiac hypertrophy, renal damage).

L-NAME-Induced Hypertensive Rat Model

Objective: To determine the effect of this compound in a model of nitric oxide deficient hypertension.

Materials:

  • Male Wistar rats (200-230 g)

  • N(G)-nitro-L-arginine methyl ester (L-NAME)

  • This compound hydrochloride

  • Vehicle

  • Blood pressure measurement system

Protocol:

  • Hypertension Induction: Administer L-NAME in the drinking water at a concentration calculated to provide a daily dose of 40 mg/kg for 4 weeks.[5]

  • Grouping and Treatment: Randomly divide rats into a control group (drinking water), an L-NAME group, and an L-NAME + this compound group.

  • Drug Administration: Administer this compound or vehicle concurrently with L-NAME treatment for the 4-week duration.

  • Blood Pressure Monitoring: Measure blood pressure weekly using the tail-cuff method.

  • Data Analysis: Compare the blood pressure levels between the different treatment groups over the course of the study.

Renovascular Hypertensive Rat Model (Two-Kidney, One-Clip)

Objective: To assess the efficacy of this compound in a model of renin-dependent hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Silver clips (0.2 mm internal diameter)

  • Surgical instruments

  • This compound hydrochloride

  • Vehicle

  • Blood pressure measurement system

Protocol:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Expose the left renal artery and place a silver clip around it to partially constrict the vessel.

    • The right kidney remains untouched.

  • Hypertension Development: Allow 4-6 weeks for hypertension to stabilize, with weekly blood pressure monitoring.

  • Grouping and Treatment: Once hypertension is established, randomize the clipped rats into vehicle and this compound treatment groups (e.g., 40-50 mg/kg/day orally).

  • Efficacy Evaluation: Administer the treatment for a specified period (e.g., 8 weeks) and monitor blood pressure regularly.

  • Assessment of Cardiac Hypertrophy: At the end of the study, euthanize the animals and measure the left ventricular weight to body weight ratio as an index of cardiac hypertrophy.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Vascular Smooth Muscle

Diltiazem_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation L_type_channel->Vasodilation Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction This compound This compound This compound->L_type_channel Blocks

Caption: this compound blocks L-type calcium channels, leading to vasodilation.

Experimental Workflow for Evaluating this compound in Hypertensive Rats

Experimental_Workflow cluster_setup Phase 1: Model Development & Baseline cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation Acclimation Animal Acclimation (1 week) Hypertension Induction of Hypertension (e.g., DOCA-salt, L-NAME, 2K1C) Acclimation->Hypertension Baseline Baseline Blood Pressure Measurement (3 days) Hypertension->Baseline Grouping Randomization into Groups (Vehicle, this compound Doses) Baseline->Grouping Treatment Daily Drug Administration (e.g., Oral Gavage, 4-8 weeks) Grouping->Treatment Monitoring Weekly Blood Pressure & Heart Rate Monitoring Treatment->Monitoring Terminal Terminal Procedures (Tissue Collection) Monitoring->Terminal Analysis Data Analysis & Interpretation Terminal->Analysis

Caption: General workflow for testing this compound in hypertensive rat models.

References

Application Note and Protocol: Quantification of Diltiazem and its Metabolites in Human Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the quantitative analysis of diltiazem and its primary metabolites, desacetylthis compound (DAcD) and N-desmethylthis compound (DMeD), in human plasma. Two robust methods are presented: a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. These protocols are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

This compound is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] It undergoes extensive metabolism in the liver, primarily through deacetylation and N-demethylation, forming active metabolites such as desacetylthis compound and N-desmethylthis compound.[2][3] Monitoring the plasma concentrations of this compound and its metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and preventing toxicity. This application note provides detailed protocols for the simultaneous quantification of this compound and its key metabolites in human plasma using UPLC-MS/MS and HPLC-UV.

Metabolic Pathway of this compound

This compound is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4.[3] The main metabolic pathways involve deacetylation to form desacetylthis compound and N-demethylation to yield N-desmethylthis compound.[2][3] Further metabolism leads to other derivatives.

G This compound This compound DAcD Desacetylthis compound This compound->DAcD Deacetylation (CYP3A4) DMeD N-desmethylthis compound This compound->DMeD N-demethylation (CYP3A4) Other Other Metabolites DAcD->Other DMeD->Other

Simplified metabolic pathway of this compound.

UPLC-MS/MS Method

This method offers high throughput, specificity, and sensitivity for the simultaneous determination of this compound, N-desmethylthis compound, and O-desacetylthis compound.[4]

Experimental Protocol

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 300 µL Plasma Sample LLE Liquid-Liquid Extraction (Methyl-t-butyl ether) Plasma_Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for UPLC-MS/MS analysis.

3.1.1. Materials and Reagents

  • This compound, N-desmethylthis compound (DMeD), and O-desacetylthis compound (DAcD) reference standards

  • Ziprasidone (Internal Standard - IS)

  • HPLC grade acetonitrile and methanol

  • Ammonium acetate

  • Methyl-t-butyl ether (MTBE)

  • Drug-free human plasma

3.1.2. Instrumentation

  • UPLC system: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm)[4]

  • Mass spectrometer: Quattro Premier XE LC-MS/MS with electrospray ionization (ESI)[4]

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 300 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3 mL of methyl-t-butyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.[1]

3.1.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase 10 mM Ammonium acetate buffer:Acetonitrile (25:75, v/v)[4]
Flow Rate 0.2 mL/min (isocratic)[4]
Injection Volume 20 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Run Time 2.0 minutes[4]
Quantitative Data
AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound 0.48 - 639.9[4]0.48[4]77.4[4]< 10.0[4]< 10.0[4]
N-desmethylthis compound 0.24 - 320.1[4]0.24[4]76.0[4]< 10.0[4]< 10.0[4]
O-desacetylthis compound 0.24 - 320.7[4]0.24[4]74.5[4]< 10.0[4]< 10.0[4]

HPLC-UV Method

This method provides a reliable and cost-effective alternative for the quantification of this compound, particularly when MS detection is not available.

Experimental Protocol

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plasma_Sample 1 mL Plasma Sample SPE Solid-Phase Extraction (C18 cartridges) Plasma_Sample->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC-UV Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (239 nm) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC-UV analysis.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Diazepam or Loxapine (Internal Standard - IS)[5][6]

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Drug-free human plasma

4.1.2. Instrumentation

  • HPLC system with a UV detector, pump, and autosampler

  • Reversed-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 15 cm x 4.6 mm)[5]

4.1.3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample (pre-treated with a suitable buffer if necessary).

  • Wash the cartridge to remove interferences.

  • Elute this compound, its metabolites, and the IS with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

4.1.4. Chromatographic Conditions

ParameterCondition
Column Spherisorb ODS2, 5 µm, 15 cm x 4.6 mm[5]
Mobile Phase 0.05 M Potassium dihydrogen phosphate buffer (pH 3.9):Acetonitrile (65:35, v/v)[5]
Flow Rate 1.75 mL/min[5]
Injection Volume 100 µL[5]
Column Temperature 40°C[5]
UV Detection 239 nm[5][6]
Quantitative Data
AnalyteLinearity Range (ng/mL)LOD (ng/mL)Recovery (%)Within-day Precision (%RSD)Between-day Precision (%RSD)
This compound 10 - 200[5]2[5]91.4 - 104.0[6]3.5 - 6.8[6]6.2 - 8.4[6]
Desacetylthis compound 25% to 250% of specified limit0.0633 µg/mLN/AN/AN/A

Note: Detailed quantitative data for metabolites using HPLC-UV is less commonly reported in a single comprehensive study. The data for desacetylthis compound is from a stability-indicating method.

Conclusion

The UPLC-MS/MS method presented offers a rapid, sensitive, and specific approach for the simultaneous quantification of this compound and its major metabolites in human plasma, making it ideal for clinical and research applications. The HPLC-UV method, while less sensitive, provides a robust and accessible alternative for therapeutic drug monitoring of the parent drug. The choice of method will depend on the specific requirements of the study, including the need for metabolite quantification and the available instrumentation.

References

Application Notes and Protocols for Intracoronary Administration of Diltiazem in Porcine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracoronary administration of the calcium channel blocker Diltiazem in porcine models of cardiovascular research. The pig is a well-established large animal model for preclinical studies due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[1][2][3][4] This document outlines the mechanism of action of this compound, experimental procedures for its intracoronary delivery, and summarizes key quantitative data from relevant studies.

Mechanism of Action of this compound

This compound is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[5][6][7][8] This action leads to several key physiological responses relevant to cardiovascular research:

  • Coronary Vasodilation: this compound is a potent dilator of both large and small coronary arteries, increasing coronary blood flow in both ischemic and non-ischemic models.[5][] This effect is beneficial in studies of coronary artery spasm and myocardial ischemia.

  • Negative Chronotropic and Inotropic Effects: By reducing calcium entry into cardiac muscle cells, this compound decreases heart rate (negative chronotropy) and the force of contraction (negative inotropy).[6][] This reduction in myocardial workload decreases oxygen demand.

  • Smooth Muscle Relaxation: this compound relaxes vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[6][10]

The signaling pathway for this compound-induced smooth muscle relaxation is initiated by its binding to and blocking of L-type calcium channels. This prevents the influx of extracellular calcium, a critical step for the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which is responsible for smooth muscle contraction.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the intracoronary administration of this compound in porcine models.

Table 1: Intracoronary this compound Dosage Regimens in Porcine Models

Dosage Administration Protocol Experimental Model Reference
0.375 mg/min, 0.75 mg/min, 1 mg/minIncreasing doses administered prior to ischemiaRegional ischemia-reperfusion[11]
2.5 mg total doseInfusion at a rate of 5.6 µg/kg/min at the onset of reperfusionAcute myocardial infarction (50 min LAD occlusion)[12]
5 mg/kgAdministered after induction of myocardial ischemiaMyocardial ischemia induced by self-embolus injection[13]

Table 2: Effects of Intracoronary this compound in Porcine Models

Parameter This compound Treatment Group Control Group Key Findings Reference
Infarct Size No infarction after 45 min ischemia; infarcts evolved after 60 min ischemiaMean infarct size of 74% after 45 min ischemiaThis compound significantly delayed the development of infarcts.[11]
Endothelin-1 (ET-1) Diminished by 34.5%-Favorable influence on hemostasis.[12]
Fibronectin Diminished by 23.2%-Favorable influence on hemostasis.[12]
Thromboxane (TxB2) Diminished by 35.6%-Favorable influence on hemostasis.[12]
Protein C Elevated by 29.3%-Favorable influence on hemostasis.[12]
Degree of Myocardial Ischemia (Σ-ST) Reduced by 44%-Effective in inhibiting myocardial ischemia.[13]
Scope of Myocardial Ischemia (N-ST) Decreased by 62%-Effective in inhibiting myocardial ischemia.[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving the intracoronary administration of this compound in porcine models.

Protocol 1: Evaluation of this compound on Regional Myocardial Function and Infarct Development

Objective: To investigate the effect of intracoronary this compound pretreatment on regional myocardial function and the development of infarcts in a porcine model of ischemia-reperfusion.[11]

Animal Model: Domestic pigs.

Surgical Preparation:

  • Anesthetize the pig and maintain anesthesia throughout the procedure.

  • Perform a thoracotomy to expose the heart.

  • Implant ultrasonic crystals in the myocardium to assess regional function.

  • Isolate the left anterior descending (LAD) coronary artery for subsequent ligation.

Experimental Procedure:

  • Baseline Measurements: Record baseline hemodynamic parameters and regional myocardial function.

  • This compound Administration: Infuse increasing doses of this compound (0.375 mg/min, 0.75 mg/min, and 1 mg/min) directly into the coronary artery prior to inducing ischemia.

  • Induction of Ischemia: Ligate the distal LAD for a period ranging from 20 to 90 minutes.

  • Reperfusion: Release the ligature to allow for 24 hours of reperfusion.

  • Infarct Size Determination: After the reperfusion period, excise the heart. Use tetrazolium stain to identify the infarcted myocardium and a dye technique to delineate the ischemic area. Calculate infarct size as the ratio of infarcted to ischemic myocardium.

Protocol 2: Assessment of this compound's Effects on Hemostatic Parameters during Acute Myocardial Infarction

Objective: To evaluate the changes in the hemostatic profile following low-dose intracoronary this compound infusion during acute myocardial infarction in swine.[12]

Animal Model: Yorkshire swine.

Surgical Preparation:

  • Perform a thoracotomy under general anesthesia.

  • Isolate the LAD coronary artery for occlusion.

Experimental Procedure:

  • Baseline Sampling: Collect baseline blood samples.

  • Induction of Myocardial Infarction: Occlude the LAD for 50 minutes.

  • Blood Sampling during Occlusion: Collect blood samples at two time points during the occlusion period.

  • Reperfusion and Treatment:

    • Treatment Group (n=8): At the onset of reperfusion, administer a total of 2.5 mg of this compound intracoronarily at a rate of 5.6 µg/kg/min.

    • Control Group (n=6): Administer an equivalent volume of 0.9% saline intracoronarily.

  • Reperfusion Period: Allow for 3 hours of reperfusion.

  • Blood Sampling during Reperfusion: Collect blood samples at three time points during the reperfusion period.

  • Biochemical Analysis: Analyze plasma samples for antithrombin-III (AT-III), Protein C, total Protein S, fibronectin, endothelin-1 (ET-1), and the stable metabolites of thromboxane (TxB2) and prostacyclin (6-keto-PGF1a).

Visualizations

G This compound Intracoronary this compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_Influx Decreased Intracellular Calcium Influx L_type_Ca_Channel->Ca_Influx Calmodulin Calmodulin Activation Inhibited Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activity Reduced Calmodulin->MLCK Myosin_LC Myosin Light Chain Phosphorylation Decreased MLCK->Myosin_LC Relaxation Coronary Vascular Smooth Muscle Relaxation Myosin_LC->Relaxation Vasodilation Coronary Vasodilation Relaxation->Vasodilation Blood_Flow Increased Coronary Blood Flow Vasodilation->Blood_Flow

Caption: this compound Signaling Pathway in Coronary Smooth Muscle.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Instrumentation Instrumentation (e.g., ultrasonic crystals) Thoracotomy->Instrumentation Baseline Baseline Measurements Instrumentation->Baseline Drug_Admin Intracoronary This compound Administration Baseline->Drug_Admin Hemodynamics Hemodynamic Monitoring Baseline->Hemodynamics Ischemia Induce Myocardial Ischemia (LAD Ligation) Drug_Admin->Ischemia Drug_Admin->Hemodynamics Reperfusion Reperfusion Ischemia->Reperfusion Ischemia->Hemodynamics Reperfusion->Hemodynamics Myocardial_Function Regional Myocardial Function Assessment Reperfusion->Myocardial_Function Infarct_Size Infarct Size Measurement Reperfusion->Infarct_Size

Caption: Experimental Workflow for this compound in Ischemia-Reperfusion.

References

Application Notes and Protocols for Long-Term Diltiazem Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from rodent studies involving the long-term administration of Diltiazem. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant signaling pathways and experimental workflows to facilitate the design and execution of future research.

Introduction

This compound is a non-dihydropyridine calcium channel blocker widely used in the management of cardiovascular diseases such as hypertension, angina, and certain arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in heart rate and contractility.[1][3] Long-term studies in rodent models have been instrumental in elucidating the chronic effects of this compound on various physiological and pathological processes, including cardiovascular remodeling, neuroprotection, and metabolic functions. These notes are intended to serve as a practical guide for researchers investigating the long-term effects of this compound.

Signaling Pathway of this compound

This compound exerts its effects by blocking the influx of calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[3] This action initiates a signaling cascade that results in vasodilation and reduced cardiac workload.

Diltiazem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Vasodilation Vasodilation This compound->Vasodilation Leads to Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex MLCK_active Active MLCK CaM_complex->MLCK_active Activation MLCK_inactive Inactive MLCK MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylation MLC Myosin Light Chain Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction

This compound's mechanism of action leading to vasodilation.

Experimental Protocols

This section details standardized protocols for the long-term administration of this compound in rodents, based on methodologies reported in various studies.

General Experimental Workflow

The following diagram illustrates a typical workflow for a long-term this compound study in rodents.

Experimental_Workflow cluster_monitoring Monitoring cluster_terminal Terminal Procedures A Animal Acclimation (1-2 weeks) B Baseline Measurements (e.g., Blood Pressure, Body Weight) A->B C Randomization into Treatment Groups B->C D Long-Term this compound Administration (e.g., Oral Gavage, Diet) C->D E In-life Monitoring (Weekly/Bi-weekly) D->E F Terminal Procedures D->F E1 Blood Pressure E2 Body Weight E3 Behavioral Tests G Data Analysis F->G F1 Euthanasia F2 Tissue Collection (Heart, Brain, etc.) F3 Biochemical Analysis

A generalized workflow for long-term rodent studies.
Protocol for Oral Gavage Administration in Rats

Oral gavage is a common method for precise this compound administration.[3][4]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats (14-16 weeks old).[3]

  • This compound hydrochloride.

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose).[3][4]

  • Oral gavage needles (appropriate size for the rat).

  • Animal scale.

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.[3]

  • Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for 3 consecutive days using a tail-cuff plethysmography system or radiotelemetry.[3]

  • Grouping: Randomly divide the rats into treatment groups (e.g., Vehicle, this compound at various doses).[3]

  • This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.

  • Administration:

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle into the mouth and gently guide it down the esophagus into the stomach. Do not force the needle.

    • Administer the this compound solution slowly.

    • Carefully remove the needle.

    • Return the animal to its cage and monitor for any signs of distress.

  • Dosing Regimen: Administer this compound or vehicle once daily for the desired study duration (e.g., 4 to 8 weeks).[3]

  • Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly).[3]

Protocol for this compound Administration in Rodent Diet

Mixing this compound into the feed is a less stressful, non-invasive method for long-term administration.

Materials:

  • Rodent model (e.g., Dahl Salt-Sensitive rats).[3]

  • Powdered rodent chow.

  • This compound hydrochloride.

  • Food dye (optional, to verify mixing).

  • Mixer.

Procedure:

  • Diet Preparation:

    • Calculate the total amount of this compound needed for the study duration based on the target dose (e.g., 50 mg/kg/day) and the average daily food consumption of the animals.[3]

    • Thoroughly mix the calculated amount of this compound with the powdered chow. A small amount of food dye can be added to visually confirm uniform mixing.

    • Press the mixed chow into pellets or provide it as a powder.

  • Acclimation and Baseline: Acclimate the animals to the powdered diet (without this compound) for a few days before starting the treatment. Record baseline parameters.

  • Treatment: Provide the this compound-containing diet ad libitum.

  • Monitoring:

    • Monitor food and water intake and body weight regularly to ensure the animals are consuming the diet and to adjust for any changes in consumption that might affect the actual drug dosage.

    • Monitor relevant physiological parameters as required by the study design.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from long-term this compound administration studies in various rodent models.

Cardiovascular Effects
Animal ModelThis compound Dose & DurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)30 mg/kg/day (in drinking water) for 4 weeksBlood Pressure: Significantly suppressed the progressive increase in blood pressure.[5]
Spontaneously Hypertensive Rats (SHR)30 mg/kg, twice daily (oral gavage) for 3 weeksMean Arterial Pressure: Decreased by 9% (183 ± 4 to 167 ± 4 mm Hg). Cardiac Index: Tended to decrease. Total Peripheral Resistance Index: Tended to decrease.[6]
Renovascular Hypertensive Rats40-50 mg/kg/day (orally) for 8 weeksBlood Pressure: Reduced from 208 ± 5 mm Hg to 155 ± 3 mm Hg. Left Ventricular Mass: Decreased from 3.10 ± 0.19 mg/g to 2.35 ± 0.04 mg/g.[7]
Myocardial Infarction Model RatsNot specified, administered for 4 weeks post-MILeft Ventricular End-Diastolic Pressure: Reduced to 14 ± 1 mmHg from 18 ± 2 mmHg in untreated MI rats. Right Ventricle Weight: Increase prevented (0.69 ± 0.03 g/kg vs. 0.81 ± 0.06 g/kg in untreated MI).[4][8]
Hypertensive Diabetic Rats300 mg/kg/day (in food) for 4 monthsMortality Rate: Reduced to 27% from 59% in untreated rats.[9]
Neuroprotective Effects
Animal ModelThis compound Dose & DurationKey FindingsReference
Aluminum Chloride-Induced Dementia in MiceNot specifiedBehavioral Deficits: Significantly reversed AlCl₃-induced impairments in learning and memory (Morris water maze and elevated plus maze). Biochemical Changes: Reversed the increase in brain acetylcholinesterase, TBARS, and nitrate/nitrite, and the decrease in GSH and SOD.[10][11]
Aged Mice10 and 30 mg/kg (i.p.)Memory: Enhanced retention and retrieval of memory in aged mice.[12]
Metabolic Effects
Animal ModelThis compound Dose & DurationKey FindingsReference
Perfused Rat Liver0.5 mMOxygen Uptake & Glycolysis: Inhibited. Glucose Release: Increased after cessation of infusion.[13]
Isolated Perfused Rat LiverNot specifiedFatty Acid Oxidation: Inhibited ketogenesis from endogenous substrates and exogenously supplied palmitate.[14]

Protocols for Key Experiments

Assessment of Cardiac Hypertrophy in Rats

Cardiac hypertrophy can be assessed through various methods.

Echocardiography:

  • Anesthetize the rat (e.g., with isoflurane).

  • Shave the chest area.

  • Apply ultrasound gel.

  • Use a high-frequency ultrasound system with a small animal probe to obtain M-mode and 2D images of the left ventricle.

  • Measure left ventricular posterior wall thickness, interventricular septum thickness, and left ventricular internal dimensions at end-diastole and end-systole.

  • Calculate left ventricular mass using established formulas.[9][15][16]

Post-mortem Analysis:

  • Euthanize the animal.

  • Excise the heart and rinse with saline.

  • Blot the heart dry and weigh it to obtain the total heart weight.

  • Dissect the atria and right ventricle from the left ventricle (including the septum).

  • Weigh the left ventricle separately.

  • Calculate the heart weight to body weight ratio and the left ventricular weight to body weight ratio as indices of cardiac hypertrophy.[2][3]

Behavioral Testing for Neuroprotective Effects in Mice

Morris Water Maze (for spatial learning and memory):

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at a temperature of 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.[17][18][19]

  • Acquisition Phase:

    • Place the mouse in the water facing the wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If it does not find it within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for 5-7 days.

  • Probe Trial:

    • 24 hours after the last acquisition trial, remove the platform.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).[14][17][18]

Elevated Plus Maze (for anxiety-like behavior):

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[6][20][21]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[6][13][21]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system. Anxiolytic effects are indicated by increased exploration of the open arms.[20][21]

Measurement of Oxidative Stress Markers in Rodent Brain
  • Tissue Preparation:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).

    • Homogenize the tissue in an appropriate buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant for analysis.

  • Biochemical Assays:

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures lipid peroxidation. The homogenate is reacted with thiobarbituric acid, and the resulting pink-colored product is measured spectrophotometrically.[11]

    • Reduced Glutathione (GSH) Assay: The supernatant is reacted with DTNB (Ellman's reagent), and the absorbance is measured to quantify the level of GSH.[11]

    • Superoxide Dismutase (SOD) Activity Assay: Measures the activity of the antioxidant enzyme SOD. The assay is typically based on the inhibition of a reaction that produces a colored product.[11]

Conclusion

The long-term administration of this compound in rodent models has provided valuable insights into its therapeutic potential beyond its primary cardiovascular applications. The protocols and data presented in these application notes offer a foundation for researchers to design and conduct further investigations into the chronic effects of this compound. Adherence to standardized protocols is crucial for ensuring the reproducibility and comparability of findings across different studies. The visualization of the signaling pathway and experimental workflows aims to provide a clear conceptual framework for this research.

References

Diltiazem as a Cardioprotective Agent in Preclinical Studies of Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. This injury is a significant concern in clinical scenarios such as percutaneous coronary intervention, coronary artery bypass grafting, and organ transplantation. The pathophysiology of I/R injury is complex, involving calcium overload, oxidative stress, inflammation, and mitochondrial dysfunction, ultimately leading to cardiomyocyte death. The isolated perfused heart model, particularly the Langendorff preparation, is a cornerstone in preclinical cardiovascular research, allowing for the investigation of I/R injury mechanisms and the evaluation of potential cardioprotective agents in a controlled ex vivo environment. Diltiazem, a benzothiazepine calcium channel blocker, has been extensively studied for its potential to mitigate I/R injury. This document provides a comprehensive overview of the use of this compound in isolated heart models of I/R injury, including its mechanism of action, effects on cardiac parameters, and detailed experimental protocols.

Mechanism of Action

This compound's primary cardioprotective effect in the context of I/R injury stems from its ability to inhibit the influx of calcium (Ca2+) into cardiomyocytes by blocking L-type calcium channels.[1][2] During ischemia, intracellular sodium concentration increases, leading to the reversal of the sodium-calcium exchanger and subsequent calcium influx. Reperfusion further exacerbates this calcium overload, triggering a cascade of detrimental events, including hypercontracture, mitochondrial damage, and activation of proteases and phospholipases, culminating in cell death.[2] By attenuating this calcium overload, this compound helps preserve myocardial integrity and function.[1][3]

Recent studies have elucidated additional mechanisms contributing to this compound's cardioprotective effects. It has been shown to regulate mitophagy, the selective removal of damaged mitochondria, through the DUSP1-JNK-BNIP3L/NIX signaling pathway.[4][5] By upregulating dual-specificity protein phosphatase 1 (DUSP1), this compound inhibits the c-Jun N-terminal kinase (JNK) pathway, which in turn downregulates the expression of BNIP3L (also known as NIX), a key protein in mitophagy.[4][5] This modulation of mitophagy helps to prevent excessive mitochondrial degradation and preserve cellular energy metabolism. Furthermore, some evidence suggests that this compound's benefits may not be solely due to its calcium channel blocking activity, as its optical isomer, l-cis-diltiazem, which has a less potent calcium channel blocking action, also demonstrates anti-ischemic effects, possibly by inhibiting the accumulation of nonesterified fatty acids.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiac parameters in isolated heart models of ischemia-reperfusion injury, as reported in several preclinical studies.

Table 1: Effect of this compound on Left Ventricular Developed Pressure (LVDP) in Isolated Hearts Subjected to Ischemia-Reperfusion

Animal ModelIschemia DurationReperfusion DurationThis compound Concentration% Recovery of Pre-ischemic LVDP (this compound)% Recovery of Pre-ischemic LVDP (Control)Reference
Cat60 min60 minNot Specified83% (approx.)50% (approx.)[1]
Cat90 min120 minNot Specified74% (approx.)17% (approx.)[1]
Neonatal Rabbit (Normothermic)45 min30 min3 x 10⁻⁸ mol/L84.2% ± 2.9%52.9% ± 2.5%[3]
Neonatal Rabbit (Hypothermic)180 min30 min3 x 10⁻⁸ mol/L96.9% ± 3.5%72.7% ± 3.3%[3]
Guinea Pig10 min20 min7.5 µMSignificantly Increased-[3]

Table 2: Effect of this compound on Biochemical Markers of Myocardial Injury in Isolated Hearts

Animal ModelIschemia DurationReperfusion DurationThis compound ConcentrationParameter MeasuredThis compound GroupControl GroupReference
Cat60 min60 minNot SpecifiedATP LevelsGreater Recovery-[1]
CatNot SpecifiedNot SpecifiedNot SpecifiedTissue & Mitochondrial Ca²⁺Prevented ElevationSignificant Elevation[1]
RatNot SpecifiedNot Specified3 x 10⁻⁷ M and higherATP Catabolite OverflowDose-dependent Reduction-[7]
Rat24 min (low-flow)30 min10⁻⁶ MAdenylate Charge Recovery0.81 ± 0.030.72 ± 0.03[8]
Neonatal Rabbit45 min or 180 min30 min3 x 10⁻⁸ mol/LCreatine Kinase LeakageReduced-[3]

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Perfusion

This protocol describes the standard procedure for isolating a rodent heart and initiating Langendorff retrograde perfusion.

Materials:

  • Male Wistar rats (250-300 g)

  • Heparin (1000 IU/mL)

  • Sodium pentobarbital (or other suitable anesthetic)

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 at 37°C.

  • Ice-cold KH buffer

  • Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and pressure transducer)

  • Surgical instruments (scissors, forceps, hemostats)

  • Suture thread

Procedure:

  • Anesthetize the rat with sodium pentobarbital (e.g., 60 mg/kg, intraperitoneally). Ensure a deep level of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Administer heparin (e.g., 500 IU, intraperitoneally or via the tail vein) to prevent intracoronary clotting.

  • Perform a thoracotomy by making a midline incision and cutting through the ribs on both sides to expose the heart.

  • Carefully excise the heart by cutting the great vessels, and immediately immerse it in ice-cold KH buffer to arrest contractions and preserve myocardial tissue.

  • Identify the aorta and carefully trim away excess tissue.

  • Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C). The perfusate will flow into the coronary arteries, keeping the heart viable.

  • Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate and coronary flow.

  • For measurement of left ventricular pressure, carefully insert a fluid-filled balloon, connected to a pressure transducer, into the left ventricle via the mitral valve. Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.

Protocol 2: Induction of Ischemia-Reperfusion Injury and this compound Administration

This protocol outlines the procedure for inducing global ischemia and subsequent reperfusion in the Langendorff-perfused heart, with the administration of this compound.

Materials:

  • Langendorff-perfused heart (from Protocol 1)

  • This compound stock solution

  • Perfusion pump (optional, for constant flow experiments)

Procedure:

  • Baseline Measurement: Following the stabilization period, record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) and decay (-dP/dt) for at least 15 minutes.

  • This compound Administration (Pre-treatment): To study the effect of pre-treatment, introduce this compound into the KH buffer at the desired concentration (e.g., 10⁻⁶ M to 10⁻⁸ M) and perfuse the heart for a specified period (e.g., 15 minutes) before inducing ischemia.[9]

  • Induction of Global Ischemia: Induce global no-flow ischemia by stopping the perfusion to the heart for a predetermined duration (e.g., 20-40 minutes).[9]

  • Reperfusion: After the ischemic period, restore perfusion with either standard KH buffer (for washout studies) or KH buffer containing this compound (to investigate its effects during reperfusion). Continue reperfusion for a specified duration (e.g., 40-120 minutes).[1][9]

  • Data Acquisition: Continuously monitor and record cardiac parameters throughout the ischemia and reperfusion periods.

  • Biochemical Analysis: At the end of the experiment, collect the coronary effluent to measure markers of cardiac injury, such as creatine kinase or lactate dehydrogenase. The heart tissue can also be frozen for subsequent analysis of ATP content, calcium levels, or protein expression.

Visualizations

experimental_workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_intervention Ischemia-Reperfusion Protocol cluster_analysis Data Analysis anesthesia Anesthesia & Heparinization excision Heart Excision anesthesia->excision cannulation Aortic Cannulation & Mounting excision->cannulation stabilization Stabilization (20-30 min) cannulation->stabilization baseline Baseline Data Recording stabilization->baseline diltiazem_pre This compound Pre-treatment (optional) baseline->diltiazem_pre ischemia Global Ischemia (e.g., 30 min) baseline->ischemia diltiazem_pre->ischemia reperfusion Reperfusion (e.g., 60-120 min) ischemia->reperfusion diltiazem_reper This compound during Reperfusion (optional) functional_analysis Hemodynamic Function Analysis reperfusion->functional_analysis biochemical_analysis Biochemical Assays (CK, ATP, etc.) reperfusion->biochemical_analysis signaling_pathway IR Ischemia-Reperfusion ca_channel L-type Ca²⁺ Channel IR->ca_channel opens dusp1 DUSP1 IR->dusp1 downregulates This compound This compound This compound->ca_channel inhibits This compound->dusp1 upregulates cardioprotection Cardioprotection ca_overload Intracellular Ca²⁺ Overload ca_channel->ca_overload increases cell_death Cardiomyocyte Death ca_overload->cell_death leads to jnk JNK dusp1->jnk inhibits bnip3l BNIP3L/NIX jnk->bnip3l activates mitophagy Excessive Mitophagy bnip3l->mitophagy induces mitophagy->cell_death contributes to

References

Application of Diltiazem in High-Throughput Screening for Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a non-dihydropyridine benzothiazepine that acts as a potent blocker of L-type voltage-gated calcium channels (Ca_v1.2).[1][2] Its mechanism of action involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to vasodilation, a reduction in heart rate, and decreased myocardial contractility.[3][4] These properties make this compound a widely prescribed therapeutic for hypertension, angina, and certain arrhythmias.[2] In the context of drug discovery, this compound serves as an essential reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of L-type calcium channels. Its well-characterized pharmacological profile provides a benchmark for the validation and performance assessment of HTS assays.

This document provides detailed application notes and protocols for the use of this compound in a fluorescence-based calcium flux assay, a primary screening methodology for the identification of new calcium channel modulators.

Signaling Pathway of L-type Calcium Channels and this compound's Mechanism of Action

Voltage-gated L-type calcium channels are crucial for excitation-contraction coupling in cardiac and smooth muscle.[3] Upon membrane depolarization, these channels open, permitting an influx of extracellular calcium (Ca²⁺). This initial calcium entry acts as a second messenger, triggering the release of larger calcium stores from the sarcoplasmic reticulum. The resulting increase in intracellular calcium concentration leads to the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the myosin light chain, initiating muscle contraction.[5]

This compound exerts its inhibitory effect by binding to the alpha-1 subunit of the L-type calcium channel, physically obstructing the channel pore and preventing the influx of calcium ions.[1][5] This action disrupts the signaling cascade that leads to muscle contraction, resulting in vasodilation and reduced cardiac contractility.

Depolarization Membrane Depolarization LTypeChannel_Resting L-type Ca²⁺ Channel (Resting State) Depolarization->LTypeChannel_Resting activates LTypeChannel_Open L-type Ca²⁺ Channel (Open State) LTypeChannel_Resting->LTypeChannel_Open Ca_Influx Ca²⁺ Influx LTypeChannel_Open->Ca_Influx allows Calmodulin Calmodulin Ca_Influx->Calmodulin binds to This compound This compound This compound->LTypeChannel_Open blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_Inactive MLCK (Inactive) Ca_Calmodulin->MLCK_Inactive activates MLCK_Active MLCK (Active) MLCK_Inactive->MLCK_Active Contraction Muscle Contraction MLCK_Active->Contraction leads to

Caption: L-type calcium channel signaling pathway and this compound's point of inhibition.

Data Presentation

The following tables summarize quantitative data for this compound and illustrate typical performance metrics for a high-throughput calcium flux assay.

Table 1: Functional Inhibitory Concentrations (IC₅₀) of this compound on L-type Calcium Channels

Assay TypeCell LineTargetIC₅₀ (nM)
Fluorescence-based Calcium FluxHEK293 expressing Ca_v1.2L-type Calcium Channel600
Radioligand BindingCardiac MembranesL-type Calcium Channel60

This data is essential for establishing baseline activity and for the validation of HTS assays.

Table 2: Illustrative HTS Assay Performance Metrics with this compound as a Reference Control

ParameterDescriptionTypical ValueSuitability for HTS
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating assay robustness.0.5 - 1.0Excellent
0 - 0.5Acceptable
< 0Not suitable
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control (no inhibition) to the mean signal of the negative control (maximal inhibition with this compound).> 5Good separation
Coefficient of Variation (%CV) A measure of the variability of the data within a group of replicates.< 15%Low variability

Experimental Protocols

Protocol 1: Fluorescence-Based Calcium Flux Assay for Primary HTS

This assay measures the inhibition of L-type calcium channel activity by monitoring changes in intracellular calcium concentration using a fluorescent indicator. It is well-suited for screening large compound libraries in 96- or 384-well formats.

Materials:

  • Cells: HEK293 cells stably expressing the human L-type calcium channel (Ca_v1.2).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: Assay Buffer containing a high concentration of potassium chloride (e.g., 90 mM KCl), with NaCl concentration adjusted to maintain osmolarity.

  • Test Compounds: Serial dilutions of library compounds in Assay Buffer.

  • Positive Control: Vehicle control (e.g., 0.1% DMSO in Assay Buffer).

  • Negative Control: A saturating concentration of this compound in Assay Buffer.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

Procedure:

  • Cell Plating:

    • Seed HEK293-Ca_v1.2 cells into assay plates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer.

    • Remove the cell culture medium from the plates.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with Assay Buffer, being careful not to dislodge the cells.

    • After the final wash, add Assay Buffer to each well.

  • Compound Addition:

    • Add the serially diluted test compounds, vehicle control (positive control), and this compound (negative control) to the respective wells.

    • Incubate the plates for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the FLIPR instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's integrated fluidics, add the high-K⁺ Depolarization Buffer to all wells to activate the L-type calcium channels.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium influx and subsequent signal decay.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) as the peak fluorescence minus the baseline fluorescence.

  • Normalize the data to the vehicle control (0% inhibition) and the this compound control (100% inhibition).

  • Generate concentration-response curves for active compounds and calculate their IC₅₀ values.

  • Calculate the Z'-factor for each assay plate to assess its quality and suitability for HTS.

Start Start CellPlating Cell Plating (HEK293-Cav1.2) Start->CellPlating DyeLoading Dye Loading (Fluo-4 AM) CellPlating->DyeLoading Washing Cell Washing DyeLoading->Washing CompoundAddition Compound Addition (Test Compounds, this compound) Washing->CompoundAddition FLIPR FLIPR Measurement (Baseline Reading) CompoundAddition->FLIPR Depolarization Depolarization (High K⁺ Buffer) FLIPR->Depolarization DataAcquisition Data Acquisition (Kinetic Fluorescence) Depolarization->DataAcquisition DataAnalysis Data Analysis (IC₅₀, Z'-factor) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the fluorescence-based calcium flux assay.
Protocol 2: Automated Patch Clamp for Secondary Screening and Hit Validation

For more detailed electrophysiological characterization of hits from the primary screen, an automated patch clamp assay can be employed. This provides higher resolution data on the mechanism of channel blockade.

Materials:

  • Cells: HEK293 cells stably expressing the human L-type calcium channel (Ca_v1.2).

  • Automated Patch Clamp System: (e.g., IonWorks Barracuda, Patchliner).

  • Internal Solution: (in mM): 120 Cs-Aspartate, 10 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.

  • External Solution: (in mM): 140 Choline-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with CsOH.

  • Test Compounds: Dilutions of hit compounds in External Solution.

Procedure:

  • Cell Preparation:

    • Harvest and prepare a single-cell suspension of the HEK293-Ca_v1.2 cells.

  • System Setup:

    • Prime the fluidics of the automated patch clamp system with the Internal and External Solutions.

  • Cell Sealing and Whole-Cell Configuration:

    • Load the cell suspension into the system. The instrument will automatically trap single cells, form giga-ohm seals, and establish a whole-cell patch clamp configuration.

  • Current Recording:

    • Apply a voltage protocol to elicit L-type calcium channel currents (e.g., a step depolarization from a holding potential of -80 mV to 0 mV).

    • Record baseline currents in the absence of any compound.

  • Compound Application:

    • Apply different concentrations of the hit compounds to the cells.

  • Data Acquisition and Analysis:

    • Measure the peak current amplitude in the presence of each compound concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Generate concentration-response curves and determine the IC₅₀ values for the validated hits.

Conclusion

The described high-throughput screening assays provide robust and scalable methods for the discovery and characterization of novel L-type calcium channel modulators. The fluorescence-based calcium flux assay is an efficient and cost-effective method for primary screening of large compound libraries, with this compound serving as an indispensable reference control for assay validation and data normalization. Promising hits can then be further characterized using automated patch clamp electrophysiology to elucidate their mechanism of action. Together, these protocols facilitate the identification of new chemical entities with therapeutic potential for cardiovascular and other diseases where L-type calcium channels play a critical role.

References

Application Notes and Protocols: Diltiazem Co-administration with Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina, and certain cardiac arrhythmias.[1] Its mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced heart rate.[1] this compound is metabolized by and is a well-known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This property is the basis for numerous clinically significant drug-drug interactions (DDIs), as many other cardiovascular medications are substrates of CYP3A4. Furthermore, this compound's pharmacodynamic effects on heart rate and contractility can be additive with other cardiac drugs, necessitating careful consideration during co-administration.

These application notes provide an overview of key interactions between this compound and other cardiovascular drugs, supported by quantitative data, detailed experimental protocols for investigating these interactions, and diagrams illustrating the underlying mechanisms and workflows.

Section 1: Pharmacokinetic Interactions - CYP3A4 Inhibition

The most prominent pharmacokinetic interaction involving this compound is the inhibition of CYP3A4. By inhibiting this enzyme, primarily in the liver and intestine, this compound can significantly increase the plasma concentration of co-administered drugs that are CYP3A4 substrates.[3][4] This elevates the risk of concentration-dependent toxicity. A primary example is the interaction with certain HMG-CoA reductase inhibitors (statins).

Signaling Pathway: this compound-Statin Interaction

CYP3A4_Inhibition Metabolites Metabolites IncreasedStatin IncreasedStatin

Data Summary: this compound-Statin Pharmacokinetic Interaction
Co-administered DrugDoseKey Pharmacokinetic Parameter ChangeMagnitude of ChangeReference
Simvastatin This compound 120 mg BID; Simvastatin 20 mg single doseSimvastatin Cmax▲ 3.6-fold[3][5]
Simvastatin AUC▲ 5.0-fold[3][5]
Simvastatin t1/2▲ 2.3-fold[3][5]
Lovastatin This compound 120 mg BID SR; Lovastatin 20 mg single doseLovastatin Cmax & AUC▲ 3- to 4-fold[2]
Atorvastatin This compound (unspecified)Atorvastatin Cmax & AUC▲ Increased levels[6]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; ▲: Increase

Protocol 1: In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4-mediated metabolism using human liver microsomes (HLM) and a probe substrate.

1. Materials & Reagents

  • Pooled Human Liver Microsomes (HLM), 0.2 mg/mL final concentration

  • This compound hydrochloride

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., diazepam) for reaction termination

  • 96-well incubation plates and sealing mats

  • LC-MS/MS system

2. Experimental Procedure

  • Prepare this compound Stock Solutions: Prepare a stock solution of this compound in methanol or DMSO. Serially dilute to create a range of working solutions that will yield final assay concentrations from 0.1 µM to 100 µM.

  • Incubation Mixture Preparation:

    • On a 96-well plate, add potassium phosphate buffer.

    • Add the HLM suspension to the buffer.

    • Add the this compound working solutions (or vehicle control) to the appropriate wells.

    • Add the midazolam substrate solution. The final concentration should be at or near its Km value for CYP3A4 (typically 1-5 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to all wells to start the metabolic reaction. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the plate at 37°C for a short, linear-rate time period (e.g., 5-10 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the protein.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

3. Data Analysis

  • Calculate the percentage of CYP3A4 activity at each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic model).

Section 2: Pharmacokinetic Interactions - P-glycoprotein (P-gp) Inhibition

This compound is also an inhibitor of P-glycoprotein (P-gp), an efflux transporter protein.[7] This can lead to increased absorption and decreased renal clearance of drugs that are P-gp substrates, such as digoxin.

Data Summary: this compound-Digoxin Pharmacokinetic Interaction
Co-administered DrugDoseKey Pharmacokinetic Parameter ChangeMagnitude of ChangeReference
Digoxin This compound co-administrationSteady-state plasma digoxin concentration▲ ~20%[8]
Digoxin AUC▲ 22.4%[9]
Digoxin elimination t1/2▲ from 36.2 to 44.5 hours[9]
Total digoxin clearance▼ from 146.6 to 107.9 ml/min[9]

AUC: Area under the concentration-time curve; t1/2: Elimination half-life; ▲: Increase; ▼: Decrease

Section 3: Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs with similar physiological effects are co-administered, leading to an additive or synergistic response. This compound's negative chronotropic (heart rate-lowering) effect can be potentiated when used with other drugs that slow heart rate, such as beta-blockers.[6][9]

Logical Relationship: this compound-Beta Blocker Interaction

PD_Interaction This compound This compound (Ca2+ Channel Blocker) HR HR This compound->HR BB Beta-Blocker (e.g., Metoprolol) BB->HR Outcome Additive Effect: Potential for Severe Bradycardia, AV Block HR->Outcome

Data Summary: this compound-Beta Blocker Pharmacodynamic Interaction
Co-administered DrugDoseKey Pharmacodynamic Parameter ChangeObservationReference
Propranolol, Metoprolol This compound 30 mg TIDResting Pulse RateSignificant decrease with propranolol vs. placebo[2]
General Beta-Blockers Therapeutic DosesHeart Rate, AV ConductionAdditive effects in prolonging AV conduction[2]
Adverse EventsRisk of severe bradycardia and heart block[10]
Protocol 2: Clinical Study of Pharmacokinetic & Pharmacodynamic Interaction with a Beta-Blocker

This protocol describes a randomized, double-blind, crossover study in healthy volunteers to assess the interaction between this compound and metoprolol.

1. Study Design

  • Design: Randomized, double-blind, placebo-controlled, two-period crossover.

  • Participants: Healthy adult volunteers (N=12), aged 18-45.

  • Washout Period: A minimum of 7 days between treatment periods.

  • Treatment Periods (2):

    • Period A: this compound (e.g., 120 mg SR once daily) for 5 days, with a single oral dose of metoprolol (e.g., 50 mg) administered on Day 5.

    • Period B: Placebo for this compound for 5 days, with a single oral dose of metoprolol (e.g., 50 mg) administered on Day 5.

2. Experimental Workflow

Clinical_Workflow cluster_P1 Period 1 (5 Days) cluster_P2 Period 2 (5 Days) Screen Screening Visit (Inclusion/Exclusion Criteria, ECG, Vitals, Bloodwork) Random Randomization (to Period A or B first) Screen->Random Treat1 Administer this compound or Placebo daily Random->Treat1 PKPD1 Day 5: Administer Metoprolol PK/PD Assessments Treat1->PKPD1 Washout Washout Period (≥ 7 Days) PKPD1->Washout Treat2 Administer Crossover Drug (Placebo or this compound) daily Washout->Treat2 PKPD2 Day 5: Administer Metoprolol PK/PD Assessments Treat2->PKPD2 Analysis Data Analysis (PK parameters, HR, BP) PKPD2->Analysis

3. Procedures on Assessment Day (Day 5 of each period)

  • Baseline: Obtain baseline vital signs (heart rate, blood pressure) and a 12-lead ECG. Collect a pre-dose blood sample (t=0).

  • Drug Administration: Administer the single oral dose of metoprolol with a standardized volume of water.

  • Pharmacokinetic (PK) Sampling: Collect serial blood samples into heparinized tubes at specified time points post-metoprolol dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Pharmacodynamic (PD) Assessments: Measure heart rate, systolic and diastolic blood pressure, and record a 12-lead ECG (to measure PR interval) at each PK time point.

  • Bioanalysis: Analyze plasma samples for metoprolol and this compound concentrations using a validated LC-MS/MS method.

4. Data Analysis

  • PK Analysis: Calculate key pharmacokinetic parameters for metoprolol (Cmax, Tmax, AUC, t1/2) for each treatment period using non-compartmental analysis.

  • PD Analysis: Calculate the change from baseline for heart rate, blood pressure, and PR interval at each time point. Determine the maximum effect (Emax) and the area under the effect curve (AUEC).

  • Statistical Comparison: Use a mixed-effects model or paired t-tests to compare the PK and PD parameters of metoprolol between the this compound and placebo treatment periods. A p-value < 0.05 is typically considered statistically significant.

References

Troubleshooting & Optimization

Diltiazem Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diltiazem in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy after thawing. What should I do?

A1: Cloudiness or precipitation after thawing can occur if the concentration of this compound is too high for the solvent at a lower temperature.[1] It can also be caused by solvent evaporation over time, which increases the concentration.[1]

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Vortex or sonicate the solution to help redissolve the precipitate.[1]

    • If the precipitate does not dissolve, it is recommended to prepare a fresh, lower-concentration stock solution.[1]

    • Ensure storage containers are sealed tightly to prevent evaporation.[1]

Q2: I'm observing inconsistent results or a loss of potency in my experiments using a this compound solution. What could be the cause?

A2: Loss of potency and inconsistent results can be due to the degradation of this compound in your stock solution.[1] This can be caused by improper storage conditions such as temperature, exposure to light, or multiple freeze-thaw cycles.[1] this compound is susceptible to hydrolysis, particularly in alkaline conditions.[1]

  • Troubleshooting Steps:

    • Prepare a fresh stock solution.

    • Compare the performance of the new solution with the old one.

    • Review your storage procedures, ensuring protection from light and appropriate temperatures. This compound is known to be light-sensitive.[1]

Q3: What are the main degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation.[2][3][4]

  • Hydrolysis: this compound can undergo hydrolysis of its acetate ester moiety, especially under acidic or basic conditions, to form desacetylthis compound.[3][4][5] This process is catalyzed by both specific acid/base catalysis and general acid/base catalysis from buffer substances.[3][6]

  • Photodegradation: Exposure to UVA-UVB radiation can lead to the formation of this compound-S-oxide.[2][7][8] Under UV-C radiation, the main photoproduct can be desacetyl this compound.[7]

Q4: How does pH affect the stability of this compound in an aqueous solution?

A4: The pH of the aqueous solution significantly impacts the stability of this compound. The hydrolysis rate of the acetate ester is slow, with minimum degradation occurring at approximately pH 3.5.[5] this compound shows drastic degradation in both acidic and basic conditions.[3] For instance, in one study, only 16.67% of the drug remained in acidic conditions and 10.47% in basic conditions after a certain period.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate in solution High concentration, solvent evaporation, or incompatibility with other substances.[1]Warm gently and vortex/sonicate. If unresolved, prepare a new, lower concentration solution. Ensure containers are sealed.[1]
Loss of drug activity Degradation due to improper storage (temperature, light) or chemical instability (e.g., pH).[1]Prepare a fresh solution. Store protected from light at recommended temperatures.[1] Consider using a buffer around pH 3.5 for optimal stability.[5]
Discoloration of solution Degradation of this compound or other components in the solution.Discard the solution and prepare a fresh one. Investigate potential contaminants or interactions with container materials.
Unexpected peaks in HPLC analysis Degradation products such as desacetylthis compound or this compound-S-oxide have formed.[2][3]Review solution preparation and storage conditions. Use a validated stability-indicating HPLC method for accurate quantification.[9][10][11][12]

Data on this compound Stability

Table 1: Stability of this compound Hydrochloride (1 mg/mL) in 5% Dextrose Injection [13][14]

Storage TemperatureStability DurationObservation
-20 °C30 days>90% of initial concentration retained. No precipitation, cloudiness, or color change.[13][14]
2-6 °C30 days>90% of initial concentration retained. No precipitation, cloudiness, or color change.[13][14]
22-25 °C30 days>90% of initial concentration retained. No precipitation, cloudiness, or color change.[13][14]

Table 2: General Storage Recommendations for this compound Stock Solutions [1][15]

SolventStorage TemperatureDuration
Aqueous SolutionsRoom Temperature or RefrigeratedAt least 24 hours[1][15]
DMSO or Distilled Water-20°CUp to 3 months[1]
Refrigerator4°CUp to 2 weeks[1]
Room Temperature-Up to 1 month (then discard)[1][15]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a generalized procedure based on published methods for the analysis of this compound and its degradation products.[9][10][11][12]

  • Objective: To quantify the concentration of this compound and its degradation products in an aqueous solution over time.

  • Materials:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)[9][10][11]

    • This compound hydrochloride reference standard

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Purified water

  • Mobile Phase Preparation:

    • Prepare a 0.05% (v/v) TFA aqueous solution.

    • Prepare a 0.05% (v/v) TFA methanolic solution.

    • The mobile phase is a mixture of the aqueous and methanolic TFA solutions (e.g., 44:56 v/v).[9][10][11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[9][10][11][12]

    • Detection Wavelength: 240 nm[9][11]

    • Column Temperature: 25-35 °C[9]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare this compound solutions at the desired concentration in the aqueous medium to be tested.

    • Store the solutions under the desired stress conditions (e.g., specific pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

    • Inject the sample into the HPLC system.

    • Quantify the peak area of this compound and any degradation products against a standard curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for stress testing of this compound to identify potential degradation products.[9]

  • Objective: To induce the degradation of this compound under various stress conditions to assess the stability-indicating nature of an analytical method.

  • Materials:

    • This compound hydrochloride

    • Methanol

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Purified water

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat (e.g., at 60°C) for a defined period.[16]

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.[16]

    • Neutral Hydrolysis: Dissolve this compound in purified water and heat (e.g., at 60°C) for a defined period.[16]

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified duration.[16]

    • Photodegradation: Expose a this compound solution to a light source (e.g., UVA-UVB or UV-C) for a defined period.

    • At the end of the stress period, neutralize the acidic and basic samples if necessary.

    • Analyze all samples using a suitable stability-indicating method (e.g., HPLC as described in Protocol 1).

Visualizations

Diltiazem_Degradation_Pathway This compound This compound Desacetyl_this compound Desacetyl-diltiazem This compound->Desacetyl_this compound Hydrolysis (Acid/Base/UV-C) Diltiazem_S_Oxide This compound-S-oxide This compound->Diltiazem_S_Oxide Photodegradation (UVA-UVB)

Caption: this compound degradation pathways in aqueous solutions.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Aqueous Solution Temp_Stress Temperature Study (-20°C, 4°C, 25°C) Prep_Solution->Temp_Stress pH_Stress pH Study (Acidic, Neutral, Basic) Prep_Solution->pH_Stress Light_Stress Photostability Study (UV/Visible Light) Prep_Solution->Light_Stress Sampling Sample at Time Points (t=0, t=x, t=y, ...) Temp_Stress->Sampling pH_Stress->Sampling Light_Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis & Degradation Kinetics HPLC->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing Diltiazem Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing diltiazem concentration in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

This compound is a non-dihydropyridine calcium channel blocker.[1][2] Its main therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization.[1][2] This reduction in intracellular calcium leads to smooth muscle relaxation, resulting in vasodilation and a decrease in blood pressure.[1][2] In cell culture experiments, its primary action is the blockade of L-type calcium channels, but it is also known to have a range of "off-target" effects that can influence various cellular pathways independent of its primary function.[3]

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound is highly dependent on the cell type and the specific biological question being investigated.[3] For example, in studies with human vascular smooth muscle cells, concentrations in the range of 10⁻⁷ to 10⁻⁵ M have been shown to inhibit insulin-induced mitotic activity.[4] In some cancer cell lines, concentrations between 10 and 100 µM have been observed to decrease colony formation.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound hydrochloride is readily soluble in Dimethyl Sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[5] This stock solution can be stored at -20°C for up to three months.[5] For experiments, fresh aqueous dilutions should be prepared from the DMSO stock shortly before use.[5] Be aware that this compound's solubility in aqueous solutions like PBS is pH-dependent, with higher solubility in acidic conditions.[5]

Q4: What are the known off-target effects of this compound that I should be aware of?

Beyond its primary role as a calcium channel blocker, this compound has been shown to exert several off-target effects. These include the modulation of cell viability and proliferation, induction of apoptosis (programmed cell death), and interaction with mitochondrial functions.[3] It has also been reported to inhibit the P-glycoprotein pump, which can enhance the cytotoxicity of other drugs. This compound can also influence signaling pathways such as the epithelial-mesenchymal transition (EMT).[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in Culture Medium This compound hydrochloride's solubility decreases in neutral to basic pH, typical of many culture media.[5] Adding a concentrated DMSO stock directly to the medium can cause it to precipitate.Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture medium. Ensure thorough mixing. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.[8]
Inconsistent or Unexpected Results This compound can degrade over time, especially in aqueous solutions and when exposed to light.[5][8] Multiple freeze-thaw cycles of the stock solution can also lead to degradation. Off-target effects may be influencing your results in an unforeseen way.[3]Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment.[8] Protect stock solutions and working solutions from light.[8] Carefully review the literature for known off-target effects of this compound in your cell type or a similar one. Include appropriate positive and negative controls to validate your findings.
High Cell Death at Low Concentrations Some cell lines are particularly sensitive to this compound. The DMSO concentration in your final culture medium may be too high, causing solvent-induced toxicity.Perform a thorough dose-response experiment, starting with very low concentrations, to determine the cytotoxic threshold for your specific cell line. Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
No Observable Effect at Expected Concentrations The this compound may have degraded. The cell line may be resistant to the effects of this compound. The experimental endpoint may not be sensitive enough to detect a change.Verify the potency of your this compound stock by testing it on a sensitive, well-characterized cell line. Consider using a different cell line if resistance is suspected. Choose an assay that is highly sensitive to the biological process you are investigating.

Data Presentation: this compound Concentration and Effects

The following tables summarize quantitative data on this compound's effects on cell viability and its inhibitory concentrations in various contexts.

Table 1: Effects of this compound on Cell Viability [3]

Cell LineAssayThis compound Concentration (µM)Observed Effect
MHCC97H (Hepatocellular Carcinoma)Not Specified100Inhibition of proliferation
7402 (Hepatocellular Carcinoma)Not Specified50Inhibition of proliferation
4T1 (Mouse Breast Cancer)Colony Formation Assay10 - 100Decreased colony formation
MDA-MB-231 (Human Breast Cancer)Colony Formation Assay10 - 100Decreased colony formation
PANC-1 (Pancreatic Cancer)Not SpecifiedNot SpecifiedSynergistic reduction in viability with gemcitabine or 5-FU

Table 2: Inhibitory Concentrations (IC50/CC50) of this compound

Cell Line/SystemParameterThis compound Concentration (µM)Reference
Vero-E6 cells50% Cytotoxic Concentration (CC50)279.2[9]
Vero-E6 cells (HRB25 infection)50% Maximal Inhibitory Concentration (IC50)11.99 (RNA copies), 9.511 (virus titers)[9]
Rabbit heart mitochondria (Na+-induced Ca2+ release)IC504.5[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound in complete culture medium. Include a vehicle control.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The medium can be carefully replaced every 3-4 days.

  • Fixation and Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies with methanol for 10-15 minutes at room temperature.

    • Remove the methanol and stain the colonies with crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

Protocol 3: Apoptosis Detection using Annexin V Staining

This protocol describes how to detect apoptosis induced by this compound using an Annexin V-FITC apoptosis detection kit.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for the appropriate time to induce apoptosis.

  • Cell Harvesting:

    • For suspension cells, collect them by centrifugation.

    • For adherent cells, gently trypsinize and collect them. Combine with the supernatant which may contain apoptotic floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

This compound's Impact on Apoptosis

This compound has been shown to induce apoptosis, particularly in cancer cells, and can enhance the apoptotic effects of other chemotherapeutic agents.[3][11] This process often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway.[12]

This compound This compound Ca_channel L-type Ca2+ Channel This compound->Ca_channel inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx ER_stress ER Stress Ca_influx->ER_stress Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., up-regulation of Bik, release of Bak from Bcl-xL) ER_stress->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

This compound's Role in Epithelial-Mesenchymal Transition (EMT)

This compound has been found to inhibit EMT in breast cancer cells, a process critical for cancer metastasis.[6][7] This is achieved, in part, by upregulating Growth Differentiation Factor 15 (GDF-15), which in turn modulates the expression of key EMT markers.[6][7]

This compound This compound GDF15 GDF-15 Upregulation This compound->GDF15 E_cadherin E-cadherin (Epithelial Marker) Expression GDF15->E_cadherin increases Snail_Twist Snail & Twist (Mesenchymal Markers) Expression GDF15->Snail_Twist decreases EMT Epithelial-Mesenchymal Transition (EMT) E_cadherin->EMT inhibits Snail_Twist->EMT promotes Metastasis Cell Migration & Metastasis EMT->Metastasis

Caption: this compound's inhibition of EMT via GDF-15.

Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a logical workflow for determining and validating the optimal this compound concentration for your cell culture experiments.

cluster_0 Phase 1: Concentration Range Finding cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies Dose_response Dose-Response Experiment (e.g., MTT Assay) IC50 Determine IC50 Dose_response->IC50 Colony_formation Colony Formation Assay IC50->Colony_formation Select concentrations around IC50 Apoptosis_assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_assay Select concentrations around IC50 Western_blot Western Blot for Signaling Proteins Colony_formation->Western_blot Validate functional effects Apoptosis_assay->Western_blot Validate functional effects Gene_expression Gene Expression Analysis (e.g., qPCR) Western_blot->Gene_expression Correlate protein and gene expression

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Diltiazem Precipitation in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to Diltiazem precipitation in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound hydrochloride precipitate when I dilute it in physiological buffers like PBS (pH 7.4)?

A1: this compound is a weak base with a pKa of approximately 7.7. In physiological buffers with a pH around 7.4, which is very close to its pKa, a significant portion of the this compound molecule is in its less soluble free base form. This leads to a decrease in its aqueous solubility and can cause it to precipitate out of solution. The solubility of this compound hydrochloride is highly pH-dependent, being much greater in acidic conditions.[1][2]

Q2: I dissolved this compound in DMSO for a stock solution, but it precipitated when I added it to my cell culture medium. What is happening?

A2: This common issue is known as "precipitation upon dilution" or "crashing out".[1] this compound is highly soluble in organic solvents like DMSO. However, when a concentrated DMSO stock is introduced into an aqueous environment like cell culture medium or PBS, the overall solvent composition changes dramatically. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific medium, it will precipitate.

Q3: What is the solubility of this compound hydrochloride in common solvents and at different pH values?

A3: The solubility of this compound hydrochloride varies significantly with the solvent and the pH of aqueous solutions. Below are tables summarizing its solubility.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility
WaterFreely soluble[3][4] (50 mg/mL)[5]
MethanolFreely soluble[3][4]
ChloroformFreely soluble[3][4]
Anhydrous EthanolSlightly soluble[3][4]
DMSO≥ 12.4 mg/mL[1]

Table 2: pH-Dependent Aqueous Solubility of this compound Hydrochloride

pHSolubility (mg/mL)
3.6879.03[2]
6.0378.68[2]
7.471.42[2]

Q4: How can I increase the solubility of this compound in my physiological buffer?

A4: Several strategies can be employed to enhance the solubility of this compound in physiological buffers:

  • pH Adjustment: If your experimental conditions permit, slightly lowering the pH of the buffer can significantly increase this compound's solubility.

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, to your buffer can increase the solubility of this compound.

  • Employing Surfactants: The inclusion of non-ionic surfactants, like Polysorbate 80, can aid in solubilizing this compound.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.

  • Solid Dispersion Techniques: For formulation development, creating solid dispersions of this compound with polymers like polyethylene glycols (PEGs) can improve its dissolution and solubility.

Troubleshooting Guides

Issue: this compound Precipitation During Experiment

This guide provides a step-by-step approach to diagnose and resolve this compound precipitation issues in your experiments.

Step 1: Identify the Cause of Precipitation

  • Precipitation upon dilution from a stock solution: This is the most common cause. The final concentration of this compound in your aqueous buffer is likely exceeding its solubility limit.

  • pH of the physiological buffer: The neutral pH of most physiological buffers (around 7.4) promotes the less soluble free base form of this compound.

  • Temperature effects: Changes in temperature can affect solubility. Ensure your solutions are maintained at a consistent temperature.

  • Ionic strength of the buffer: High ionic strength, particularly with certain ions, can sometimes decrease the solubility of drugs.[6][7]

Step 2: Implement Solutions

Based on the identified cause, consider the following solutions. It is recommended to test these modifications in a small-scale pilot experiment before applying them to your main study.

  • Optimize Stock and Working Concentrations:

    • Lower the concentration of your DMSO stock solution.

    • Decrease the final working concentration of this compound in your physiological buffer.

    • Perform a serial dilution of your stock solution in the physiological buffer rather than a single large dilution step.

  • Modify the Buffer Composition (if permissible for your experiment):

    • pH Adjustment: Carefully lower the pH of your buffer. Even a small decrease can have a significant effect.

    • Incorporate Co-solvents: Add a small amount (e.g., 1-5%) of ethanol or propylene glycol to your buffer.

    • Add Surfactants: Include a low concentration (e.g., 0.1-1%) of a biocompatible surfactant like Polysorbate 80.

    • Use Cyclodextrins: Prepare your this compound solution in a buffer containing β-cyclodextrin or its derivatives.

Step 3: Verify the Solution

  • After preparing your modified this compound solution, visually inspect it for any signs of precipitation.

  • For quantitative assessment, you can measure the turbidity of the solution using a spectrophotometer or nephelometer.

  • It is advisable to perform a solubility study to determine the maximum achievable concentration of this compound under your new experimental conditions.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound hydrochloride powder

  • Physiological buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound hydrochloride powder to a glass vial, ensuring undissolved solid is visible.

  • Add a known volume of the physiological buffer to the vial.

  • Seal the vial and place it on an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vial to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method assesses the solubility of this compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Physiological buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Add a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution to the wells of a 96-well plate.

  • Rapidly add a larger volume (e.g., 198 µL) of the physiological buffer to each well.

  • Place the plate on a shaker and mix for 1-2 hours at a controlled temperature.

  • Measure the turbidity of each well. An increase in turbidity indicates precipitation.

  • The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualizations

Diltiazem_Precipitation_Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_cause Identify Cause start->check_cause cause1 Precipitation on Dilution check_cause->cause1 Diluting from stock? cause2 Buffer pH check_cause->cause2 pH near 7.4? cause3 Temperature Fluctuation check_cause->cause3 Temp consistent? solution1 Optimize Concentrations (Lower Stock/Working Conc., Serial Dilution) cause1->solution1 solution2 Modify Buffer (Adjust pH, Add Co-solvents/Surfactants/Cyclodextrins) cause2->solution2 solution3 Control Temperature cause3->solution3 verify Verify Solution (Visual Inspection, Turbidity Measurement) solution1->verify solution2->verify solution3->verify success Proceed with Experiment verify->success Clear Solution fail Re-evaluate and Try Alternative Solution verify->fail Precipitate Persists fail->check_cause

Caption: A workflow for troubleshooting this compound precipitation.

Diltiazem_Signaling_Pathway This compound Mechanism of Action This compound This compound l_type_channel L-type Calcium Channel This compound->l_type_channel Blocks ca_influx Ca2+ Influx l_type_channel->ca_influx intracellular_ca Increased Intracellular [Ca2+] ca_influx->intracellular_ca calmodulin Calmodulin intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates smooth_muscle_contraction Smooth Muscle Contraction mlck->smooth_muscle_contraction Promotes cardiac_myocyte_contraction Cardiac Myocyte Contraction mlck->cardiac_myocyte_contraction Promotes vasodilation Vasodilation smooth_muscle_contraction->vasodilation Inhibition leads to decreased_contractility Decreased Cardiac Contractility cardiac_myocyte_contraction->decreased_contractility Inhibition leads to

Caption: this compound's signaling pathway in smooth muscle and cardiac myocytes.

References

Navigating HPLC Peak Tailing Issues with Diltiazem and its Metabolites: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Diltiazem and its metabolites, achieving symmetric peak shapes in High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification. Peak tailing is a common issue that can compromise resolution and the reliability of analytical methods. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern for this compound analysis?

A1: In an ideal HPLC separation, the resulting chromatogram displays symmetrical, Gaussian-shaped peaks. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a concern in the analysis of this compound and its metabolites because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased overall method precision.[1][2]

Q2: Why are this compound and its metabolites prone to peak tailing?

A2: this compound and its primary metabolites, such as N-Desmethyl this compound, are basic compounds with a pKa of approximately 7.7 to 8.18.[1][3] In reversed-phase HPLC, which commonly uses silica-based columns (e.g., C18), these basic compounds can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface.[1][4][5] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, can cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][6][7]

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 signify tailing.[1] Many analytical methods require a tailing factor of less than 2.0 for acceptable peak shape.[1]

Troubleshooting Guide: Resolving Peak Tailing

If you are experiencing peak tailing with this compound or its metabolites, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment

Before making any changes to your method, assess the scope of the problem. Is the peak tailing observed for all peaks or only for this compound and its basic metabolites? If all peaks are tailing, it could indicate a physical issue with the column or system. If it is specific to the basic analytes, chemical interactions are the likely cause.[1]

Step 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like this compound.[8][9][10]

Problem: Inappropriate mobile phase pH.

Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound and its metabolites. Operating at a pH between 2.5 and 4.0 will ensure that the basic analytes are fully protonated and the acidic silanol groups on the column are suppressed, minimizing secondary interactions.[1][4]

Problem: Insufficient buffer concentration.

Solution: Ensure your buffer concentration is between 10-50 mM. A low buffer concentration may not be sufficient to maintain a stable pH at the column surface, leading to inconsistent interactions and peak tailing.

Step 3: Column Selection and Care

The choice of HPLC column and its condition are paramount for good chromatography.

Problem: Use of a standard, non-end-capped C18 column.

Solution: Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.[6][11] End-capping chemically modifies the residual silanol groups to make them less active.[6] Polar-embedded phases can also help shield the analytes from interacting with the silica surface.

Problem: Column degradation.

Solution: If the column is old or has been used with aggressive mobile phases, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns.[1][2] If performance does not improve, the column may need to be replaced.[1]

Step 4: Method Modifications

If the above steps do not fully resolve the issue, consider these additional method modifications.

Problem: Persistent silanol interactions.

Solution: Add a mobile phase modifier, such as triethylamine (TEA), at a low concentration (e.g., 0.1% v/v).[4][12] TEA is a basic compound that will preferentially interact with the active silanol sites, effectively masking them from this compound and its metabolites.[12] Note that TEA may not be suitable for all detectors, such as mass spectrometers.

Problem: Sample overload.

Solution: Reduce the sample concentration or the injection volume.[13] Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[13]

Experimental Protocols

Below are detailed methodologies for key experiments and preparations to address peak tailing.

Protocol 1: Mobile Phase pH Adjustment

Objective: To prepare a mobile phase with a pH of 3.0 to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate monobasic

  • Phosphoric acid

Procedure:

  • To prepare a 25 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water.

  • While stirring, slowly add dilute phosphoric acid dropwise to adjust the pH of the aqueous buffer to 3.0. Use a calibrated pH meter for accurate measurement.

  • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.[1]

  • Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 65:35 v/v aqueous:ACN).[1]

  • Degas the final mobile phase using sonication or vacuum filtration before use.

  • Equilibrate the HPLC column with at least 10-15 column volumes of the new mobile phase before injecting your samples.[1]

Protocol 2: Column Flushing Procedure (for Reversed-Phase C18)

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).[1]

  • Sequentially wash the column with 20 column volumes of each of the following solvents:

    • 100% HPLC-Grade Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol[1]

  • To return to your reversed-phase mobile phase, flush the column with 20 column volumes of the mobile phase with the organic solvent at the higher concentration, followed by 20 column volumes of the starting mobile phase composition.

  • Reconnect the column to the detector and equilibrate the system until a stable baseline is achieved.

Data Presentation

The following tables summarize key parameters for the HPLC analysis of this compound, focusing on mitigating peak tailing.

Table 1: Recommended Mobile Phase Compositions

Aqueous ComponentOrganic ModifierpH RangeAdditives (Optional)
25 mM Potassium Phosphate BufferAcetonitrile2.5 - 4.00.1% Triethylamine
0.1% Formic Acid in WaterAcetonitrile~2.7-
0.05% Trifluoroacetic Acid in WaterMethanol~2.5-

Table 2: HPLC Column Selection Guide

Column TypeParticle Size (µm)Dimensions (mm)Key Feature
End-capped C183.5 - 54.6 x 150/250Reduced silanol activity
Polar-embedded C183.5 - 54.6 x 150/250Shields analytes from silica
High-purity silica C18< 34.6 x 100/150Higher efficiency and better peak shape

Visualizations

The following diagrams illustrate the troubleshooting workflow and the metabolic pathway of this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound/Metabolites assess Assess Scope: All peaks or only basic analytes? start->assess all_peaks All Peaks Tailing assess->all_peaks All Peaks basic_only Only Basic Analytes Tailing assess->basic_only Basic Analytes check_system Check for System Issues: - Leaks - Blockages - Column Void all_peaks->check_system optimize_mp Optimize Mobile Phase: - Adjust pH to 2.5-4.0 - Increase buffer strength basic_only->optimize_mp end Symmetrical Peaks Achieved check_system->end check_column Evaluate Column: - Use end-capped column - Flush or replace old column optimize_mp->check_column modify_method Further Method Modification: - Add TEA - Reduce sample load check_column->modify_method modify_method->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Diltiazem_Metabolism This compound This compound desacetyl Desacetyl this compound (Metabolite M1) This compound->desacetyl Deacetylation ndesmethyl N-Desmethyl this compound (Metabolite M2) This compound->ndesmethyl N-Demethylation desacetyl_ndesmethyl Desacetyl-N-desmethyl this compound (Metabolite M6) desacetyl->desacetyl_ndesmethyl N-Demethylation didesmethyl Di-desmethyl this compound (Metabolite M4) ndesmethyl->didesmethyl N-Demethylation ndesmethyl->desacetyl_ndesmethyl Deacetylation

References

Diltiazem dose-response curve variability in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the variability of diltiazem dose-response curves in different cell lines. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.

Data Presentation: this compound Effects on Cell Viability and Proliferation

The following table summarizes the observed effects of this compound on various cancer cell lines. It is important to note that the response to this compound can be highly dependent on the specific cell line and experimental conditions.

Cell LineCancer TypeAssayThis compound Concentration (µM)Observed EffectReference
MHCC97H Hepatocellular CarcinomaNot Specified100Significant inhibition of proliferation.[1][2][2]
7402 Hepatocellular CarcinomaNot Specified50Most significant inhibition of proliferation.[1][2][2]
MCF-7 Human Breast CancerSulforhodamine B (SRB) assay10-20 µg/mlPotentiated the cytotoxic effect of doxorubicin.[3][3]
4T1 Mouse Breast CancerColony Formation Assay10 - 100Dose-dependent decrease in colony formation.[2][2]
MDA-MB-231 Human Breast CancerColony Formation Assay10 - 100Dose-dependent decrease in colony formation.[2][2]
JC Mouse Breast CancerColony Formation Assay1 - 100Dose-dependent inhibition of colony formation.[4][4]
PANC-1 Pancreatic CancerNot SpecifiedNot SpecifiedSynergistic reduction in viability with gemcitabine or 5-fluorouracil.[2][2]
LNCaP Prostate CancerApoptosis Assay100 - 500Enhanced lactacystin-induced apoptosis in a dose-dependent manner.[5][5]
DU145 Prostate CancerApoptosis Assay100 - 500In combination with lactacystin, induced apoptosis in a dose-dependent manner.[5][6]

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during experiments investigating the effects of this compound on cell lines.

Question 1: I am not observing a consistent dose-response curve with this compound in my experiments. What could be the reason?

Answer: Variability in dose-response curves can stem from several factors:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound due to differences in the expression of L-type calcium channels and other off-target proteins.

  • Cell Passage Number: The characteristics of cell lines can change over time with increasing passage numbers. It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Experimental Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and the duration of this compound exposure can all influence the outcome. Ensure these parameters are consistent across all experiments.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions to ensure its potency.

Question 2: My cell viability assay results are not reproducible. What are some common pitfalls?

Answer: Lack of reproducibility in cell viability assays is a common challenge. Here are some troubleshooting tips:

  • Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid clumps, which can lead to variability in cell numbers per well.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Reagent and Incubation Times: Strictly adhere to the recommended incubation times for both the drug treatment and the viability assay reagent (e.g., MTT, XTT).

  • Proper Mixing: After adding the solubilization solution (in an MTT assay, for example), ensure the formazan crystals are completely dissolved by gentle mixing before reading the absorbance.

Question 3: this compound is a calcium channel blocker. How does this relate to its effects on cancer cell proliferation?

Answer: While this compound's primary mechanism of action is the blockade of L-type calcium channels, its anti-proliferative effects in cancer cells are likely multifaceted.[2] Calcium signaling is crucial for many cellular processes, including proliferation, migration, and apoptosis. By disrupting calcium influx, this compound can interfere with these pathways. Additionally, studies suggest that this compound can have "off-target" effects, influencing other signaling pathways independent of its calcium channel blocking activity.[2] For example, in breast cancer cells, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][7][8][9]

Question 4: At what concentration should I start my dose-response experiments with this compound?

Answer: Based on published literature, a broad concentration range is advisable for initial experiments. A starting range of 1 µM to 100 µM is often used.[2][4] For some cell lines, effects may only be observed at higher concentrations (e.g., 50-100 µM).[1] It is recommended to perform a preliminary experiment with a wide range of concentrations to determine the optimal range for your specific cell line before conducting more detailed dose-response studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Colony Formation Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity and is often used to determine the long-term effects of cytotoxic agents.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 12-well plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) into 6-well or 12-well plates. Allow the cells to attach overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound in complete culture medium. Include a vehicle control.

  • Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. The medium can be changed every 2-3 days if necessary.

  • Fixation: After the incubation period, carefully remove the medium and wash the wells twice with PBS. Add 1 mL of the fixation solution to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixation solution and let the plates air dry. Add 1 mL of the crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing and Drying: Remove the staining solution and gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.

Diltiazem_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Cell Culture seed Seed Cells in Plates start->seed treatment Add this compound (Varying Concentrations) seed->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability proliferation Colony Formation Assay incubation->proliferation readout Measure Absorbance / Count Colonies viability->readout proliferation->readout dose_response Generate Dose-Response Curve & Calculate IC50 readout->dose_response

Caption: Experimental workflow for determining the dose-response of this compound.

Diltiazem_EMT_Signaling cluster_mesenchymal Mesenchymal Markers cluster_epithelial Epithelial Markers This compound This compound GDF15 GDF-15 Expression This compound->GDF15 increases Snail Snail GDF15->Snail Twist Twist GDF15->Twist E_cadherin E-cadherin GDF15->E_cadherin increases ZO1 ZO-1 GDF15->ZO1 increases Snail->E_cadherin EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Twist->E_cadherin Twist->EMT E_cadherin->EMT ZO1->EMT Metastasis Cancer Metastasis EMT->Metastasis

Caption: this compound's inhibition of EMT in breast cancer cells.

Diltiazem_Apoptosis_Pathway This compound This compound Bik Bik (pro-apoptotic) This compound->Bik enhances effect of Proteasome_Inhibitor Proteasome Inhibitor (e.g., Lactacystin) Proteasome_Inhibitor->Bik up-regulates Bcl_xL Bcl-xL (anti-apoptotic) Bik->Bcl_xL Bak Bak (pro-apoptotic) Bcl_xL->Bak Mitochondrion Mitochondrion Bak->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound enhances proteasome inhibitor-induced apoptosis.

References

Minimizing off-target effects of Diltiazem in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and understand the off-target effects of Diltiazem in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-dihydropyridine calcium channel blocker. Its primary therapeutic effect is the inhibition of L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1][2] This blockage prevents the influx of calcium ions during depolarization, leading to vasodilation, reduced heart rate, and decreased myocardial contractility.[2][3] this compound binds to the α1 subunit of the L-type calcium channel and shows state-dependent binding, with a higher affinity for the inactivated state of the channel.[4][5]

Q2: What are the known major off-target effects of this compound?

A2: Beyond its intended action on L-type calcium channels, this compound has several documented off-target effects, including:

  • Blockade of 5-HT3 Receptors: this compound can act as an open-channel blocker of serotonin 5-HT3 receptors.[6][7]

  • Mitochondrial Effects: It can inhibit the sodium-calcium exchanger in heart mitochondria, which may affect cellular energy metabolism.[8][9]

  • Pharmacological Chaperone Activity: this compound has been shown to act as a pharmacological chaperone for mutant glucocerebrosidase in cells from Gaucher disease patients, aiding in proper protein folding.[10][11]

  • Cytotoxicity: At higher concentrations, this compound can induce apoptosis and affect cell viability in various cell lines, including cancer cells.[1][12]

  • Inhibition of P-glycoprotein: this compound can inhibit the P-glycoprotein (P-gp) drug efflux pump, which can potentiate the effects of other drugs.[13]

Q3: At what concentrations are off-target effects typically observed?

A3: Off-target effects of this compound are generally observed at concentrations higher than those required for L-type calcium channel blockade. For example, inhibition of the mitochondrial Na+/Ca2+ exchanger and 5-HT3 receptors occurs in the low micromolar range (IC50 ~4.5-5.5 µM), whereas its therapeutic effect on L-type calcium channels is potent at sub-micromolar to low micromolar concentrations.[7][8] Effects on cell viability and proliferation are often seen at higher concentrations (10-100 µM).[1]

Troubleshooting Guide

Problem Potential Cause (Off-Target Effect) Recommended Solution & Experimental Controls
Unexpected changes in neuronal signaling or synaptic transmission in non-cardiac/vascular cells. Blockade of 5-HT3 receptors. this compound can inhibit these ligand-gated ion channels, affecting serotonergic signaling.[6][7]Control Experiment: Test the effect of a selective 5-HT3 receptor antagonist (e.g., ondansetron) to see if it phenocopies the effect of this compound. Alternative: Use a more selective L-type calcium channel blocker, such as a dihydropyridine (e.g., nifedipine), that does not have significant 5-HT3 receptor activity.
Alterations in cellular metabolism, ATP levels, or mitochondrial function. Inhibition of the mitochondrial Na+/Ca2+ exchanger. This can lead to an increase in intramitochondrial calcium and affect ATP synthesis.[8][14]Control Experiment: Measure mitochondrial membrane potential (e.g., using TMRM or JC-1) and cellular ATP levels in the presence and absence of this compound. Alternative: Use a compound that specifically targets the mitochondrial Na+/Ca2+ exchanger (e.g., CGP-37157) as a positive control for the observed phenotype.
Unanticipated increase in the activity of a misfolded protein you are studying. Pharmacological chaperone activity. this compound can stabilize the conformation of certain mutant proteins, such as glucocerebrosidase in Gaucher disease models, facilitating their proper folding and transport.[10][11]Validation Experiment: Perform thermal shift assays or protease protection assays to determine if this compound directly binds to and stabilizes your protein of interest. Control: Test other calcium channel blockers (e.g., verapamil) to see if the effect is specific to this compound's structure rather than its channel-blocking activity.
Significant cytotoxicity or apoptosis in your cell line at concentrations expected to only block L-type calcium channels. Induction of apoptosis or general cytotoxicity. this compound can induce programmed cell death, particularly in cancer cell lines, through mechanisms that may be independent of L-type calcium channel blockade.[1][12]Dose-Response Analysis: Perform a detailed dose-response curve for cytotoxicity (e.g., using an MTT or Annexin V assay) to determine the IC50 for this effect and compare it to the IC50 for its on-target activity. Control: Include a positive control for apoptosis (e.g., staurosporine) and assess markers of apoptosis (e.g., caspase-3/7 activation) following this compound treatment.
Inconsistent results in electrophysiology recordings (Patch-Clamp). Use-dependent block or poor seal formation. this compound's block of L-type calcium channels is use-dependent, meaning the degree of inhibition can change with the frequency of channel activation.[15] High concentrations or suboptimal experimental conditions can also lead to unstable recordings.Protocol Optimization: Standardize the voltage protocol and stimulation frequency across all experiments. Ensure a high-resistance (GΩ) seal before recording. If using a stock solution in DMSO, ensure the final concentration of DMSO is low (≤ 0.1%) to avoid solvent effects.[5]

Quantitative Data Summary

Table 1: On-Target vs. Off-Target IC50 Values for this compound

TargetSpecies/SystemAssay TypeIC50 / K_i / K_DReference(s)
On-Target
L-type Ca2+ channel (Ca_v1.2)Hamster AortaVasorelaxation0.98 µM[16]
L-type Ca2+ channelCone PhotoreceptorsElectrophysiology4.9 µM (high affinity), 100.4 µM (low affinity)[17]
Off-Target
5-HT3 ReceptorRecombinant (HEK293 cells)Electrophysiology5.5 µM[6][7]
Mitochondrial Na+/Ca2+ ExchangerRabbit Heart MitochondriaCa2+ Release Assay4.5 µM[8]
Mitochondrial Na+/Ca2+ ExchangerGuinea-pig Heart MitochondriaNa+-Ca2+ Exchange Activity10-20 µM[9]
P-glycoproteinHuman Pancreatic Cancer CellsCytotoxicity Assay-[13]
Angiotensin II-induced cell growthVascular Smooth Muscle Cells[3H]thymidine incorporation6.6 µM[18]
CYP3A4Human Liver MicrosomesTestosterone 6β-hydroxylation120 µM[19]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp for Assessing this compound Effects on L-type Ca²⁺ Channels
  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or a suitable HEK293 cell line) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO or sterile water (e.g., 10 mM). Dilute to working concentrations in the external solution immediately before use. Ensure the final DMSO concentration is ≤ 0.1%.[5]

  • Electrophysiological Recording:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state.

    • Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV) to elicit Ca²⁺ currents.

    • Record baseline currents.

    • Perfuse the cell with the this compound-containing external solution and record currents until a steady-state effect is reached.

  • Data Analysis: Analyze the peak current amplitude and current-voltage (I-V) relationship. Construct dose-response curves to determine the IC50 value.[5]

Protocol 2: MTT Assay for Assessing this compound-Induced Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., medium with the same final concentration of DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves to determine the IC50 for cytotoxicity.[1]

Visualizations

Diltiazem_On_Target_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (Ca_v1.2) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation / Decreased Cardiac Contractility Depolarization Depolarization Depolarization->L_type_Ca_Channel activates This compound This compound This compound->L_type_Ca_Channel inhibits Contraction Muscle Contraction Ca_influx->Contraction leads to

Caption: On-target signaling pathway of this compound.

Diltiazem_Off_Target_Summary cluster_off_targets Known Off-Targets This compound This compound 5HT3R 5-HT3 Receptor This compound->5HT3R inhibits Mito_NaCa Mitochondrial Na⁺/Ca²⁺ Exchanger This compound->Mito_NaCa inhibits Pgp P-glycoprotein (P-gp) This compound->Pgp inhibits GCase Mutant Glucocerebrosidase (Gaucher Disease) This compound->GCase acts as chaperone for

Caption: Summary of key off-target interactions of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Identify_Phenotype Characterize the unexpected phenotype (e.g., cell death, altered signaling) Start->Identify_Phenotype Consult_Table Consult Troubleshooting Guide & Quantitative Data Tables Identify_Phenotype->Consult_Table Hypothesize Formulate hypothesis based on known off-target effects Consult_Table->Hypothesize Design_Controls Design specific control experiments (e.g., use selective inhibitors, alternative drugs) Hypothesize->Design_Controls Perform_Validation Perform validation experiments Design_Controls->Perform_Validation Analyze Analyze results to confirm or refute off-target effect Perform_Validation->Analyze End Conclusion on Off-Target Effect Analyze->End

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Diltiazem Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of diltiazem dosage in animal models with renal impairment. The following information is intended to serve as a reference for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Is a dosage adjustment for this compound necessary in animal models with renal impairment?

A1: Yes, a dosage adjustment is likely necessary, particularly in cases of moderate to severe renal insufficiency. This compound is primarily metabolized by the liver, specifically by cytochrome P450 enzymes (CYP3A subfamily). However, studies in animal models have shown that renal impairment can significantly alter the pharmacokinetics of this compound, leading to increased drug exposure.[1][2] For instance, in rabbits with induced renal failure, the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of this compound were significantly increased, while total body clearance was decreased.[1][2] This suggests that the hepatic metabolism of this compound may be inhibited in the presence of renal failure.[1][2]

Q2: How does renal impairment affect the metabolism of this compound?

A2: Renal impairment can indirectly affect the hepatic metabolism of this compound. While this compound is not significantly cleared by the kidneys, renal failure can lead to a systemic environment that alters the function of drug-metabolizing enzymes in the liver.[1][2] The accumulation of uremic toxins in chronic kidney disease has been shown to decrease the activity and expression of cytochrome P450 enzymes. This compound is metabolized by the CYP3A subfamily of enzymes.[3] Therefore, renal impairment can lead to decreased metabolism and clearance of this compound, resulting in higher plasma concentrations and a longer half-life.[1][2]

Q3: What are some common animal models of renal impairment used for pharmacokinetic studies?

A3: Several models are used to induce renal impairment in animals for research purposes. The choice of model depends on whether acute or chronic kidney disease is being studied. Common models include:

  • Folate-Induced Renal Failure: This model is used to induce acute kidney injury in rabbits.[1][2]

  • Cisplatin-Induced Nephrotoxicity: A common model for inducing acute kidney injury in rats. Cisplatin is an antineoplastic drug with a known side effect of nephrotoxicity.[4][5][6]

  • 5/6 Subtotal Nephrectomy (Nx): This surgical model is used to create a model of chronic kidney disease in rats.[7][8]

  • Renal Ischemia-Reperfusion Injury: This model simulates acute kidney injury that can occur due to a temporary loss of blood flow to the kidneys.

Q4: Where can I find starting doses for this compound in common laboratory animals?

A4: Published literature provides a range of doses for this compound in various animal models. For healthy animals, these can serve as a baseline before adjustments are made for renal impairment. For example, in rats, intravenous doses have ranged from 1 to 3 mg/kg, while oral doses have been around 50 mg/kg in hypertensive models.[9][10] In a study with 5/6 nephrectomized rats (a model of chronic kidney disease), this compound was administered at 30mg/kg/day.[7] It is crucial to perform pilot studies to determine the optimal dose for your specific model and experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommendation
Unexpectedly high plasma concentrations of this compound in renally impaired animals. Decreased hepatic metabolism due to renal failure.Reduce the initial dose of this compound. Based on data from rabbits with moderate renal failure, a dose reduction of 50-75% may be a reasonable starting point for pilot studies.[1][2] Monitor plasma concentrations to guide further adjustments.
Signs of toxicity (e.g., severe hypotension, bradycardia) in renally impaired animals at standard doses. Increased drug exposure due to altered pharmacokinetics.Immediately discontinue or significantly reduce the this compound dose. Provide supportive care as needed. Re-evaluate the dosing regimen based on pharmacokinetic data if available, or start with a much lower dose in subsequent experiments.
High variability in plasma concentrations between animals in the same experimental group. Inconsistent induction of renal impairment. Differences in individual animal metabolism.Ensure the method for inducing renal failure is consistent and produces a similar degree of impairment across all animals. Increase the number of animals per group to improve statistical power. Consider measuring markers of renal function (e.g., serum creatinine, BUN) for each animal to correlate with drug levels.
Difficulty in establishing a clear pharmacokinetic profile. Inadequate blood sampling time points.Optimize the blood sampling schedule to capture the absorption, distribution, and elimination phases of the drug. More frequent sampling may be needed in the initial hours after administration.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in healthy rabbits and rabbits with induced renal failure. This data highlights the significant impact of renal impairment on this compound's pharmacokinetics and underscores the need for dosage adjustment.

Table 1: Pharmacokinetic Parameters of Oral this compound (10 mg/kg) in Rabbits [1][2]

ParameterNormal Rabbits (Mean ± SD)Mild Renal Failure Rabbits (Mean ± SD)Medium Renal Failure Rabbits (Mean ± SD)
AUC (ng·h/mL) 283.4 ± 86.2816.2 ± 204.51145.6 ± 289.3
Cmax (ng/mL) 89.7 ± 21.5210.8 ± 55.3298.4 ± 78.1
Tmax (h) 1.5 ± 0.52.0 ± 0.72.5 ± 0.8
Total Body Clearance (mL/min/kg) 589.1 ± 152.3205.7 ± 51.4145.9 ± 38.2
Elimination Half-life (h) 2.8 ± 0.74.5 ± 1.15.9 ± 1.5

*p < 0.05 compared to normal rabbits. AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Protocol 1: Induction of Folate-Induced Renal Failure in Rabbits

This protocol is adapted from studies investigating the pharmacokinetics of this compound in a rabbit model of acute kidney injury.[1][2]

Materials:

  • Folic acid

  • Sodium bicarbonate solution (sterile)

  • New Zealand White rabbits

  • Sterile syringes and needles

Procedure:

  • Dissolve folic acid in a sterile sodium bicarbonate solution to a final concentration of 25 mg/mL.

  • Administer the folic acid solution intravenously to the rabbits at a dose of 75 mg/kg (for mild renal failure) or 150 mg/kg (for medium renal failure).

  • Monitor the animals for signs of renal failure, which typically develops within 24 hours.

  • Confirm the induction of renal failure by measuring serum creatinine and blood urea nitrogen (BUN) levels.

  • Once the desired level of renal impairment is confirmed, the animals are ready for the administration of this compound and subsequent pharmacokinetic studies.

Protocol 2: Cisplatin-Induced Nephrotoxicity in Rats

This protocol provides a general framework for inducing acute kidney injury in rats using cisplatin.[4][5][6]

Materials:

  • Cisplatin

  • Sterile 0.9% saline

  • Sprague-Dawley or Wistar rats

  • Sterile syringes and needles

Procedure:

  • Dissolve cisplatin in sterile 0.9% saline to the desired concentration.

  • Administer a single intraperitoneal (i.p.) injection of cisplatin to the rats. A commonly used dose to induce nephrotoxicity is in the range of 5-7.5 mg/kg.[5]

  • House the rats in metabolic cages to allow for urine collection.

  • Monitor the animals daily for clinical signs of toxicity, body weight changes, and water intake.

  • Kidney injury typically develops over 3-5 days.

  • Assess renal function by measuring serum creatinine, BUN, and urinary markers of kidney injury.

  • Once significant renal impairment is established, the animals can be used for this compound administration and pharmacokinetic analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound PK Studies in Renally Impaired Models cluster_model_induction Renal Impairment Induction cluster_pk_study Pharmacokinetic Study animal_model Select Animal Model (e.g., Rat, Rabbit) induction_method Induce Renal Impairment (e.g., Cisplatin, 5/6 Nephrectomy) animal_model->induction_method confirmation Confirm Renal Impairment (Serum Creatinine, BUN) induction_method->confirmation diltiazem_admin Administer this compound (Oral or IV) confirmation->diltiazem_admin Animals with confirmed renal impairment blood_sampling Serial Blood Sampling diltiazem_admin->blood_sampling plasma_analysis Analyze Plasma for This compound Concentrations blood_sampling->plasma_analysis pk_parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) plasma_analysis->pk_parameters dosage_adjustment Dosage Adjustment Recommendations pk_parameters->dosage_adjustment Inform Dosage Adjustment

Caption: Workflow for Pharmacokinetic Studies.

signaling_pathway This compound Metabolism and Impact of Renal Failure This compound This compound CYP3A Cytochrome P450 3A (in Liver) This compound->CYP3A Metabolized by Metabolites Inactive Metabolites CYP3A->Metabolites Produces Decreased_Metabolism Decreased this compound Metabolism Renal_Failure Renal Failure Uremic_Toxins Uremic Toxins Renal_Failure->Uremic_Toxins Leads to accumulation of Uremic_Toxins->CYP3A Inhibits activity of Increased_Plasma_Levels Increased Plasma This compound Levels Decreased_Metabolism->Increased_Plasma_Levels Results in

Caption: Impact of Renal Failure on this compound Metabolism.

References

Technical Support Center: Enhancing Diltiazem Solubility for Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of Diltiazem for topical application studies.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound Hydrochloride, and how is it affected by pH?

A1: this compound hydrochloride, the salt of a weak base, demonstrates pH-dependent solubility in aqueous solutions.[1] Its solubility is significantly higher in acidic conditions and decreases as the pH becomes more alkaline.[1][2][3] For instance, its solubility has been reported as 879.03 mg/mL at pH 3.6, which reduces to 378.68 mg/mL at pH 6.0 and further down to 71.42 mg/mL at pH 7.4.[2] This is a critical factor when formulating for topical application, as the skin's surface pH is typically acidic (around 4.7-5.75).

Q2: What are the most common organic solvents for dissolving this compound Hydrochloride?

A2: this compound hydrochloride is readily soluble in several organic solvents. It is freely soluble in water, methanol, and chloroform.[1][4] Dimethyl Sulfoxide (DMSO) is also an effective solvent, with a reported solubility of at least 12.4 mg/mL.[1] While useful for creating concentrated stock solutions, the use of organic solvents in final topical formulations must be carefully evaluated for skin irritation and regulatory acceptance.

Q3: How can I enhance the solubility and skin permeation of this compound in a topical formulation?

A3: Several strategies can be employed:

  • pH Optimization: Maintaining a slightly acidic pH in the formulation can keep this compound solubilized.

  • Penetration Enhancers: Incorporating chemical penetration enhancers can improve drug partitioning into and diffusion through the stratum corneum.[5] Terpenes (e.g., 1,8-cineole), pyrrolidones (e.g., N-methyl pyrrolidone), surfactants (e.g., Tween 80), and fatty acid esters (e.g., isopropyl myristate) have been shown to be effective.[5][6]

  • Solid Dispersions: Creating solid dispersions with hydrophilic polymers like Polyethylene Glycol (PEG 4000 and PEG 6000) can significantly increase the dissolution rate of this compound.[7][8]

  • Nanoformulations: Encapsulating this compound in systems like nanofibers, nanosponges, or niosomal gels can improve its solubility, stability, and provide sustained release.[9][10][11]

  • Ion-Pairing: Using counterions such as citric acid can form an ion-pair with this compound, increasing its lipophilicity and enhancing skin permeation.[12][13]

Q4: What are common stability issues for this compound in topical formulations?

A4: this compound can be susceptible to hydrolysis, particularly in alkaline conditions.[1] The primary degradation product in cream formulations is often desacetyl this compound, and its formation can be influenced by temperature and the formulation process.[14] In solid dosage forms like transdermal films, drug crystals may form over time, especially at elevated temperatures, indicating physical instability.[5]

Troubleshooting Guide

Issue 1: this compound hydrochloride precipitates when my DMSO stock solution is added to an aqueous gel base.

  • Cause: This phenomenon, known as "precipitation upon dilution," occurs because this compound is much less soluble in the final aqueous formulation compared to the initial DMSO concentrate.[1] The sudden change in solvent composition causes the drug to crash out of the solution.

  • Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the formulation to below its solubility limit in the aqueous base.

    • Use a Co-solvent System: Incorporate a water-miscible co-solvent (e.g., propylene glycol, ethanol) into the aqueous phase before adding the this compound stock. This increases the overall solvent capacity of the base.

    • Adjust pH: Lower the pH of the aqueous base (e.g., to between 4.0 and 5.5) using a citrate or phosphate buffer. This compound's solubility is significantly higher at a lower pH.[2]

    • Slow Addition with Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous phase under continuous high-shear mixing. This can sometimes prevent localized supersaturation and precipitation.[15]

Issue 2: The prepared this compound gel/cream has low efficacy in in vitro permeation studies.

  • Cause: Poor permeation can be due to low drug solubility and partitioning from the vehicle into the skin, or the inherent barrier function of the stratum corneum.

  • Solutions:

    • Incorporate Penetration Enhancers: Add a chemical penetration enhancer to the formulation. Studies have shown that enhancers like 1,8-cineole, isopropyl myristate (IPM), and Tween 80 can significantly increase the flux of this compound across the skin.[5][6]

    • Form an Ion Pair: Add a counterion like citric acid to the formulation. This can form a more lipophilic ion-pair with this compound, which may enhance its ability to cross the lipid-rich stratum corneum.[12]

    • Use a Nano-carrier System: Formulate the this compound into nanoparticles, microsponges, or a niosomal gel. These carriers can improve drug solubilization and interaction with the skin surface, leading to better penetration.[10]

Issue 3: The viscosity of my polymer-based gel changes, or the formulation shows signs of physical instability (e.g., phase separation) over time.

  • Cause: This can be due to interactions between this compound hydrochloride (a cationic drug) and anionic polymers, or improper polymer hydration and processing. For example, carbomers can form a sparingly soluble complex with this compound, affecting drug release and gel structure.[3]

  • Solutions:

    • Select a Non-ionic Polymer: Use non-ionic gelling agents like Hydroxypropyl Methylcellulose (HPMC), Methylcellulose (MC), or Polyethylene Oxide (PEO), which are less likely to have ionic interactions with the drug.[16]

    • Optimize Polymer Hydration: Ensure the gelling polymer is fully hydrated before adding the active ingredient. This often requires dispersing the polymer in a medium of low solubility (like glycerin for some gums) before adding the aqueous phase.[15]

    • Control Temperature: For thermosensitive polymers like Pluronic F-127, precisely control the temperature during formulation and storage to prevent unwanted sol-gel transitions.[12] For other formulations, avoid excessive heating, which can degrade polymers, and rapid cooling, which can increase viscosity unexpectedly or cause precipitation.[15]

Data Presentation

Table 1: pH-Dependent Solubility of this compound Hydrochloride in Aqueous Buffers

pH Solubility (mg/mL) Reference
3.6 879.03 [2]
6.0 378.68 [2]
7.4 71.42 [2]

| 7.4 (PBS) | 461.9 (at 32°C) |[6] |

Table 2: Solubility Enhancement of this compound using Solid Dispersions with PEG 4000 (Solvent Evaporation Method)

Drug:PEG 4000 Ratio Solubility (µg/mL) Reference
1:1 121.2 [7]
1:3 142.5 [7]
1:5 325.95 [7]
1:7 207.6 [7]

| 1:10 | 204.5 |[7] |

Table 3: Effect of Penetration Enhancers on the Flux of this compound HCl from a Transdermal Film

Penetration Enhancer Flux (µg/cm²/h) Reference
Control (No Enhancer) Not specified [5]
1,8-Cineole 89.7 [5]
Capsaicin Lower than 1,8-Cineole [5]
DMSO Lower than 1,8-Cineole [5]

| N-methyl pyrrolidone (NMP) | Lower than 1,8-Cineole |[5] |

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of this compound in a given solvent.[1]

  • Materials: this compound hydrochloride powder, solvent of interest (e.g., Phosphate Buffer pH 7.4), glass vials with screw caps, orbital shaker in a temperature-controlled environment (e.g., 25°C or 32°C), 0.22 µm syringe filters, validated analytical method (HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of this compound HCl powder to a glass vial, ensuring undissolved solid is visible.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • After shaking, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Dilute the clear filtrate with the solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the filtrate using the validated analytical method. This concentration represents the equilibrium solubility.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol enhances drug solubility by dispersing it in a hydrophilic carrier at a solid state.[7]

  • Materials: this compound hydrochloride, Polyethylene Glycol (PEG) 4000, Methanol, China dish or beaker, heating mantle or water bath, desiccator.

  • Procedure:

    • Accurately weigh this compound HCl and PEG 4000 in the desired ratio (e.g., 1:5).

    • Transfer the weighed powders to a china dish.

    • Add a sufficient quantity of methanol to completely dissolve both components.

    • Gently heat the solution on a water bath or heating mantle (e.g., at 40°C) with constant stirring to evaporate the methanol.

    • Once a solid mass is formed, transfer the dish to a desiccator for 24 hours to remove any residual solvent.

    • Crush the resulting solid mass into a fine powder using a mortar and pestle.

    • The resulting powder is the solid dispersion, which can be used for solubility studies or incorporated into a final dosage form.

Protocol 3: In Vitro Skin Permeation Study (Using Franz Diffusion Cell)

This method evaluates the rate and extent of drug permeation through a skin membrane.[5][6]

  • Materials: Franz diffusion cell apparatus, excised skin (e.g., rat abdominal skin or pig ear skin), receptor medium (e.g., Phosphate Buffered Saline pH 7.4), magnetic stirrer, this compound topical formulation, analytical method (HPLC).

  • Procedure:

    • Prepare the excised skin by carefully removing subcutaneous fat and tissue. Equilibrate the skin in the receptor medium for a set period if required.

    • Mount the skin on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a known volume of pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.

    • Apply a known quantity of the this compound formulation evenly onto the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

    • Analyze the samples for this compound concentration using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time to determine the permeation flux.

Visualizations

Diltiazem_Solubility_Strategy start Start: Formulate Topical this compound check_sol Is this compound fully solubilized in the desired vehicle? start->check_sol strategy_ph Adjust pH to 4.0-5.5 check_sol->strategy_ph No end_success Optimized Formulation check_sol->end_success Yes strategy_cosolvent Add Co-solvents (e.g., Propylene Glycol) strategy_ph->strategy_cosolvent strategy_advanced Consider Advanced Strategies strategy_cosolvent->strategy_advanced solid_disp Solid Dispersions (e.g., with PEG) strategy_advanced->solid_disp nano Nanoformulations (e.g., Nanosponges, Niosomes) strategy_advanced->nano ion_pair Ion-Pairing (e.g., with Citric Acid) strategy_advanced->ion_pair check_perm Is skin permeation adequate? solid_disp->check_perm nano->check_perm ion_pair->check_perm add_enhancer Incorporate Penetration Enhancer (e.g., 1,8-Cineole, IPM) check_perm->add_enhancer No check_perm->end_success Yes add_enhancer->end_success

Caption: Decision workflow for selecting a this compound solubility enhancement strategy.

Topical_Gel_Workflow cluster_aqueous Aqueous Phase Preparation cluster_active Active Phase Preparation disperse_polymer 1. Disperse gelling agent (e.g., HPMC) in cold purified water hydrate_polymer 2. Stir until fully hydrated to form a homogeneous gel base disperse_polymer->hydrate_polymer add_excipients 3. Add humectants (e.g., Glycerin) and preservatives hydrate_polymer->add_excipients mix_phases 5. Slowly add Active Phase to Aqueous Phase under constant, low-shear mixing add_excipients->mix_phases dissolve_this compound 4. Dissolve this compound HCl and any enhancers in a suitable co-solvent (e.g., Propylene Glycol) dissolve_this compound->mix_phases final_steps 6. Adjust pH to target range (4.5-5.5) if necessary mix_phases->final_steps deaeration 7. Deaerate the final gel under vacuum to remove entrapped air final_steps->deaeration packaging 8. Package in appropriate containers deaeration->packaging

Caption: Experimental workflow for preparing a topical this compound HCl gel.

Penetration_Enhancer_MoA cluster_SC Stratum Corneum (SC) Barrier enhancer Penetration Enhancers (e.g., Terpenes, Surfactants) action1 Disrupts lipid lamellae structure enhancer->action1 action2 Increases lipid fluidity enhancer->action2 action3 Interacts with intracellular proteins enhancer->action3 lipids Intercellular Lipid Bilayers corneocytes Corneocytes (Protein Matrix) action1->lipids result Increased Drug Diffusivity & Partitioning (Enhanced Permeation) action1->result action2->lipids action2->result action3->corneocytes action3->result

Caption: Mechanisms of chemical penetration enhancers on the stratum corneum.

References

Diltiazem Interference with Fluorescent Calcium Indicators: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential interference of diltiazem with fluorescent calcium indicators.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent calcium measurements?

Yes, it is possible. This compound exhibits properties that can potentially interfere with fluorescent calcium indicators through two primary mechanisms:

  • UV Absorbance and the Inner Filter Effect: this compound hydrochloride has a maximum UV absorption at approximately 237 nm[1][2]. This absorbance in the UV range may interfere with UV-excitable ratiometric indicators like Fura-2 and Indo-1. This phenomenon, known as the inner filter effect, can occur when a compound in the solution absorbs either the excitation light intended for the indicator or the emitted fluorescence from the indicator, leading to an underestimation of the true fluorescence signal.

  • Fluorescence Quenching: this compound has been shown to quench the intrinsic fluorescence of molecules such as bovine serum albumin (BSA) through a static quenching mechanism[1][3][4]. This suggests that this compound may also quench the fluorescence of calcium indicators, which would result in a decreased fluorescence signal and an underestimation of intracellular calcium concentrations.

Q2: Does this compound have its own fluorescence (autofluorescence)?

While this compound's primary interference concern is its UV absorbance and potential quenching activity, some studies on similar calcium channel blockers, like amlodipine, have noted intrinsic fluorescence that can confound measurements with certain dyes[5][6]. Although one study indicated that this compound hydrochloride itself shows no intrinsic fluorescence when excited at 280 nm[4], it is crucial to perform control experiments to rule out any autofluorescence under your specific experimental conditions (i.e., excitation/emission wavelengths).

Q3: Which calcium indicators are most likely to be affected by this compound?

  • UV-excitable indicators (e.g., Fura-2, Indo-1): These are more susceptible to interference from this compound due to the drug's UV absorbance, which can lead to an inner filter effect[1].

  • Visible light-excitable indicators (e.g., Fluo-4, Cal-520): While less likely to be affected by this compound's UV absorbance, the possibility of fluorescence quenching still exists.

Q4: How can I test if this compound is interfering with my specific calcium indicator?

A cell-free (in vitro) control experiment is the most direct way to assess interference. This involves measuring the fluorescence of your calcium indicator in a buffered solution with known calcium concentrations, both in the presence and absence of this compound.

Troubleshooting Guide

If you suspect that this compound is affecting your calcium imaging results, follow these troubleshooting steps:

Observed Problem Potential Cause Recommended Action
Decreased overall fluorescence intensity after this compound application. Fluorescence quenching by this compound.Perform a cell-free quenching assay (see Experimental Protocol 1). If quenching is confirmed, consider using an alternative L-type calcium channel blocker or lowering the this compound concentration if experimentally feasible.
Altered ratiometric signal (e.g., Fura-2 340/380 ratio) that is not consistent with the expected physiological response. Inner filter effect due to this compound's UV absorbance.Conduct an in vitro calibration of your ratiometric dye in the presence and absence of this compound (see Experimental Protocol 2). If interference is significant, using a visible light-excitable indicator is recommended.
Unexpected increase in fluorescence signal after this compound application. Autofluorescence of this compound under your specific imaging conditions.Measure the fluorescence of a solution containing only this compound in your experimental buffer using your imaging setup. If significant autofluorescence is detected, subtract this background from your experimental data or switch to an alternative compound.

Experimental Protocols

Protocol 1: Cell-Free Fluorescence Quenching Assay

Objective: To determine if this compound quenches the fluorescence of a calcium indicator in a cell-free system.

Methodology:

  • Prepare a calcium-saturated solution of your indicator:

    • Reconstitute the salt form of your calcium indicator (e.g., Fluo-4 pentapotassium salt) in a calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).

    • Add a saturating concentration of CaCl2 to this solution.

  • Prepare this compound stock solution: Dissolve this compound hydrochloride in the same buffer to create a concentrated stock solution.

  • Perform serial dilutions: In a microplate, perform serial dilutions of the this compound stock solution.

  • Add the indicator: Add the calcium-saturated indicator solution to each well containing the this compound dilutions and to control wells with buffer only.

  • Measure fluorescence: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your indicator.

  • Analyze the data: Plot the fluorescence intensity as a function of this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.

Protocol 2: In Vitro Calibration of Fura-2 with this compound

Objective: To assess the impact of this compound on the ratiometric properties of Fura-2.

Methodology:

  • Prepare calcium calibration buffers: Create a series of buffers with known free calcium concentrations ranging from calcium-free (containing EGTA) to calcium-saturated.

  • Prepare Fura-2 solutions: Prepare two sets of the calcium calibration buffers. To one set, add Fura-2 (salt form) to the final working concentration. To the other set, add both Fura-2 and this compound at the desired experimental concentration.

  • Measure fluorescence: For both sets of solutions, measure the fluorescence emission at ~510 nm while exciting sequentially at 340 nm and 380 nm.

  • Calculate the 340/380 ratio: For each calcium concentration, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.

  • Plot the calibration curves: Plot the 340/380 ratio against the free calcium concentration for both the this compound-containing and control solutions.

  • Compare the curves: A significant shift in the calibration curve in the presence of this compound indicates interference.

Data Presentation

Table 1: Spectral Properties of this compound and Common Calcium Indicators

Compound/Indicator Excitation Max (nm) Emission Max (nm) Potential for Interference with this compound
This compound Hydrochloride~237-244 (UV absorbance)Not reportedHigh potential for inner filter effect with UV-excitable indicators.
Fura-2340/380510High (UV absorbance of this compound overlaps with excitation).
Indo-1~350400/475High (UV absorbance of this compound overlaps with excitation).
Fluo-4~494~516Lower (Excitation is in the visible spectrum), but quenching is possible.
Cal-520~492~514Lower (Excitation is in the visible spectrum), but quenching is possible.

Table 2: Alternative L-type Calcium Channel Blockers

Blocker Class Notes on Potential Fluorescence Interference
Verapamil PhenylalkylamineHas been reported to have intrinsic fluorescence (Excitation ~280 nm, Emission ~310 nm)[7]. May also interfere with some fluorescent dyes through efflux pump inhibition[8].
Nifedipine DihydropyridineReported to be non-fluorescent but can be photolabile[9][10]. Some studies have used it with Fluo-4 without reporting significant interference[11][12].
Amlodipine DihydropyridineHas been shown to have significant intrinsic fluorescence that can interfere with Fura-2 measurements[5][6].

Visualizations

Diltiazem_Signaling_Pathway This compound This compound LTCC L-type Calcium Channel (Voltage-gated) This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx mediates Ca_cytosolic ↑ [Ca²⁺]i Ca_influx->Ca_cytosolic Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cytosolic->Cellular_Response

Caption: this compound's mechanism of action as an L-type calcium channel blocker.

Troubleshooting_Workflow Start Suspected Interference with this compound Control_Exp Perform Cell-Free Control Experiments Start->Control_Exp Quenching_Test Quenching Assay (Protocol 1) Control_Exp->Quenching_Test Quenching? Ratio_Test Ratiometric Calibration (Protocol 2) Control_Exp->Ratio_Test Ratio Shift? Autofluorescence_Test Autofluorescence Check Control_Exp->Autofluorescence_Test Autofluorescent? No_Interference No Significant Interference Control_Exp->No_Interference None Detected Interference_Confirmed Interference Confirmed Quenching_Test->Interference_Confirmed Ratio_Test->Interference_Confirmed Autofluorescence_Test->Interference_Confirmed Action Take Corrective Action: - Use alternative blocker - Change indicator - Correct for background Interference_Confirmed->Action Proceed Proceed with Experiment No_Interference->Proceed

Caption: A logical workflow for troubleshooting this compound interference.

References

Technical Support Center: Accounting for Diltiazem's Protein Binding in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diltiazem in in vitro assays. The significant protein binding of this compound can be a critical factor influencing experimental outcomes, and this guide offers practical advice to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to plasma proteins?

A1: this compound exhibits high plasma protein binding, typically ranging from 70% to 90%. The unbound, pharmacologically active fraction is therefore only 10% to 30%. This binding is generally independent of the drug concentration within the therapeutic range.

Q2: Which plasma proteins does this compound primarily bind to?

A2: this compound primarily binds to alpha-1-acid glycoprotein (AAG) and albumin in human plasma.

Q3: Why is it crucial to account for this compound's protein binding in in vitro assays?

A3: Only the unbound fraction of a drug is free to interact with its target (e.g., enzymes, receptors, transporters). In in vitro systems containing proteins, such as cell culture media with fetal bovine serum (FBS) or assays using plasma, the high protein binding of this compound will sequester a significant portion of the compound, reducing its effective concentration. Failing to account for this will lead to an overestimation of parameters like IC50 or EC50 values, resulting in an inaccurate assessment of the drug's potency.

Q4: What are the common in vitro assays where this compound's protein binding can significantly impact the results?

A4: The protein binding of this compound can affect a variety of in vitro assays, including:

  • Metabolism assays: Particularly those involving cytochrome P450 enzymes like CYP3A4, for which this compound is a substrate and inhibitor.[1][2][3][4][5]

  • Transporter assays: Investigating this compound's interaction with drug transporters.

  • Potency and efficacy assays: Determining IC50 or EC50 values against a specific biological target.

  • Toxicity assays: Assessing the cytotoxic potential of this compound.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.

  • Possible Cause: The presence of serum (e.g., FBS) in the cell culture medium is binding to this compound, reducing the unbound concentration available to interact with the target cells.

  • Troubleshooting Steps:

    • Quantify the unbound fraction: Determine the fraction of unbound this compound in your specific assay medium using methods like equilibrium dialysis or ultrafiltration.

    • Correct the IC50 value: Calculate the unbound IC50 value using the following formula: Corrected IC50 = Nominal IC50 * Fraction Unbound.

    • Reduce serum concentration: If experimentally feasible, perform the assay with a lower serum concentration. Be aware that this may affect cell health and should be validated.

    • Use serum-free medium: If the cell line permits, adapt the assay to a serum-free medium.

Issue 2: Discrepancy in this compound's inhibitory potency (Ki) in a CYP3A4 inhibition assay.

  • Possible Cause: Microsomal binding of this compound. Even in subcellular fractions like liver microsomes, non-specific binding can occur, reducing the free concentration of the inhibitor.

  • Troubleshooting Steps:

    • Determine the fraction unbound in microsomes (fu,mic): This can be measured experimentally using equilibrium dialysis with the microsomal preparation.

    • Correct the Ki value: The intrinsic Ki can be calculated by correcting the apparent Ki for microsomal binding.

    • Consider the mechanism of inhibition: this compound is a mechanism-based inhibitor of CYP3A4, meaning its inhibitory potency can be time- and NADPH-dependent.[3] Ensure your assay protocol is designed to capture this.

Issue 3: Low recovery of this compound during sample preparation for protein binding determination.

  • Possible Cause: Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device).

  • Troubleshooting Steps:

    • Pre-saturate the device: Before adding the sample, incubate the device with a solution of the drug to saturate non-specific binding sites.

    • Use low-binding materials: Select devices and membranes made from materials known for low non-specific binding.

    • Perform a mass balance check: Analyze the drug concentration in all compartments (plasma/buffer, device wash) to ensure the majority of the compound can be accounted for.

Data Presentation

Table 1: Protein Binding of this compound and its Metabolites

CompoundUnbound Fraction (%) in Human PlasmaPrimary Binding ProteinsReference(s)
This compound20 - 30%Albumin, AAG[6][7]
N-demethylthis compound~32%Plasma Proteins[7]
Desacetylthis compound~23%Plasma Proteins[7]

Table 2: Illustrative Example of IC50 Correction for this compound in a Hypothetical Cell-Based Assay

Assay ConditionNominal IC50 (µM)Fraction Unbound (fu)Corrected IC50 (µM)
10% Fetal Bovine Serum500.2512.5
5% Fetal Bovine Serum300.4012.0
Serum-Free12~1.012.0
Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding using Equilibrium Dialysis

This protocol provides a general framework for determining the unbound fraction of this compound in plasma.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-14 kDa)

  • Human plasma (or other relevant biological matrix)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions. This may involve pre-soaking the membrane.

  • Spike the human plasma with this compound to the desired concentration.

  • Add the this compound-spiked plasma to one chamber of the dialysis cell (the sample chamber).

  • Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber.

Protocol 2: Correcting IC50 Values for Protein Binding

This protocol outlines the steps to calculate a corrected IC50 value that accounts for protein binding.

Procedure:

  • Determine the nominal IC50 of this compound in your in vitro assay in the presence of protein (e.g., serum).

  • Experimentally determine the fraction of unbound this compound (fu) in the specific assay medium used for the IC50 determination, following a protocol such as the equilibrium dialysis method described above.

  • Calculate the corrected IC50 using the following equation: Corrected IC50 = Nominal IC50 * fu

Mandatory Visualizations

Experimental_Workflow_Protein_Binding cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calculation Calculation prep_plasma Spike this compound into Plasma dialysis_setup Assemble Dialysis Apparatus prep_plasma->dialysis_setup prep_buffer Prepare Dialysis Buffer (PBS) prep_buffer->dialysis_setup incubation Incubate at 37°C (4-24h) dialysis_setup->incubation sampling Collect Samples (Plasma & Buffer) incubation->sampling lcms Quantify this compound (LC-MS/MS) sampling->lcms fu_calc Calculate Fraction Unbound (fu) lcms->fu_calc

Caption: Workflow for determining the fraction of unbound this compound using equilibrium dialysis.

IC50_Correction_Logic start Start with Nominal IC50 (in protein-containing medium) determine_fu Determine Fraction Unbound (fu) in assay medium start->determine_fu calculation Corrected IC50 = Nominal IC50 * fu determine_fu->calculation result Biologically Relevant IC50 (Unbound Concentration) calculation->result

Caption: Logical flow for correcting a nominal IC50 value for protein binding.

Troubleshooting_High_IC50 cluster_solutions Troubleshooting Steps issue Observed: High IC50 of this compound cause Potential Cause: Protein binding in assay medium issue->cause quantify 1. Quantify Unbound Fraction (fu) cause->quantify reduce_serum 3. Reduce Serum % (if possible) cause->reduce_serum serum_free 4. Use Serum-Free Medium (if possible) cause->serum_free correct 2. Calculate Corrected IC50 quantify->correct

Caption: Troubleshooting guide for unexpectedly high IC50 values of this compound.

References

Validation & Comparative

A Comparative Guide to the Cardiac Electrophysiology of Diltiazem and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiac electrophysiological effects of Diltiazem and Verapamil, two non-dihydropyridine calcium channel blockers widely used in the management of cardiovascular diseases. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to serve as a valuable resource for the scientific community.

Introduction

This compound and Verapamil exert their primary therapeutic effects by blocking L-type calcium channels, thereby modulating cardiac and vascular function. While both drugs share this fundamental mechanism, they exhibit distinct electrophysiological profiles that influence their clinical applications. This guide delves into the nuances of their effects on the heart's electrical conduction system.

Both this compound and verapamil act by binding to calcium channels in a state-dependent manner, showing a higher affinity for inactivated channels.[1] This characteristic contributes to their more pronounced effects on tissues with a higher firing frequency, such as the sinoatrial (SA) and atrioventricular (AV) nodes.[2]

Comparative Electrophysiological Effects

This compound and Verapamil demonstrate similar efficacy in slowing the ventricular rate in patients with atrial arrhythmias.[3][4] Both medications are effective in depressing atrioventricular (AV) nodal conduction.[5][6] However, some studies suggest that verapamil may prolong AV nodal refractoriness to a greater extent than this compound.[7]

Sinus Node Function

Both this compound and Verapamil can influence sinus node function. In some studies, both drugs showed a tendency to increase the sinus rate, although this effect was not uniform across all patients.[5] Conversely, other research indicates that acute administration of this compound can slow the heart rate, while verapamil may increase it.[7] In isolated rabbit sinus node preparations, this compound caused a significant reduction in sinus rate, while verapamil had minimal effect on the sinus rate but did reduce sinoatrial impulse conduction velocity.[8] The clinical effect on the SA node is often influenced by a reflex increase in sympathetic tone resulting from the vasodilatory action of these drugs.[9]

Atrioventricular (AV) Nodal Conduction

A consistent finding across multiple studies is the depression of AV nodal function by both this compound and Verapamil.[5][6] They achieve this by slowing conduction and prolonging the refractory period of the AV node.[6] This effect makes them valuable in the treatment of AV nodal reentrant tachycardia.[6] Studies have shown that both drugs produce a comparable slowing of AV nodal conduction.[7] However, one review suggests that verapamil prolongs AV nodal refractoriness more significantly than this compound.[7] In conscious dogs, both this compound and verapamil have been shown to slow AV conduction.[10]

His-Purkinje System and Ventricular Myocardium

Neither this compound nor Verapamil typically alters His-Purkinje conduction (HV interval).[5][11] Their effects on the ventricular myocardium are less pronounced than on the SA and AV nodes. However, in studies on cat ventricular muscle fibers with induced hypertension, this compound was shown to shorten the action potential duration of abnormal cells.[12] Verapamil has been shown to suppress cardiac alternans and ventricular arrhythmias in the context of acute myocardial ischemia, an effect potentially linked to the inhibition of ryanodine receptors.[13]

Data Presentation

The following tables summarize quantitative data from comparative studies on the electrophysiological effects of this compound and Verapamil.

Table 1: Effects on Sinus and AV Nodal Function

ParameterThis compoundVerapamilSpecies/ModelReference
Sinus RateTendency to increase (not uniform)Tendency to increase (not uniform)Human[5]
Sinus RateSlows heart rateIncreases heart rateHuman (acute admin)[7]
Sinus RateReduced by 48% (5 x 10⁻⁶ M)Hardly affected (8.8 x 10⁻⁸ M)Rabbit (isolated sinus node)[8]
AV Nodal Conduction (AH Interval)ProlongedProlongedHuman[11][14]
AV Nodal ConductionEquivalent slowingEquivalent slowingHuman[7]
AV Nodal RefractorinessProlongedProlonged (to a greater degree)Human[7]
Sinoatrial Conduction VelocityReducedReduced by 35%Rabbit (isolated sinus node)[8]

Table 2: Effects on Refractory Periods and Tachycardia

ParameterThis compoundVerapamilSpecies/ModelReference
AV Nodal Effective Refractory PeriodProlongedProlongedHuman[14]
Atrial Effective Refractory PeriodNo significant changeNo significant changeHuman[15]
Termination of Reentry TachycardiaTerminated in 6 of 8 patientsTerminated in 6 of 8 patientsHuman[5]

Experimental Protocols

In Vivo Electrophysiological Study in Humans
  • Objective: To assess the comparative electrophysiological effects of intravenous this compound and Verapamil.

  • Methodology: Intracardiac investigation was performed in patients. Baseline electrophysiological parameters were measured, including sinus cycle length, atrioventricular nodal conduction (AH interval), and His-Purkinje conduction (HV interval). This compound (0.25 mg/kg) was administered as an intravenous bolus, and the electrophysiological measurements were repeated. The effects were compared to those observed after the administration of Verapamil. The influence of the drugs on reentry atrioventricular tachycardia was also assessed.[5][14]

Isolated Rabbit Sinus Node Preparation
  • Objective: To study the direct effects of this compound and Verapamil on sinus node function and atrial conduction properties.

  • Methodology: The sinus node of rabbits was isolated and perfused. The effects of this compound (5 x 10⁻⁶ M) and Verapamil (8.8 x 10⁻⁸ M) on sinus rate, sinoatrial impulse conduction velocity, and sinoatrial refractoriness were measured.[8]

Voltage-Clamp Studies in Ferret Myocardium
  • Objective: To investigate the blocking effects of this compound and Verapamil on cardiac calcium channels.

  • Methodology: The slow inward current in voltage-clamped ferret myocardium was measured. The use-dependent block of the slow inward current by both drugs was assessed by varying the frequency of activating clamps and the holding potentials.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action on L-type Calcium Channels

This compound and Verapamil both target the L-type calcium channel, a key player in cardiac action potential generation and excitation-contraction coupling. Their binding to the channel is state-dependent, with a preference for the inactivated state. This leads to a "use-dependent" block, where the inhibitory effect is more pronounced at higher heart rates.

cluster_membrane Cell Membrane CaChannel_R L-type Ca²⁺ Channel (Resting) CaChannel_O L-type Ca²⁺ Channel (Open) CaChannel_R->CaChannel_O Depolarization CaChannel_I L-type Ca²⁺ Channel (Inactivated) CaChannel_O->CaChannel_I Inactivation CaChannel_I->CaChannel_R Repolarization Block Channel Block CaChannel_I->Block This compound This compound This compound->CaChannel_I Binds preferentially Verapamil Verapamil Verapamil->CaChannel_I Binds preferentially Result Reduced Ca²⁺ Influx Decreased HR, AV Conduction Block->Result cluster_workflow Experimental Workflow A Baseline Electrophysiological Measurements B Drug Administration (this compound or Verapamil) A->B E Induction of Arrhythmia (Optional) A->E C Post-Drug Electrophysiological Measurements B->C F Assessment of Antiarrhythmic Efficacy B->F D Data Analysis and Comparison C->D E->B F->D

References

A Comparative Analysis of Diltiazem and Nifedipine on Coronary Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coronary vasodilatory effects of two widely used calcium channel blockers, Diltiazem and Nifedipine. By examining their mechanisms of action, quantitative effects on coronary blood flow, and the experimental methodologies used to evaluate these effects, this document aims to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

Executive Summary

This compound, a non-dihydropyridine calcium channel blocker, and Nifedipine, a dihydropyridine, both induce coronary vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. However, their distinct pharmacological profiles result in notable differences in their vasodilatory potency and overall hemodynamic effects. Nifedipine is generally considered a more potent coronary vasodilator than this compound.[1][2] This is reflected in both in vivo and ex vivo studies, where Nifedipine demonstrates a greater capacity to increase coronary blood flow and reduce coronary vascular resistance at lower concentrations.[1][2] While both drugs are effective in treating conditions associated with coronary artery spasm, their differing effects on heart rate and myocardial contractility are critical considerations in their clinical application.

Data Presentation: Quantitative Comparison of Vasodilatory Effects

The following table summarizes key quantitative data from comparative studies on the coronary vasodilatory effects of this compound and Nifedipine.

ParameterThis compoundNifedipineAnimal ModelStudy TypeSource
Dose for 50% reduction in coronary vascular resistance 100 µg/kg (intravenous)3 µg/kg (intravenous)Conscious DogIn Vivo[1]
ID50 for relaxation of isolated coronary artery strips (contracted with 50 mM KCl) 0.30 µM0.01 µMDogEx Vivo[1]
Increase in Coronary Outflow (10 µg dose) Significant (P<0.01)-Isolated Rabbit HeartEx Vivo[2]
Increase in Coronary Outflow (4 µg dose) -Significant (P<0.01)Isolated Rabbit HeartEx Vivo[2]

Signaling Pathways

This compound and Nifedipine, despite both being L-type calcium channel blockers, interact with different sites on the α1 subunit of the channel. This leads to distinct pharmacological effects. Nifedipine, a dihydropyridine, is more selective for vascular smooth muscle, leading to potent vasodilation. This compound, a non-dihydropyridine, has a more balanced effect on both vascular smooth muscle and the myocardium, also affecting heart rate and contractility.

cluster_Nifedipine Nifedipine (Dihydropyridine) cluster_this compound This compound (Non-Dihydropyridine) Nifedipine Nifedipine N_LType_Ca_Channel L-Type Calcium Channel (Vascular Smooth Muscle) Nifedipine->N_LType_Ca_Channel Binds to α1 subunit N_Ca_Influx Decreased Ca²⁺ Influx N_LType_Ca_Channel->N_Ca_Influx Inhibits N_Vasodilation Potent Vasodilation N_Ca_Influx->N_Vasodilation N_CBF Increased Coronary Blood Flow N_Vasodilation->N_CBF This compound This compound D_LType_Ca_Channel_VSM L-Type Calcium Channel (Vascular Smooth Muscle) This compound->D_LType_Ca_Channel_VSM Binds to α1 subunit (different site) D_LType_Ca_Channel_Myo L-Type Calcium Channel (Myocardium) This compound->D_LType_Ca_Channel_Myo Binds to α1 subunit (different site) D_Ca_Influx_VSM Decreased Ca²⁺ Influx D_LType_Ca_Channel_VSM->D_Ca_Influx_VSM Inhibits D_Ca_Influx_Myo Decreased Ca²⁺ Influx D_LType_Ca_Channel_Myo->D_Ca_Influx_Myo Inhibits D_Vasodilation Vasodilation D_Ca_Influx_VSM->D_Vasodilation D_HR_Contractility Decreased Heart Rate & Contractility D_Ca_Influx_Myo->D_HR_Contractility D_CBF Increased Coronary Blood Flow D_Vasodilation->D_CBF

Caption: Signaling pathways of Nifedipine and this compound.

Experimental Protocols

The evaluation of coronary vasodilation induced by this compound and Nifedipine can be conducted through various in vivo and ex vivo experimental models.

Ex Vivo Isolated Heart Perfusion (Langendorff Method)

This model allows for the direct assessment of drug effects on the coronary vasculature without systemic influences.

Methodology:

  • Animal Preparation: A suitable animal model (e.g., rabbit, rat) is anesthetized, and the heart is rapidly excised.[3]

  • Cannulation: The aorta is cannulated onto the Langendorff apparatus.[3][4]

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries.[4][5]

  • Stabilization: The heart is allowed to stabilize, and baseline coronary flow is measured by collecting the effluent from the pulmonary artery.[3]

  • Drug Administration: this compound or Nifedipine is added to the perfusate at various concentrations.

  • Data Acquisition: Coronary flow is continuously measured. Changes in flow rate from baseline indicate the vasodilatory or vasoconstrictive effect of the drug.

In Vivo Measurement of Coronary Blood Flow Using a Doppler Catheter

This technique provides real-time measurement of coronary blood flow velocity in a living animal.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., dog, pig) and surgically expose a femoral or carotid artery for catheter insertion.

  • Catheterization: A guide catheter is advanced to the ostium of a coronary artery under fluoroscopic guidance.[6]

  • Doppler Wire Insertion: A Doppler-tipped guidewire is advanced through the guide catheter into the coronary artery.[6]

  • Baseline Measurement: Baseline coronary blood flow velocity is recorded.

  • Drug Administration: this compound or Nifedipine is administered intravenously or directly into the coronary artery.

  • Data Acquisition: Changes in blood flow velocity are continuously monitored to assess the vasodilatory response. Volumetric flow can be calculated if the vessel diameter is measured.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of coronary vasodilators using an in vivo animal model.

cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis cluster_Conclusion Conclusion Animal_Prep Animal Preparation (e.g., Anesthesia, Ventilation) Surgical_Prep Surgical Preparation (e.g., Arterial/Venous Access) Animal_Prep->Surgical_Prep Instrumentation Instrumentation (e.g., ECG, Blood Pressure, Doppler Catheter) Surgical_Prep->Instrumentation Baseline Baseline Hemodynamic & Coronary Flow Recording Instrumentation->Baseline Drug_Admin Drug Administration (this compound or Nifedipine) Baseline->Drug_Admin Data_Collection Continuous Data Collection (Post-Drug Administration) Drug_Admin->Data_Collection Data_Processing Data Processing (e.g., Signal Averaging) Data_Collection->Data_Processing Quantification Quantification of Changes (% Change in CBF, CVR) Data_Processing->Quantification Stats Statistical Analysis Quantification->Stats Interpretation Interpretation of Results Stats->Interpretation Comparison Comparative Efficacy Determination Interpretation->Comparison

Caption: In vivo experimental workflow for coronary vasodilation study.

References

A Comparative Analysis of Diltiazem's Effects Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interspecies variations in the pharmacological effects of a drug is paramount for preclinical evaluation and successful clinical translation. This guide provides a comprehensive cross-study comparison of the effects of Diltiazem, a widely used calcium channel blocker, in various animal species.

This compound is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, a decrease in heart rate, and reduced myocardial contractility, making it an effective treatment for hypertension, angina, and certain arrhythmias.[3] However, the pharmacokinetic and pharmacodynamic profiles of this compound can vary significantly across different animal species, influencing its efficacy and safety in preclinical studies.

This guide summarizes key quantitative data on the pharmacokinetics and cardiovascular effects of this compound in rats, dogs, and rabbits, supported by detailed experimental protocols. Furthermore, it visualizes the drug's mechanism of action and a typical experimental workflow to provide a clearer understanding of its pharmacological properties.

Pharmacokinetic Profile of this compound: An Interspecies Comparison

The absorption, distribution, metabolism, and excretion of this compound exhibit notable differences among common laboratory animal species. These variations are crucial considerations when selecting an appropriate animal model for preclinical research.

This compound is generally well-absorbed after oral administration but undergoes extensive first-pass metabolism in the liver.[4] The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[4] The major metabolites in plasma vary between species; for instance, N-monodesmethyl this compound (MA) is a major metabolite in humans and dogs, while deacetyl this compound (M1) and deacetyl N-monodesmethyl this compound (M2) are more prominent in rabbits and rats, respectively.[5]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species

ParameterRatDogRabbitHuman
Bioavailability (Oral) -~30%[6]~30%[7]~40%[8]
Plasma Protein Binding 52-81% (species dependent)[4]70-80%[9]-70-80%[3]
Elimination Half-life (t½) -2.24 hours[4]-3.0-4.5 hours[3]
Plasma Clearance -46.1 ± 4.8 ml/min/kg[4]64.0 ml/min/kg[7]-
Key Metabolites M1 and M2 are prominent[5]MA is a major metabolite[5]M1 and M2 are prominent[5]MA, M1, and M2 are major metabolites[5]

Note: Data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Cardiovascular Effects of this compound Across Species

This compound's primary pharmacodynamic effects are centered on the cardiovascular system. It induces vasodilation, leading to a decrease in blood pressure, and has negative chronotropic (heart rate) and inotropic (contractility) effects.[2][3] The magnitude of these effects can differ between species.

In anesthetized dogs, this compound and its metabolites cause a dose-dependent increase in coronary blood flow and a decrease in blood pressure and heart rate.[10] Studies in dogs have also detailed the hemodynamic effects of intravenous this compound, showing it to be a potent coronary and systemic vasodilator with minimal impact on global ventricular performance at lower infusion rates.[11]

Table 2: Cardiovascular Effects of this compound in Animal Models

SpeciesEffect on Blood PressureEffect on Heart RateEffect on Coronary Blood FlowReference
Dog Dose-dependent decreaseDose-dependent decreaseDose-dependent increase[10]
Dog Decrease in systemic vascular resistanceLittle effect at low infusion ratesPotent vasodilation[11]

Experimental Protocols

To ensure the reproducibility and validity of preclinical studies, detailed experimental methodologies are essential. Below are summaries of typical protocols for administering this compound to dogs and rats.

Protocol 1: Intravenous Bolus Administration in Dogs
  • Animal Model: Beagle hounds.

  • Anesthesia: An appropriate anesthetic regimen such as droperidol and fentanyl is used.

  • Instrumentation: A cephalic vein is catheterized for drug administration, and a femoral artery is catheterized for blood pressure monitoring and blood sampling.

  • This compound Preparation: this compound hydrochloride is dissolved in 0.9% saline to the desired concentration.

  • Administration: A bolus injection is administered, for example, at a dose of 0.2 mg/kg.[8]

  • Blood Sampling: Blood samples are collected at predetermined time points to determine plasma concentrations of this compound and its metabolites.

  • Analysis: Plasma samples are typically analyzed using High-Performance Liquid Chromatography (HPLC).[12]

Protocol 2: Oral Gavage Administration in Rats
  • Animal Model: Male Sprague-Dawley rats (350-450g).

  • Fasting: Animals are fasted overnight (12-18 hours) with free access to water.

  • This compound Preparation: A solution or suspension of this compound is prepared in a suitable vehicle (e.g., water, 0.5% methylcellulose).

  • Administration: The this compound formulation is administered via oral gavage at a consistent volume (e.g., 5 mL/kg).[8]

  • Blood Sampling: Blood samples are collected from the tail vein or via a cannula at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).

  • Sample Processing: Blood is processed to obtain plasma, which is then stored frozen until analysis by HPLC.[8]

Visualizing the Science: Diagrams

To further elucidate the concepts discussed, the following diagrams visualize this compound's mechanism of action and a standard experimental workflow.

Diltiazem_Mechanism_of_Action cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Voltage-gated) This compound->L_type_Ca_Channel Blocks Relaxation Vasodilation & Reduced Contractility Ca_influx L_type_Ca_Channel->Relaxation Leads to Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Decreased Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Active_MLCK Active MLCK MLCK->Active_MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC Phosphorylates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction

Caption: this compound's mechanism of action via L-type calcium channel blockade.

Experimental_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Fasting Overnight Fasting Animal_Model->Fasting Instrumentation Catheter Placement (IV, Arterial) Fasting->Instrumentation Drug_Prep Prepare this compound Formulation Instrumentation->Drug_Prep Administration Administer Drug (Oral or IV) Drug_Prep->Administration Blood_Sampling Collect Blood Samples at Timed Intervals Administration->Blood_Sampling Monitoring Monitor Cardiovascular Parameters Administration->Monitoring Sample_Processing Process Blood to Obtain Plasma Blood_Sampling->Sample_Processing PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis Analysis Analyze Plasma Samples (e.g., HPLC) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Comparison Interspecies Comparison PK_Analysis->Comparison PD_Analysis->Comparison

Caption: A typical experimental workflow for preclinical this compound studies.

References

Diltiazem vs. Second-Generation Calcium Channel Antagonists: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the potency of diltiazem, a benzothiazepine calcium channel blocker, against prominent second-generation dihydropyridine calcium channel antagonists, including amlodipine, felodipine, and nifedipine. This objective comparison is supported by experimental data from electrophysiological and radioligand binding assays to inform research and drug development in cardiovascular pharmacology.

Executive Summary

This compound and second-generation calcium channel blockers (CCBs) are pivotal in managing cardiovascular diseases by targeting L-type calcium channels (CaV1.2). However, their therapeutic applications are dictated by their distinct potencies and tissue selectivities. This compound exhibits a mixed cardiac and vascular activity, whereas second-generation dihydropyridines are predominantly vasoselective. This guide elucidates these differences through quantitative potency data (IC50 and Kᵢ values), detailed experimental methodologies, and visual representations of their mechanisms of action and experimental evaluation.

Data Presentation: Comparative Potency

The following table summarizes the inhibitory potency (IC50) and binding affinity (Kᵢ) of this compound and selected second-generation CCBs on L-type calcium channels. These values are critical for understanding the drugs' efficacy and selectivity.

DrugClassParameterValueTissue/Cell LineExperimental MethodReference
This compound BenzothiazepineIC501.88 µMRat Cerebral Artery MyocytesWhole-Cell Patch Clamp[1]
IC506.6 µMRat Vascular Smooth Muscle Cells[³H]thymidine incorporation[2]
IC5077 - 112 µMHEK cells expressing CaV1.2 splice variantsWhole-Cell Patch Clamp[3]
Amlodipine DihydropyridineIC501.9 nMDepolarised Rat AortaContraction Inhibition[4]
IC5057 nMHEK cells expressing CaV1.2Whole-Cell Patch Clamp[5]
pIC506.64Human Vasa Vasorum ArteriesMyograph[6]
pIC505.94Human Right Atrial TrabeculaeOrgan Chambers[6]
Felodipine DihydropyridinepIC508.30Human Vasa Vasorum ArteriesMyograph[6]
pIC507.21Human Right Atrial TrabeculaeOrgan Chambers[6]
Nifedipine DihydropyridineIC504.1 nMDepolarised Rat AortaContraction Inhibition[4]
IC507.1 nMRat Aorta (45 mM K+)Contraction Inhibition[4]
IC5022 nMHEK cells expressing CaV1.2Whole-Cell Patch Clamp[7]
IC5078.44 nMHEK-293 CaV1.2 CellsAutomated Patch-Clamp[8]
pIC507.78Human Vasa Vasorum ArteriesMyograph[6]
pIC506.95Human Right Atrial TrabeculaeOrgan Chambers[6]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to determine the potency of calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents flowing through the calcium channels in a single cell, allowing for the determination of the inhibitory concentration (IC50) of a drug.

Objective: To quantify the inhibitory effect of this compound and second-generation CCBs on L-type calcium channel currents (I_Ca,L_).

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human L-type calcium channel α1c subunit (CaV1.2) or isolated primary cells (e.g., cardiomyocytes, vascular smooth muscle cells) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Internal and External Solutions: The internal (pipette) solution is formulated to mimic the intracellular environment and typically contains Cs+ to block K+ channels. The external (bath) solution contains Ba²⁺ or Ca²⁺ as the charge carrier for the L-type calcium channels.

  • Giga-seal Formation: The micropipette is pressed against the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the channels and elicit an inward calcium current.

  • Drug Application: The test compound (this compound or a second-generation CCB) is applied to the bath solution at increasing concentrations.

  • Data Acquisition and Analysis: The peak inward current is measured at each drug concentration. The data is then fitted to a dose-response curve to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the calcium channel current.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a drug to its receptor, in this case, the L-type calcium channel.

Objective: To determine the dissociation constant (Kᵢ) of this compound and second-generation CCBs for the L-type calcium channel.

Methodology:

  • Membrane Preparation: Tissues (e.g., cardiac or vascular smooth muscle) or cells expressing the L-type calcium channel are homogenized and centrifuged to isolate the cell membranes containing the channels. The protein concentration of the membrane preparation is determined.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the L-type calcium channel (e.g., [³H]PN200-110, a dihydropyridine) is used.

  • Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or a second-generation CCB).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of the competing unlabeled drug. The data is fitted to a competition binding curve to determine the IC50 value of the test compound. The Kᵢ value is then calculated from the IC50 value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Mandatory Visualization

To visualize the concepts discussed, the following diagrams are provided in DOT language.

Signaling Pathways

cluster_0 Non-Dihydropyridine (this compound) cluster_1 Dihydropyridine (e.g., Amlodipine) This compound This compound L_type_cardiac L-type Ca²⁺ Channel (Cardiac Myocyte) This compound->L_type_cardiac Ca_influx_cardiac ↓ Ca²⁺ Influx L_type_cardiac->Ca_influx_cardiac Contraction_cardiac ↓ Contractility Ca_influx_cardiac->Contraction_cardiac HR ↓ Heart Rate Ca_influx_cardiac->HR DHP Dihydropyridine L_type_vascular L-type Ca²⁺ Channel (Vascular Smooth Muscle) DHP->L_type_vascular Ca_influx_vascular ↓ Ca²⁺ Influx L_type_vascular->Ca_influx_vascular Vasodilation Vasodilation Ca_influx_vascular->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Caption: Signaling pathways of non-dihydropyridine and dihydropyridine CCBs.

Experimental Workflow for Potency Determination

cluster_workflow General Experimental Workflow start Select Target Cell Line/ Tissue Preparation exp_choice Choose Experimental Method start->exp_choice patch_clamp Whole-Cell Patch Clamp exp_choice->patch_clamp Electrophysiology binding_assay Radioligand Binding Assay exp_choice->binding_assay Binding Affinity pc_protocol Apply Voltage Protocol & Administer Drug Concentrations patch_clamp->pc_protocol ba_protocol Incubate with Radioligand & Competing Drug Concentrations binding_assay->ba_protocol pc_data Measure Peak Calcium Current pc_protocol->pc_data ba_data Measure Specific Radioligand Binding ba_protocol->ba_data analysis Data Analysis: Dose-Response Curve Fitting pc_data->analysis ba_data->analysis ic50 Determine IC₅₀ analysis->ic50 ki Calculate Kᵢ (Cheng-Prusoff) analysis->ki ic50->ki from binding assay

Caption: Workflow for determining the potency (IC50 and Ki) of calcium channel blockers.

References

Amlodipine Versus Diltiazem: A Comparative Analysis of Arterial Pressure Reduction in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the calcium channel blockers amlodipine and diltiazem, focusing on their efficacy in reducing arterial pressure in Spontaneously Hypertensive Rats (SHRs), a widely used animal model for human essential hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

Amlodipine, a dihydropyridine calcium channel blocker, and this compound, a non-dihydropyridine calcium channel blocker, are both effective in lowering blood pressure. While direct head-to-head comparative studies in Spontaneously Hypertensive Rats (SHRs) are limited, this guide synthesizes data from individual studies to provide a comparative overview. Evidence from human studies is also presented to support the findings. Both drugs act by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral resistance. However, their specific mechanisms and resulting hemodynamic effects show notable differences.

Data Presentation

The following tables summarize the quantitative data on the effects of amlodipine and this compound on blood pressure in SHRs, as extracted from various studies. It is important to note that the experimental conditions, including drug dosages, administration routes, and duration of treatment, may vary between studies, warranting careful interpretation of the compiled data.

Table 1: Effect of Amlodipine on Arterial Pressure in Spontaneously Hypertensive Rats (SHRs)

Dosage and AdministrationDuration of TreatmentBaseline Mean Arterial Pressure (mmHg)Post-Treatment Mean Arterial Pressure (mmHg)Percentage Reduction in MAPReference
10 mg/kg/day (oral)6 weeksNot specifiedNot specified29%[1][2]
400 µg/kg + 100 µg/kg/h (intravenous)AcuteNot specifiedDecreased by 27 ± 5 mmHgNot specified[3]

Table 2: Effect of this compound on Arterial Pressure in Spontaneously Hypertensive Rats (SHRs)

Dosage and AdministrationDuration of TreatmentBaseline Mean Arterial Pressure (mmHg)Post-Treatment Mean Arterial Pressure (mmHg)Percentage Reduction in MAPReference
30 mg/kg twice daily (oral gavage)3 weeks183 ± 4167 ± 49%
10-60 mg/kg (oral)AcuteNot specifiedDose-dependent decreaseNot specified
0.03-1 mg/kg (intravenous)AcuteNot specifiedDose-dependent decreaseNot specified[4]

Table 3: Comparative Efficacy of Amlodipine and this compound in Human Hypertensive Patients (for reference)

Drug and DosageStudy PopulationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
Amlodipine (5-10 mg/day)Mild to moderate essential hypertensionReduction from 151.9 to 137.9Reduction from 100.2 to 87.8[5]
This compound SR (180-360 mg/day)Mild to moderate essential hypertensionReduction from 149.0 to 145.1Reduction from 101.1 to 91.9[5]
Amlodipine (mean 9.25 mg/day)Symptomatic myocardial ischemia-27-11[6]
This compound (mean 180 mg/day)Symptomatic myocardial ischemia-17-8[6]

Experimental Protocols

Amlodipine Administration and Blood Pressure Measurement in SHRs

Objective: To evaluate the effect of amlodipine on blood pressure in SHRs.

Animal Model: Spontaneously Hypertensive Rats (SHRs).

Drug Administration:

  • Oral Gavage: Amlodipine is administered at a dose of 10 mg/kg body weight once daily for a period of 6 weeks.[1][2]

  • Intravenous Infusion: For acute studies, amlodipine is administered as a bolus of 400 µg/kg followed by a continuous infusion of 100 µg/kg/h.[3]

Blood Pressure Measurement:

  • Tail-cuff method: Blood pressure is measured in conscious, pre-warmed rats using a tail-cuff plethysmograph. This non-invasive method allows for repeated measurements throughout the study period.

  • Intra-arterial catheter: For continuous and more accurate blood pressure monitoring, a catheter is surgically implanted into the femoral or carotid artery. The catheter is connected to a pressure transducer to record arterial pressure.

This compound Administration and Blood Pressure Measurement in SHRs

Objective: To determine the antihypertensive effect of this compound in SHRs.

Animal Model: Spontaneously Hypertensive Rats (SHRs).

Drug Administration:

  • Oral Gavage: this compound is administered at a dose of 30 mg/kg body weight twice daily for 3 weeks.

  • Oral (Acute): Single oral doses ranging from 10 to 60 mg/kg are administered to assess the dose-dependent hypotensive effect.

  • Intravenous (Acute): Single intravenous doses ranging from 0.03 to 1 mg/kg are administered to evaluate the immediate impact on blood pressure.[4]

Blood Pressure Measurement:

  • Conscious Rats: Similar to the amlodipine protocol, blood pressure in conscious SHRs is measured using either the tail-cuff method or via an indwelling arterial catheter for direct and continuous monitoring.

Signaling Pathways and Mechanisms of Action

Amlodipine and this compound both exert their antihypertensive effects by blocking L-type calcium channels, but they belong to different classes and have distinct binding sites and ancillary properties.

Amlodipine: Dihydropyridine Calcium Channel Blocker

Amlodipine is a dihydropyridine that primarily acts on the L-type calcium channels in vascular smooth muscle. By blocking the influx of extracellular calcium, it leads to vasodilation and a reduction in total peripheral resistance, which is the main determinant of its blood pressure-lowering effect.[7]

Amlodipine_Pathway cluster_0 Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx inhibits Vasodilation Vasodilation Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance results in Blood_Pressure Decreased Arterial Pressure Peripheral_Resistance->Blood_Pressure causes Reduced Intracellular Ca2+ Reduced Intracellular Ca2+ Reduced Intracellular Ca2+->Vasodilation leads to

Amlodipine's mechanism of action.
This compound: Non-Dihydropyridine Calcium Channel Blocker

This compound, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker. It has effects on both vascular smooth muscle and the heart. In addition to causing vasodilation by blocking L-type calcium channels in blood vessels, this compound also slows the heart rate and reduces myocardial contractility by acting on calcium channels in the sinoatrial and atrioventricular nodes of the heart.

Diltiazem_Pathway This compound This compound L_type_Ca_Channel_Vascular L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel_Vascular blocks L_type_Ca_Channel_Cardiac L-type Ca2+ Channel (Cardiac Myocytes) This compound->L_type_Ca_Channel_Cardiac blocks Vasodilation Vasodilation L_type_Ca_Channel_Vascular->Vasodilation leads to Reduced_HR_Contractility Decreased Heart Rate & Contractility L_type_Ca_Channel_Cardiac->Reduced_HR_Contractility leads to Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Cardiac_Output Decreased Cardiac Output Reduced_HR_Contractility->Cardiac_Output Blood_Pressure Decreased Arterial Pressure Peripheral_Resistance->Blood_Pressure Cardiac_Output->Blood_Pressure

This compound's dual mechanism of action.

Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the antihypertensive effects of amlodipine and this compound in SHRs.

Experimental_Workflow Start Start: Acclimatization of SHRs Baseline_BP Baseline Blood Pressure Measurement (e.g., Tail-cuff) Start->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Group_A Group A: Amlodipine Administration Grouping->Group_A Group_B Group B: This compound Administration Grouping->Group_B Group_C Group C: Vehicle Control Grouping->Group_C Treatment_Period Chronic Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Interim_BP Interim Blood Pressure Monitoring Treatment_Period->Interim_BP Final_BP Final Blood Pressure Measurement Treatment_Period->Final_BP Interim_BP->Treatment_Period Data_Analysis Data Analysis and Comparison Final_BP->Data_Analysis

General experimental workflow.

Discussion and Conclusion

Based on the available data, both amlodipine and this compound effectively reduce arterial pressure in Spontaneously Hypertensive Rats. Amlodipine appears to produce a more pronounced reduction in mean arterial pressure at the dosages studied.[1][2] Human comparative studies support this observation, often showing a greater reduction in systolic blood pressure with amlodipine for a similar reduction in diastolic pressure compared to this compound.[5][7]

The primary mechanism for amlodipine's antihypertensive effect is the reduction of total peripheral resistance through potent vasodilation.[7] this compound also induces vasodilation but has the additional effect of decreasing heart rate and cardiac contractility, which contributes to its blood pressure-lowering action.[7] This difference in mechanism may have implications for their use in specific patient populations.

References

Evaluating the Synergistic Effects of Diltiazem with ACE Inhibitors in Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Diltiazem, a non-dihydropyridine calcium channel blocker, and Angiotensin-Converting Enzyme (ACE) inhibitors represents a promising therapeutic strategy in the management of cardiovascular and renal diseases. This guide provides a comprehensive evaluation of the synergistic effects of this combination therapy in experimental models, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

I. Comparative Data on Therapeutic Efficacy

The synergistic potential of combining this compound with an ACE inhibitor, such as Enalapril or Lisinopril, has been investigated in various experimental models of hypertension and renal disease. The following tables summarize key quantitative findings from these studies, comparing the effects of monotherapy with the combination therapy against control groups.

Table 1: Effects on Blood Pressure in Hypertensive Animal Models
Treatment GroupAnimal ModelSystolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Heart Rate (beats/min)Citation
Control (Untreated)5/6 Subtotal-Nephrectomy (Nx) Rats>180--[1][2]
Enalapril (10 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsReduced to near sham levels--[1][2]
This compound (30 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsReduced, similar to Enalapril--[1][2]

Note: Specific numerical values for blood pressure reduction were not consistently provided in a comparable format across all experimental studies reviewed. The data indicates a significant reduction with both monotherapies.

Table 2: Effects on Renal Function and Injury Markers in Experimental Models
Treatment GroupAnimal ModelPlasma CreatinineAlbuminuria/ProteinuriaRenal Blood FlowCitation
Control (Untreated)5/6 Subtotal-Nephrectomy (Nx) RatsSignificantly increasedSignificantly increasedReduced[1][2]
Enalapril (10 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsReduced to sham levelsReduced to sham levelsRestored[1][2]
This compound (30 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsEnhancedEnhanced-[1][2]
Combination (Lisinopril + this compound analog)Diabetic Dogs-Further significant reduction compared to monotherapy-[3]
Table 3: Effects on Cardiac Parameters in Experimental Models
Treatment GroupAnimal ModelLeft Ventricular MassStroke VolumeCitation
Control (Untreated)5/6 Subtotal-Nephrectomy (Nx) RatsEnhancedDiminished[1][2]
Enalapril (10 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsNot reversedRestored[1][2]
This compound (30 mg/kg/day)5/6 Subtotal-Nephrectomy (Nx) RatsAugmentedRestored[1][2]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing hypertension and administering treatments in rat models, based on established research practices.[4]

Spontaneously Hypertensive Rat (SHR) Model
  • Objective: To assess the antihypertensive effects of this compound and an ACE inhibitor, alone and in combination.

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old, and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[4]

  • Acclimation: Animals are housed for at least one week prior to the experiment under standard laboratory conditions.

  • Baseline Measurements: Systolic and diastolic blood pressure and heart rate are measured for three consecutive days using tail-cuff plethysmography or radiotelemetry.[4]

  • Grouping: SHRs are randomly assigned to one of four groups:

    • Vehicle Control

    • This compound (e.g., 30 mg/kg/day, oral gavage)

    • ACE Inhibitor (e.g., Enalapril 10 mg/kg/day, oral gavage)

    • This compound + ACE Inhibitor

  • Drug Administration: Treatments are administered daily for a predefined period (e.g., 4-8 weeks).[4]

  • Monitoring: Blood pressure and heart rate are monitored at regular intervals (e.g., weekly).

  • Terminal Procedures: At the end of the study, animals are euthanized, and blood and tissues (heart, kidneys) are collected for biochemical and histological analysis.

5/6 Subtotal-Nephrectomy (Nx) Rat Model of Chronic Kidney Disease
  • Objective: To evaluate the effects of the combination therapy on the progression of chronic kidney disease.

  • Surgery: Male Sprague-Dawley rats undergo a two-step 5/6 subtotal nephrectomy to induce chronic kidney disease.[2]

  • Post-operative Care: Animals are allowed to recover for a period (e.g., 10 weeks) to allow for the development of hypertension and renal dysfunction.[2]

  • Treatment: Rats are then randomized to receive vehicle, Enalapril (10 mg/kg/day), or this compound (30 mg/kg/day) for an additional 8-10 weeks.[2]

  • Outcome Measures: Systolic blood pressure, plasma creatinine, albuminuria, and renal blood flow are assessed.[1][2]

III. Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound and ACE inhibitors stem from their complementary mechanisms of action on the cardiovascular and renal systems.[5]

ACE inhibitors block the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of angiotensin II, a potent vasoconstrictor.[5][6] This results in vasodilation, reduced sympathetic nervous system activity, and decreased aldosterone secretion. Furthermore, ACE inhibitors prevent the degradation of bradykinin, which promotes the synthesis of vasodilatory nitric oxide (NO) and prostacyclin.[5]

This compound, a calcium channel blocker, inhibits the influx of calcium into vascular smooth muscle cells and cardiomyocytes.[7] This leads to peripheral and coronary vasodilation, and a reduction in heart rate and cardiac contractility.[5] By blocking calcium entry, this compound can also interfere with angiotensin II-mediated vasoconstriction.[5]

The combination of these two drug classes leads to a more profound reduction in blood pressure and provides enhanced end-organ protection through multiple, complementary pathways.

Synergistic mechanisms of ACE inhibitors and this compound.

The logical relationship between the experimental models and the observed synergistic effects can be visualized as follows:

Experimental_Workflow cluster_Model Experimental Model Induction cluster_Treatment Treatment Groups cluster_Endpoints Endpoint Analysis Hypertensive_Model Hypertensive Animal Model (e.g., SHR, 5/6 Nx) Control Control Hypertensive_Model->Control This compound This compound Monotherapy Hypertensive_Model->this compound ACEi ACE Inhibitor Monotherapy Hypertensive_Model->ACEi Combination Combination Therapy Hypertensive_Model->Combination BP Blood Pressure Control->BP Renal Renal Function & Injury (Creatinine, Proteinuria) Control->Renal Cardiac Cardiac Function & Remodeling (LV Mass, Stroke Volume) Control->Cardiac This compound->BP This compound->Renal This compound->Cardiac ACEi->BP ACEi->Renal ACEi->Cardiac Combination->BP Combination->Renal Combination->Cardiac Synergy Evaluation of Synergistic Effects BP->Synergy Renal->Synergy Cardiac->Synergy

Workflow for evaluating synergistic effects in experimental models.

IV. Conclusion

The combination of this compound and ACE inhibitors demonstrates significant synergistic potential in experimental models of hypertension and renal disease. This is primarily attributed to their complementary mechanisms of action, which target both the Renin-Angiotensin-Aldosterone System and calcium-dependent vasoconstriction. While the combination therapy shows promise for enhanced blood pressure control and renoprotection, further research in well-designed animal studies is warranted to fully elucidate the long-term benefits on cardiac and renal structure and function. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the continued evaluation of this important drug combination.

References

Comparing the safety and efficacy of intravenous Diltiazem and Verapamil infusions for acute rate control

Author: BenchChem Technical Support Team. Date: December 2025

In the critical care setting, the rapid management of supraventricular tachyarrhythmias, such as atrial fibrillation with rapid ventricular response (RVR), is paramount. Intravenous non-dihydropyridine calcium channel blockers, specifically diltiazem and verapamil, are frequently utilized for acute ventricular rate control. This guide provides a comprehensive comparison of the safety and efficacy of intravenous this compound and verapamil infusions, supported by clinical data and experimental protocols, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and verapamil are Class IV antiarrhythmic agents that exert their effects by blocking L-type voltage-gated calcium channels.[1] This action is particularly pronounced in cardiac tissues, specifically the sinoatrial (SA) and atrioventricular (AV) nodes, where cellular depolarization is highly dependent on calcium influx.[1] By inhibiting this influx, these drugs slow down the conduction of electrical impulses through the AV node, thereby reducing the ventricular rate during atrial tachyarrhythmias.[1][2] Their mechanism involves state-dependent binding, showing a higher affinity for inactivated calcium channels, which are more prevalent in rapidly firing cardiac cells.[2][3] This preferential binding to cardiac tissue minimizes peripheral vasodilation compared to dihydropyridine calcium channel blockers.[2]

cluster_membrane Cardiomyocyte Membrane cluster_drugs Drug Interaction Ca_channel_rest L-type Ca²⁺ Channel (Resting State) Ca_channel_open L-type Ca²⁺ Channel (Open State) Ca_channel_rest->Ca_channel_open Depolarization Ca_channel_inactivated L-type Ca²⁺ Channel (Inactivated State) Ca_channel_open->Ca_channel_inactivated Inactivation Ca_int Intracellular Ca²⁺ Ca_channel_open->Ca_int Influx Ca_channel_inactivated->Ca_channel_rest Repolarization AV_conduction Decreased AV Conduction Ca_channel_inactivated->AV_conduction Prolonged refractory period Verapamil Verapamil Verapamil->Ca_channel_inactivated Binds to and stabilizes inactivated state This compound This compound This compound->Ca_channel_inactivated Binds to and stabilizes inactivated state Ca_ext Extracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction Initiates Heart_rate Decreased Heart Rate AV_conduction->Heart_rate Leads to

Mechanism of Action of Non-Dihydropyridine Calcium Channel Blockers.

Efficacy Comparison

Clinical studies have demonstrated comparable efficacy between intravenous this compound and verapamil for acute rate control.

A retrospective, case-control study by Forshay et al. (2021) found that 90% of patients in the this compound group and 89% in the verapamil group achieved the primary efficacy outcome of a heart rate less than 110 beats per minute (p=0.785).[4][5] Similarly, a prospective, randomized, double-blind, crossover study involving 17 male patients with atrial fibrillation or flutter reported that both drugs maintained similar mean ventricular rates during an 8-hour continuous infusion (96 ± 11 beats/minute for this compound and 97 ± 9 beats/minute for verapamil).[6][7] However, this study noted that at 2 minutes after the initial bolus dose, this compound led to a more significant reduction in ventricular rate compared to verapamil (100 ± 13 beats/minute vs. 114 ± 17 beats/minute, p<0.05).[6][7]

Another study comparing slow infusions of verapamil and this compound for supraventricular tachycardia found no significant difference in success rates, with 98.8% for verapamil and 96.3% for this compound.[8]

Efficacy OutcomeThis compoundVerapamilp-valueStudy
Heart Rate < 110 bpm 90%89%0.785Forshay et al.[4][5]
Mean Ventricular Rate (8-hr infusion) 96 ± 11 bpm97 ± 9 bpmNSUniversity of Iowa Study[6][7]
Ventricular Rate (2 min post-bolus) 100 ± 13 bpm114 ± 17 bpm<0.05University of Iowa Study[6][7]
SVT Conversion Rate (slow infusion) 96.3%98.8%NSUnspecified Study[8]

Safety Profile

The safety profiles of intravenous this compound and verapamil are also comparable, with hypotension and bradycardia being the most common adverse events.

The study by Forshay et al. reported similar rates of hypotension and bradycardia between the two groups.[4][5] Specifically, 33% of patients in the this compound group experienced a systolic blood pressure (SBP) < 90 mm Hg compared to 37% in the verapamil group (p=0.603).[4][5] The incidence of bradycardia (heart rate < 60 bpm) was 18% for this compound and 19% for verapamil (p=0.831).[4][5] The need for inotrope or vasopressor support was also similar, at 4% for this compound and 5% for verapamil (p=0.999).[4][5]

In the prospective crossover study, while the mean maximum percentage decreases in blood pressure were not significantly different, three patients developed symptomatic hypotension, all of whom were initially randomized to receive verapamil.[6][7]

Safety OutcomeThis compoundVerapamilp-valueStudy
Systolic Blood Pressure < 90 mm Hg 33%37%0.603Forshay et al.[4][5]
Mean Arterial Pressure < 65 mm Hg 23%27%0.704Forshay et al.[4][5]
Heart Rate < 60 bpm 18%19%0.831Forshay et al.[4][5]
Need for Inotrope/Vasopressor 4%5%0.999Forshay et al.[4][5]
Symptomatic Hypotension 0/173/17-University of Iowa Study[6][7]

Experimental Protocols

  • Study Design: A retrospective, case-control study comparing patients who received verapamil infusions with those who received this compound infusions.

  • Patient Population: 73 patients in the verapamil group were matched 1:1 with 73 patients in the this compound group based on age, sex, and the presence of comorbid heart failure with reduced ejection fraction (≤40%).

  • Drug Administration: Intravenous infusions of verapamil or this compound were administered for acute rate control of atrial arrhythmias.

  • Efficacy Outcome: The primary efficacy outcome was the achievement of a heart rate less than 110 beats per minute.

  • Safety Outcomes: Safety outcomes included the need for inotrope or vasopressor support, systolic blood pressure < 90 mm Hg, mean arterial pressure < 65 mm Hg, and heart rate < 60 bpm.

  • Study Design: A prospective, randomized, double-blind, crossover study.

  • Patient Population: Seventeen male patients with atrial fibrillation or flutter with a ventricular rate of 120 beats/minute or higher and a systolic blood pressure of 100 mm Hg or greater.

  • Interventions: Patients received up to two intravenous boluses of either this compound or verapamil, followed by an 8-hour continuous infusion if a therapeutic response was achieved (phase I). After a washout period, responsive patients were crossed over to receive the other drug (phase II).

  • Measurements: Ventricular rate was monitored continuously. At the end of each infusion, the patient's ejection fraction was assessed by gated angiography.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_pool Patient Pool (e.g., Atrial Fibrillation with RVR) Inclusion_criteria Inclusion Criteria Met? Patient_pool->Inclusion_criteria Exclusion_criteria Exclusion Criteria Met? Inclusion_criteria->Exclusion_criteria No Informed_consent Informed Consent Inclusion_criteria->Informed_consent Yes Enrolled_patients Enrolled Patients Informed_consent->Enrolled_patients Randomization Randomization Enrolled_patients->Randomization Group_A Group A (IV this compound) Randomization->Group_A Group_B Group B (IV Verapamil) Randomization->Group_B Data_collection Data Collection (Heart Rate, Blood Pressure, Adverse Events) Group_A->Data_collection Group_B->Data_collection Primary_endpoint Primary Endpoint Assessed (e.g., Time to Rate Control) Data_collection->Primary_endpoint Secondary_endpoint Secondary Endpoints Assessed (e.g., Incidence of Hypotension) Data_collection->Secondary_endpoint Statistical_analysis Statistical Analysis Primary_endpoint->Statistical_analysis Secondary_endpoint->Statistical_analysis Results Results Statistical_analysis->Results

Typical Experimental Workflow for a Clinical Trial Comparing Rate Control Agents.

Conclusion

Intravenous this compound and verapamil demonstrate comparable efficacy and safety for the acute control of ventricular rate in patients with atrial fibrillation or atrial flutter.[4] While this compound may offer a slightly faster onset of action, both drugs achieve similar rate control over a continuous infusion.[6][7] The incidence of adverse events, primarily hypotension and bradycardia, is similar between the two agents.[4][5] However, verapamil may be associated with a higher risk of symptomatic hypotension in some patients.[6][7] The choice between this compound and verapamil may be guided by institutional protocols, drug availability, and clinician familiarity. Further large-scale, prospective, randomized trials would be beneficial to delineate any subtle differences in their clinical profiles.

References

Safety Operating Guide

Safe Disposal of Diltiazem in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of diltiazem, a calcium channel blocker, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Improper disposal can lead to environmental contamination and pose risks to public health.[1][2] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively in a laboratory setting.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework in the United States. Understanding these regulations is the first step toward compliant disposal practices. Key agencies establish and enforce these guidelines to protect public health and the environment.[3][4]

Regulatory BodyKey Regulations & Responsibilities
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[3] Subpart P of RCRA provides specific requirements for managing hazardous waste pharmaceuticals in healthcare and laboratory settings, notably banning the flushing of such waste down drains.[3]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.[1] While this compound is not a federally scheduled controlled substance, it is crucial to distinguish waste streams and manage any controlled substances according to DEA's stringent "non-retrievable" destruction standards.[1][5]
State and Local Regulations Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal. It is imperative to consult and adhere to all applicable federal, state, and local regulations.[6]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe handling and disposal of this compound in a laboratory setting. This process is designed to minimize exposure risks and ensure environmental protection.

Hazard Assessment & Personal Protective Equipment (PPE)

Before handling this compound waste, consult the manufacturer's Safety Data Sheet (SDS) for specific hazard information. Always wear appropriate PPE to minimize exposure.

  • Gloves: Impermeable gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[6]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

Waste Segregation and Collection

Proper segregation is crucial to ensure safe disposal and regulatory compliance.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.

  • Designated Containers: Collect this compound waste in a designated, compatible, leak-proof, and clearly labeled container.[7] The container must be kept sealed except when adding waste.[7]

  • Labeling: The hazardous waste label should clearly state the full chemical name ("this compound" or "this compound Hydrochloride"), the percentage of each chemical content, and the date the container was filled.[7]

Spill Management

In the event of a spill, take immediate action to contain it and prevent it from entering drains or water courses.[6][8]

  • Minor Spills (Dry): For small powder spills, avoid generating dust.[6] Use dry clean-up procedures, such as gently sweeping or using a vacuum fitted with a HEPA filter.[6] Place the collected material in a sealed, labeled container for disposal.[6][8]

  • Minor Spills (Liquid): Absorb solutions with an inert, liquid-binding material.[9][10] Collect the absorbed material and place it in an appropriate container for disposal.[10]

  • Major Spills: Evacuate non-essential personnel from the area and alert your institution's EHS office immediately.[6][8]

Storage and Disposal
  • Storage: Store waste containers in a cool, dry, well-ventilated, and secure area away from incompatible materials.[6][7] Ensure containers are in secondary containment to prevent leaks.[7]

  • Disposal Method: The required method for disposing of this compound is through a licensed hazardous material disposal company or your institution's EHS-managed waste program. Most pharmaceutical waste is ultimately incinerated at a permitted treatment facility.[3][4]

  • Prohibited Actions: Never dispose of this compound by flushing it down the drain or discarding it in the general trash.[3][7] The EPA's RCRA Subpart P rule explicitly bans the sewering of hazardous waste pharmaceuticals.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Diltiazem_Disposal_Workflow start Identify this compound Waste (Expired, Unused, Contaminated) consult Consult SDS and Institutional EHS Protocols start->consult ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe segregate Segregate Waste in a Designated, Labeled Container ppe->segregate storage Store Container Securely in Secondary Containment segregate->storage spill Spill Occurs segregate->spill Potential Event disposal Arrange Pickup Through EHS for Licensed Hazardous Waste Disposal storage->disposal end_node Disposal Complete disposal->end_node spill_proc Follow Spill Containment Protocol spill->spill_proc spill_proc->segregate After Cleanup

Caption: Disposal workflow for this compound in a laboratory environment.

References

Personal protective equipment for handling Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diltiazem

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for laboratory professionals handling this compound. The information is intended to ensure the safe handling of this compound, minimizing exposure risks for researchers, scientists, and drug development professionals.

Hazard Identification

This compound hydrochloride is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.

Occupational Exposure Limits

Adherence to established occupational exposure limits (OELs) is critical to minimize health risks associated with this compound exposure.

OrganizationExposure Limit (8-Hour Time-Weighted Average)
Pfizer OEL70 µg/m³
OEL*0.5 mg/m³

*As specified in the Safety Data Sheet for this compound Hydrochloride Injection, 0.5% (5 mg/mL)[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.

Receiving and Storage
  • Personnel : Only trained personnel should receive and unpack shipments.

  • Inspection : Upon receipt, inspect external packaging for any signs of damage.

  • Location : Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.[4]

  • Storage : Store this compound in a cool, dry, well-ventilated area in properly labeled and sealed containers, away from strong oxidizers.[2][5]

Handling Procedures
  • Engineering Controls : All handling of solid this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to control dust generation and minimize inhalation exposure.[4][6] For solutions, general room ventilation may be adequate, but a fume hood is still recommended.[6]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[3]

    • Hand Protection : Wear two pairs of powder-free nitrile gloves.[4] The outer glove should be removed and disposed of immediately after handling.[4]

    • Protective Clothing : A lab coat or other protective clothing with long sleeves is required.[7] For larger quantities (up to 1 kg), a disposable coverall of low permeability is recommended.[5]

    • Respiratory Protection : If dust generation is unavoidable or if the occupational exposure limit is exceeded, a NIOSH-approved respirator (e.g., a particulate respirator with a P3 filter) should be used.[8][9]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures
  • If Swallowed : Immediately call a poison center or doctor. Rinse the mouth with water.[1][2][4] Do not induce vomiting unless directed by medical personnel.[6]

  • In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Seek medical attention if irritation persists.[6]

  • In Case of Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][6]

  • If Inhaled : Move the person to fresh air. If there are any complaints, consult a doctor.[1][4]

Accidental Release Measures (Spill Cleanup)

In the event of a spill, the primary goal is to contain the material and clean the area without generating dust.

  • Evacuate : Non-essential personnel should be evacuated from the affected area.[6]

  • Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Before cleanup, don the appropriate PPE as described above.

  • Containment : For dry spills, gently cover the spill to prevent dust from becoming airborne.

  • Cleanup :

    • Dry Spills : Use a damp cloth or a vacuum cleaner fitted with a HEPA filter to collect the spilled solid.[5][6] Avoid sweeping, which can generate dust.[5]

    • Liquid Spills : Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal.

  • Decontamination : Thoroughly clean the spill area.

  • Disposal : Place all cleanup materials into a sealed, appropriately labeled container for hazardous waste disposal.[6]

Spill_Response_Workflow cluster_prep Preparation cluster_cleanup Containment & Cleanup cluster_post Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->DonPPE Assess Assess Spill (Solid or Liquid) DonPPE->Assess ContainSolid Cover to Prevent Dust Assess->ContainSolid Solid ContainLiquid Absorb with Inert Material Assess->ContainLiquid Liquid Collect Collect Material (HEPA Vacuum or Wet Wiping) ContainSolid->Collect ContainLiquid->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for the safe response to a this compound spill in a laboratory setting.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound waste and any materials contaminated with it should be treated as hazardous chemical waste.[4]

  • Containerization : Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's environmental health and safety office.

  • Disposal Method : The recommended method for disposal is through a licensed hazardous waste disposal company. Always follow all applicable local, state, and federal regulations for the disposal of hazardous chemical waste.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diltiazem
Reactant of Route 2
Reactant of Route 2
Diltiazem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。